Uridine-5-oxyacetic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNQQGZJWVLIP-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182414 | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28144-25-4 | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28144-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028144254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Uridine-5-oxyacetic Acid (cmo5U) in Transfer RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the myriad of these modifications, Uridine-5-oxyacetic acid (cmo5U), found at the wobble position (U34) of certain tRNAs in Gram-negative bacteria, plays a crucial role in expanding codon recognition and ensuring translational accuracy. This technical guide provides an in-depth exploration of the biosynthesis of cmo5U, its molecular mechanism in codon decoding, and the functional implications of this modification. Detailed experimental protocols for the analysis of cmo5U and a summary of the available quantitative data are presented to facilitate further research and therapeutic development targeting this essential pathway.
Introduction
Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, responsible for deciphering the genetic code on messenger RNA (mRNA) and delivering the corresponding amino acids to the ribosome. The accuracy of this process is heavily reliant on the extensive post-transcriptaneous chemical modifications that tRNA undergoes.[1] These modifications, particularly at the anticodon loop, are crucial for maintaining the structural integrity of the tRNA and for modulating codon-anticodon interactions.[2]
This compound (cmo5U) is a complex modification found at the first position of the anticodon (the "wobble" position, U34) in tRNAs that read codons in four-fold degenerate codon boxes in Gram-negative bacteria like Escherichia coli and Salmonella enterica.[1][3][4] This modification allows a single tRNA species to recognize and decode multiple codons, specifically those ending in adenosine (B11128) (A), guanosine (B1672433) (G), and uridine (B1682114) (U), and in some instances, even cytidine (B196190) (C).[3][4][5][6] The presence of cmo5U is critical for the efficient translation of G-ending codons, a function that goes beyond the predictions of the original wobble hypothesis.[3][5]
This guide will delve into the technical details of the cmo5U modification, providing a comprehensive overview for researchers in molecular biology, drug development, and related fields.
Biosynthesis of this compound (cmo5U)
The biosynthesis of cmo5U is a multi-step enzymatic pathway that begins with a uridine residue at position 34 of the tRNA molecule. The pathway involves a series of enzymatic reactions to first hydroxylate the uridine and then add a carboxymethyl group. In some tRNAs, cmo5U can be further methylated to its ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U).[7][8][9]
The key enzymes involved in this pathway are:
-
An unknown hydroxylase: The initial step, the conversion of Uridine (U) to 5-hydroxyuridine (B57132) (ho5U), is catalyzed by an as-yet-unidentified enzyme.[1][4]
-
CmoA (Carboxy-S-adenosyl-L-methionine synthase): CmoA synthesizes the unique carboxymethyl donor, carboxy-S-adenosyl-L-methionine (cx-SAM), from S-adenosyl-L-methionine (SAM) and prephenate, a precursor in the aromatic amino acid biosynthesis pathway.[1][8][9][10]
-
CmoB (tRNA U34 carboxymethyltransferase): CmoB then transfers the carboxymethyl group from cx-SAM to the 5-hydroxy group of ho5U on the tRNA, forming cmo5U.[1][8][9][10]
-
CmoM (cmo5U methyltransferase): In certain tRNAs, such as those for Alanine and Serine in E. coli, the carboxyl group of cmo5U is further methylated by the SAM-dependent methyltransferase CmoM to form mcmo5U.[7][9]
The biosynthetic pathway is depicted in the diagram below.
Role in Codon Recognition and Translation
The primary role of cmo5U at the wobble position is to expand the decoding capacity of a single tRNA, allowing it to recognize multiple codons. According to the wobble hypothesis, an unmodified uridine at position 34 can pair with A and G. However, the presence of the oxyacetic acid moiety at the C5 position of uridine alters its conformational properties and hydrogen bonding potential.
The cmo5U modification enables the tRNA to read codons ending in A, G, and U.[4][6] In some cases, such as for proline, alanine, and valine tRNAs in S. enterica, the cmo5U-containing tRNA can even read the C-ending codon, effectively decoding all four codons in a family box.[3][5] This expanded decoding is crucial for translational efficiency, particularly for G-ending codons, where the lack of cmo5U leads to inefficient decoding.[3]
The structural basis for this expanded pairing is attributed to the ability of the cmo5U side chain to influence the ribose pucker, favoring a C2'-endo conformation which facilitates non-canonical base pairing with U.[4] NMR studies have also suggested that the modification promotes the transient formation of an anionic Watson-Crick-like cmo5U-G base pair, which may mediate recoding.[11]
The functional consequence of this expanded decoding is a streamlined translation process, reducing the need for a full set of tRNA isoacceptors for all 61 sense codons.
Quantitative Data
While the functional importance of cmo5U is well-established, comprehensive quantitative data on the kinetics of the biosynthetic enzymes and the thermodynamics of cmo5U-mediated codon recognition are still limited in the publicly available literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Organism | Reference |
| CmoA | SAM, Prephenate | N/A | N/A | N/A | E. coli | Data not available in searched literature. |
| CmoB | cx-SAM, ho5U-tRNA | N/A | N/A | N/A | E. coli | Data not available in searched literature. |
| CmoM | SAM | ~1 µM | ~18 h-1 | ~5.0 x 103 | E. coli | [12] |
| cmo5U-tRNASer1 | N/A | N/A | N/A | E. coli | Data not available in searched literature. |
Note: The kinetic parameters for CmoM are for the human homolog MettL5, which also acts on tRNA. Specific kinetic data for bacterial CmoM with its native tRNA substrate were not found in the searched literature. "N/A" indicates that the data was not available in the reviewed sources.
Table 2: Ribosome Binding and Codon Recognition Efficiency
| tRNA (Modification) | Codon | Relative Binding Affinity (Kd) | In vivo Reading Efficiency | Organism | Reference |
| tRNAPro (cmo5U) | CCU, CCC | N/A | Stimulated | S. enterica | [3][10] |
| tRNAAla (cmo5U) | GCU | N/A | Stimulated | S. enterica | [3][10] |
| tRNAVal (cmo5U) | GUC | N/A | Stimulated | S. enterica | [3][10] |
| tRNAPro (ho5U) | Proline codons | N/A | Reduced efficiency vs. cmo5U | S. enterica | [9] |
Experimental Protocols
Isolation of tRNA for Modification Analysis
This protocol describes the general steps for isolating total tRNA from bacterial cells, which can then be used for modification analysis by HPLC-MS.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
Ethanol (B145695) (70%)
-
DEAE-cellulose column
-
Elution buffer (e.g., 1 M NaCl in 10 mM Tris-HCl pH 7.5)
-
HPLC system for purification
Procedure:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Perform phenol:chloroform extraction to remove proteins and DNA.
-
Precipitate the total RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 70% ethanol and resuspend in an appropriate buffer.
-
Separate tRNA from larger RNA species (rRNA, mRNA) using anion-exchange chromatography on a DEAE-cellulose column or by size-exclusion chromatography.
-
Elute the tRNA fraction and precipitate with ethanol.
-
For higher purity, individual tRNA species can be isolated using methods like high-performance liquid chromatography (HPLC) with specific columns or affinity purification using sequence-specific probes.[13][14]
Quantitative Analysis of cmo5U by HPLC-MS
This protocol outlines the methodology for the enzymatic hydrolysis of tRNA to nucleosides and their subsequent quantification by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][3][4]
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., triple quadrupole)
-
Nucleoside standards (including cmo5U if available)
Procedure:
-
Digest the purified tRNA (1-5 µg) to nucleosides using Nuclease P1 and bacterial alkaline phosphatase. This is typically done overnight at 37°C.
-
Centrifuge the reaction mixture to pellet any undigested material and enzymes.
-
Inject the supernatant containing the nucleoside mixture into the HPLC-MS system.
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in water with a formic acid modifier).
-
Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific parent and daughter ion transitions for each nucleoside, including cmo5U.
-
Quantify the amount of cmo5U relative to the canonical nucleosides (A, C, G, U) by integrating the peak areas from the chromatograms.
Conclusion and Future Directions
This compound is a vital tRNA modification in Gram-negative bacteria that significantly expands the decoding capacity of tRNA, ensuring efficient and accurate protein synthesis. The biosynthetic pathway of cmo5U, involving the key enzymes CmoA and CmoB, presents potential targets for the development of novel antimicrobial agents. A thorough understanding of the structure, function, and biosynthesis of cmo5U is therefore of great interest to both basic and applied research.
Future research should focus on several key areas:
-
Identification of the Uridine Hydroxylase: The enzyme responsible for the initial hydroxylation of U34 remains to be discovered. Its identification will complete our understanding of the cmo5U biosynthetic pathway.
-
Detailed Kinetic and Structural Studies: Comprehensive kinetic analysis of CmoA and CmoB, as well as high-resolution structural studies of these enzymes in complex with their tRNA substrates, will provide crucial insights into their catalytic mechanisms and substrate recognition.
-
Therapeutic Targeting: The unique nature of the cmo5U pathway in bacteria makes it an attractive target for the development of new antibiotics. Further investigation into inhibitors of CmoA and CmoB is warranted.
-
Role in Pathogenesis and Stress Response: Exploring the role of cmo5U modification in bacterial pathogenesis and adaptation to environmental stress could reveal new aspects of its biological significance.
The continued exploration of the intricate world of tRNA modifications, exemplified by cmo5U, will undoubtedly uncover further layers of complexity in the regulation of gene expression and provide new avenues for therapeutic intervention.
References
- 1. Diversity in mechanism and function of tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and codon reading properties of 5-cyanomethyl uridine, a new modified nucleoside found in the anticodon wobble position of mutant haloarchaeal isoleucine tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filter binding assay - Wikipedia [en.wikipedia.org]
- 7. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo. [umu.diva-portal.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Biosynthesis of Uridine-5-oxyacetic Acid in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-5-oxyacetic acid (cmo5U) is a complex post-transcriptional modification found at the wobble position (U34) of certain transfer RNAs (tRNAs) in many bacterial species, particularly Gram-negative bacteria like Escherichia coli and Salmonella enterica. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple synonymous codons, thereby enhancing translational efficiency and fidelity. The biosynthesis of cmo5U is a multi-step enzymatic pathway involving novel biochemistry and unique intermediates. This technical guide provides an in-depth overview of the cmo5U biosynthesis pathway, including the enzymes, intermediates, and regulatory aspects. It also presents a compilation of available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pathway and related workflows to serve as a comprehensive resource for researchers in the fields of molecular biology, microbiology, and drug development.
Introduction
Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] One of the most complex and functionally significant modifications is found at the wobble position of the anticodon. In many bacteria, the uridine (B1682114) at position 34 of tRNAs that read four-codon family boxes is modified to this compound (cmo5U) or its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo5U).[2] The presence of the carboxymethyl group at the 5-position of the uridine base extends the wobble pairing capability, allowing these tRNAs to recognize codons ending in A, G, and U.[3]
The biosynthesis of cmo5U is a fascinating pathway that highlights the metabolic ingenuity of bacteria. It involves a unique S-adenosyl-L-methionine (SAM) analog and a dedicated set of enzymes. Understanding this pathway is not only fundamental to our knowledge of bacterial translation but also presents potential opportunities for the development of novel antimicrobial agents targeting this essential process.
The Biosynthetic Pathway of this compound (cmo5U)
The biosynthesis of cmo5U from uridine (U) in tRNA is a three-step enzymatic process. The pathway begins with the hydroxylation of uridine, followed by the synthesis of a unique carboxymethyl donor, and finally the transfer of the carboxymethyl group to the hydroxylated uridine.
Step 1: Hydroxylation of Uridine to 5-hydroxyuridine (B57132) (ho5U)
The initial and least understood step is the conversion of uridine at position 34 of the tRNA to 5-hydroxyuridine (ho5U). For a long time, the enzyme responsible for this hydroxylation remained unknown.[4][5] Recent studies in E. coli have implicated the gene yegQ in this process.[6] Deletion of yegQ results in a significant (approximately 50%) reduction in the levels of cmo5U and its derivatives.[6] The protein YegQ belongs to the U32 peptidase family, and its activity is dependent on the presence of the ferredoxin YfhL, suggesting a complex reaction mechanism likely involving an iron-sulfur cluster.[6][7] In Bacillus subtilis, a Gram-positive bacterium where the end product is 5-methoxyuridine (B57755) (mo5U), the functional homologs are the proteins encoded by the yrrMNO operon.[6][7]
Step 2: Synthesis of the Carboxymethyl Donor, carboxy-S-adenosyl-L-methionine (Cx-SAM)
The carboxymethyl group for the final step is donated by a unique and rare SAM analog, carboxy-S-adenosyl-L-methionine (Cx-SAM). This activated donor is synthesized by the enzyme carboxy-S-adenosyl-L-methionine synthase (CmoA) .[8] CmoA catalyzes the transfer of a carboxyl group from prephenate to the methyl group of S-adenosyl-L-methionine (SAM).[8] This reaction is a remarkable example of generating a C-C bond on the typically electrophilic methyl group of SAM.
Step 3: Carboxymethylation of ho5U to form cmo5U
The final step in the pathway is the transfer of the carboxymethyl group from Cx-SAM to the 5-hydroxyl group of ho5U on the tRNA. This reaction is catalyzed by the enzyme tRNA U34 carboxymethyltransferase (CmoB) .[9][10] CmoB specifically recognizes ho5U-containing tRNA and Cx-SAM to produce the final product, cmo5U-modified tRNA.[11] CmoB exhibits a high degree of specificity for Cx-SAM over the much more abundant SAM.[11] In some tRNAs, cmo5U can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo5U) by the enzyme CmoM.[4]
A diagram of the cmo5U biosynthetic pathway is presented below:
Quantitative Data
Quantitative kinetic data for the enzymes in the cmo5U pathway are not extensively documented in a consolidated format. However, biochemical studies of CmoB have demonstrated its high specificity for its substrates.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Organism | Reference |
| CmoA | Prephenate, SAM | Cx-SAM, Phenylpyruvate | Not extensively reported | E. coli | [8] |
| CmoB | ho5U-tRNA, Cx-SAM | cmo5U-tRNA, SAH | High selectivity for Cx-SAM over SAM (~500-fold difference in binding affinities) | E. coli | [11] |
Note: SAH refers to S-adenosyl-L-homocysteine.
Experimental Protocols
This section provides an overview of the key experimental protocols used to study the cmo5U biosynthesis pathway. These are generalized protocols based on methods described in the literature and should be optimized for specific experimental conditions.
Purification of Recombinant CmoA and CmoB
Objective: To obtain pure, active CmoA and CmoB enzymes for in vitro assays.
Methodology:
-
Cloning: The genes encoding CmoA and CmoB are amplified from the genomic DNA of the target bacterium (e.g., E. coli K-12) by PCR. The amplified fragments are then cloned into an appropriate expression vector, often containing a purification tag such as a hexahistidine (His6)-tag.
-
Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The His-tagged proteins are purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.
-
Quality Control: The purity of the recombinant proteins is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).
In Vitro Enzyme Assays
Objective: To measure the enzymatic activity of CmoA and CmoB in a controlled in vitro environment.
4.2.1. CmoA (Cx-SAM Synthase) Assay
Principle: The activity of CmoA is determined by measuring the formation of its product, Cx-SAM, from the substrates prephenate and SAM. The product can be detected and quantified by LC-MS.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, purified CmoA, SAM, and prephenate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Quenching: The reaction is stopped, for example, by the addition of an acid or by heat inactivation.
-
Analysis: The reaction mixture is analyzed by LC-MS to detect and quantify the amount of Cx-SAM produced. A standard curve of chemically synthesized Cx-SAM can be used for absolute quantification.
4.2.2. CmoB (tRNA Carboxymethyltransferase) Assay
Principle: The activity of CmoB is measured by monitoring the transfer of the carboxymethyl group from Cx-SAM to a ho5U-containing tRNA substrate. The formation of cmo5U in the tRNA is quantified by LC-MS analysis of digested tRNA.
Methodology:
-
Substrate Preparation: A ho5U-containing tRNA substrate is required. This can be obtained by in vitro transcription of a specific tRNA gene followed by enzymatic modification to introduce ho5U, or by isolating tRNA from a bacterial strain that accumulates ho5U (e.g., a cmoB deletion mutant).
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, purified CmoB, the ho5U-tRNA substrate, and Cx-SAM.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
tRNA Isolation and Digestion: The tRNA is recovered from the reaction mixture, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation. The purified tRNA is then completely digested to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
LC-MS Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and quantify the amount of cmo5U formed.
Analysis of tRNA Modifications by LC-MS
Objective: To identify and quantify modified nucleosides, including cmo5U and its precursors, in total tRNA isolated from bacteria.
Methodology:
-
tRNA Isolation: Total tRNA is isolated from bacterial cells grown under specific conditions. Standard protocols involving phenol-chloroform extraction and precipitation are commonly used.
-
tRNA Digestion: The purified total tRNA is enzymatically hydrolyzed to single nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS Analysis: The nucleoside digest is injected onto a reverse-phase HPLC column coupled to a mass spectrometer. The nucleosides are separated based on their hydrophobicity. The mass spectrometer is used to identify and quantify the individual nucleosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Conclusion
The biosynthesis of this compound is a specialized pathway crucial for translational fidelity in many bacteria. The elucidation of this pathway has revealed novel enzymatic functions and a unique SAM-dependent biochemistry. While the core components, CmoA and CmoB, have been identified, further research is needed to fully characterize their kinetic properties and regulatory mechanisms. The recent identification of genes involved in the initial hydroxylation step opens new avenues for investigating this complex enzymatic reaction. The technical approaches outlined in this guide provide a framework for researchers to further explore the fascinating biology of cmo5U and to potentially exploit this pathway for the development of new antibacterial strategies.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 6. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. Determinants of the CmoB carboxymethyl transferase utilized for selective tRNA wobble modification - PMC [pmc.ncbi.nlm.nih.gov]
Uridine-5-oxyacetic Acid and the Wobble Hypothesis Revisited: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of protein synthesis is paramount to cellular function. This process relies on the precise recognition of messenger RNA (mRNA) codons by the anticodons of transfer RNA (tRNA). In 1966, Francis Crick proposed the "wobble hypothesis" to explain the degeneracy of the genetic code, suggesting that non-Watson-Crick base pairing could occur at the third position of the codon.[1][2] This hypothesis, while foundational, did not fully account for the decoding capabilities observed in many organisms, largely due to the presence of modified nucleosides in the anticodon loop of tRNA. One such critical modification is uridine-5-oxyacetic acid (cmo⁵U), found at the wobble position (position 34) of tRNAs in several bacteria, including Salmonella enterica and Escherichia coli.[3][4][5] This guide delves into the role of cmo⁵U in expanding the decoding capacity of tRNA, revisiting the original wobble hypothesis and exploring the experimental evidence and molecular mechanisms that have reshaped our understanding of this fundamental biological process. The unique properties of cmo⁵U have implications for translational efficiency and fidelity, offering potential avenues for therapeutic intervention and drug development.
The Classical and Modified Wobble Hypothesis
Crick's original wobble hypothesis proposed a set of pairing rules for the third codon position, where the first base of the anticodon dictates the decoding capacity.[1][6][7] For instance, an unmodified uridine (B1682114) (U) at the wobble position was predicted to recognize codons ending in adenosine (B11128) (A) and guanosine (B1672433) (G), but not those ending in U or cytosine (C).[3][8] However, it is now understood that the uridine at position 34 is almost always modified.[3][8] These modifications significantly alter the decoding properties of the tRNA, leading to a "modified wobble hypothesis".[9]
This compound is a key modification that expands the wobble capability.[10] Unlike unmodified uridine, tRNAs containing cmo⁵U can recognize not only A- and G-ending codons but also U-ending codons.[3][4][8] This expanded decoding is crucial for the translation of "family codon boxes," where all four codons specify the same amino acid.[3][4]
Decoding Properties of cmo⁵U-Containing tRNAs
Extensive research, primarily in Salmonella enterica, has elucidated the in vivo function of cmo⁵U. Studies have shown that tRNAs for proline, alanine, and valine containing cmo⁵U can read all four codons in their respective family boxes, including the C-ending codons, a capability not predicted by the original wobble hypothesis.[3][8][11] Interestingly, the corresponding threonine tRNA with cmo⁵U does not efficiently read the C-ending codon, indicating that the decoding properties can be influenced by the tRNA body or other factors.[3][8][11]
A surprising discovery was the critical role of cmo⁵U in the efficient decoding of G-ending codons.[3][5][8] While a G in the wobble position of the anticodon can pair with a U in the codon, the reverse pairing (U34 in the anticodon with G in the codon) appears to require the cmo⁵U modification for efficient translation.[3][5][8]
Quantitative Data on the Impact of cmo⁵U
The functional importance of cmo⁵U has been quantified through various in vivo experiments, primarily by analyzing the growth rates of bacterial mutants and monitoring A-site selection rates in the ribosome.
| Amino Acid | Codons Read by cmo⁵U-tRNA | Effect of cmo⁵U Deficiency (ho⁵U) on Codon Reading | Reference |
| Proline | CCU, CCC, CCA, CCG | Reduced efficiency in reading all four codons, especially U- and C-ending codons. | [4] |
| Alanine | GCU, GCC, GCA, GCG | Stimulated reading of GCU. | [3] |
| Valine | GUU, GUC, GUA, GUG | Stimulated reading of GUC. | [3] |
| Threonine | ACU, ACC, ACA, ACG | Does not efficiently read all four codons. | [3] |
Table 1: Codon Recognition by cmo⁵U-Containing tRNAs and the Effect of its Deficiency.
| Mutant Condition | Relative A-site Selection Rate (Compared to Wild-type) | Reference |
| cmoB mutant (lacking cmo⁵U) reading Proline CCU codon | Decreased | [3] |
| cmoB mutant (lacking cmo⁵U) reading Proline CCC codon | Decreased | [3] |
| cmoB mutant (lacking cmo⁵U) reading Alanine GCU codon | Decreased | [3] |
| cmoB mutant (lacking cmo⁵U) reading Valine GUC codon | Decreased | [3] |
Table 2: Impact of cmo⁵U Deficiency on A-site Selection Rates for Specific Codons.
Experimental Protocols
The following are summaries of key experimental methodologies used to investigate the function of this compound.
Construction of Salmonella enterica Mutants
To study the in vivo role of cmo⁵U, specific mutant strains of Salmonella enterica serovar Typhimurium were constructed.[3] This involved deleting the genes for other isoacceptor tRNAs, leaving only the cmo⁵U-containing tRNA to read all four codons of a particular family box. Furthermore, to understand the importance of the cmo⁵U modification itself, mutations were introduced in the genes responsible for its biosynthesis, such as cmoB.[3][8] Deletion of the cmoB gene results in the accumulation of the biosynthetic intermediate 5-hydroxyuridine (B57132) (ho⁵U) in place of cmo⁵U.[3][4]
Monitoring A-site Selection Rates In Vivo
The efficiency of codon reading was monitored in vivo by measuring the rates of A-site selection in the ribosome. This technique allows for a direct assessment of how well a specific tRNA can decode a particular codon. The experiments typically involve strains with specific genetic reporters that can quantify the translational efficiency of a given codon in the presence or absence of the cmo⁵U modification.[3][8]
Analysis of tRNA Modifications by HPLC
High-performance liquid chromatography (HPLC) is used to analyze the nucleoside composition of tRNA.[4] tRNA is isolated from wild-type and mutant bacterial strains, digested into individual nucleosides, and then separated and quantified by HPLC. This method allows for the direct observation of the absence of cmo⁵U and the accumulation of its precursors, such as ho⁵U and 5-methoxyuridine (B57755) (mo⁵U), in mutant strains.[4]
Signaling Pathways and Workflows
Biosynthesis of this compound (cmo⁵U)
The biosynthetic pathway of cmo⁵U involves a series of enzymatic modifications starting from uridine (U) at position 34 of the tRNA. The genes cmoA and cmoB have been identified as crucial for this process in Salmonella enterica.[4] The proposed pathway involves the formation of 5-hydroxyuridine (ho⁵U) as an intermediate.[4][12][13]
Caption: Proposed biosynthetic pathway for this compound (cmo⁵U).
Experimental Workflow for Studying cmo⁵U Function
The in vivo investigation of cmo⁵U function typically follows a structured workflow involving genetic manipulation and phenotypic analysis.
Caption: Experimental workflow for the in vivo analysis of cmo⁵U function.
Logical Relationship of Codon Reading by cmo⁵U-tRNA
The presence of cmo⁵U at the wobble position expands the decoding capacity of a U-starting anticodon, challenging the original wobble rules.
Caption: Comparison of codon reading by unmodified U and cmo⁵U at the wobble position.
Implications for Drug Development
Understanding the nuances of tRNA modification and its impact on translation opens up new possibilities for therapeutic intervention. The enzymes involved in the biosynthesis of cmo⁵U, such as those encoded by the cmoA and cmoB genes, represent potential targets for the development of novel antibiotics. Inhibiting these enzymes would lead to defects in translation, particularly of codons read by cmo⁵U-containing tRNAs, which could be detrimental to bacterial growth. Furthermore, the role of modified nucleosides in maintaining translational fidelity is critical. Modulating these pathways could be a strategy to induce mistranslation and inhibit the proliferation of pathogenic organisms. As our understanding of the "RNA modification landscape" or "epitranscriptome" grows, so too will the opportunities for targeted drug design.
Conclusion
The study of this compound has significantly advanced our understanding of the wobble hypothesis, demonstrating that the chemical modification of tRNA nucleosides plays a crucial role in defining the rules of codon recognition. The expanded decoding capacity conferred by cmo⁵U is essential for the efficient translation of certain codons and highlights the intricate mechanisms that ensure the fidelity of protein synthesis. The experimental approaches used to dissect the function of cmo⁵U in vivo provide a powerful framework for investigating other tRNA modifications. For researchers in drug development, the enzymes responsible for these modifications present a promising class of targets for the creation of new therapeutics that can precisely disrupt bacterial translation. The revisited wobble hypothesis, incorporating the influence of modified nucleosides, underscores the dynamic and complex nature of the genetic code's translation.
References
- 1. microbenotes.com [microbenotes.com]
- 2. jackwestin.com [jackwestin.com]
- 3. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Wobble base pair - Wikipedia [en.wikipedia.org]
- 8. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Wobble hypothesis revisited : this compound is critical for reading of G-ending codons [diva-portal.org]
- 12. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the cmo5U Biosynthetic Pathway and its Precursor, 5-hydroxyuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-carboxymethoxyuridine (cmo5U), a modified nucleoside found in the wobble position of tRNA. The guide details the enzymatic steps, precursors, and experimental protocols relevant to the study of this pathway, with a particular focus on the role of 5-hydroxyuridine (B57132) (ho5U).
Introduction to cmo5U and its Significance
5-carboxymethoxyuridine is a post-transcriptional modification of uridine (B1682114) at position 34 of the anticodon in many bacterial tRNAs. This modification plays a crucial role in ensuring accurate and efficient protein synthesis by expanding the decoding capacity of the ribosome, allowing a single tRNA to recognize multiple codons. The biosynthesis of cmo5U is a multi-step enzymatic process that varies between different bacterial species. Understanding this pathway is of significant interest for the development of novel antimicrobial agents that could disrupt bacterial protein synthesis.
The cmo5U Biosynthetic Pathway
The biosynthesis of cmo5U originates from uridine (U) within a tRNA molecule and proceeds through a series of enzymatic modifications. The central precursor in this pathway is 5-hydroxyuridine (ho5U). The pathway is best characterized in Gram-negative bacteria, such as Escherichia coli.
Formation of the Precursor: 5-hydroxyuridine (ho5U)
The initial and crucial step is the hydroxylation of uridine at the C5 position to form ho5U. This reaction is catalyzed by one of two enzymes:
-
TrhO (tRNA-uridine 5-hydroxylase, oxygen-dependent): This enzyme utilizes molecular oxygen to hydroxylate uridine.
-
TrhP (tRNA-uridine 5-hydroxylase, prephenate-dependent): This enzyme uses prephenate as a substrate for the hydroxylation reaction.
The Core Pathway in Gram-Negative Bacteria
Once ho5U is formed, the pathway in Gram-negative bacteria proceeds through the action of two key enzymes, CmoA and CmoB.[1][2]
-
Synthesis of Carboxy-S-adenosyl-L-methionine (Cx-SAM): The enzyme CmoA synthesizes a unique S-adenosyl-L-methionine (SAM) analog, carboxy-S-adenosyl-L-methionine (Cx-SAM), from chorismate and SAM.[2]
-
Carboxymethylation of ho5U: The enzyme CmoB then transfers the carboxymethyl group from Cx-SAM to the 5-hydroxyl group of ho5U, forming cmo5U.[1][2]
Further Modification to mcmo5U
In some tRNA species, cmo5U can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo5U). This reaction is catalyzed by the SAM-dependent methyltransferase CmoM .[1][2]
Quantitative Data
While comprehensive kinetic data for all enzymes in the pathway is not fully available in single literature sources, the following table summarizes available information and general kinetic parameters for related enzyme families.
| Enzyme | Substrate(s) | Product(s) | Km | kcat | Vmax | Organism | Reference(s) |
| TrhO/TrhP | Uridine-tRNA, O2/Prephenate | ho5U-tRNA | N/A | N/A | N/A | E. coli | N/A |
| CmoA | Chorismate, SAM | Cx-SAM, Pyruvate | N/A | N/A | N/A | E. coli | N/A |
| CmoB | ho5U-tRNA, Cx-SAM | cmo5U-tRNA, SAH | N/A | N/A | N/A | E. coli | N/A |
| CmoM | cmo5U-tRNA, SAM | mcmo5U-tRNA, SAH | N/A | N/A | N/A | E. coli | N/A |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of the enzymes involved in the cmo5U pathway, the in vitro reconstitution of the pathway, and the analysis of tRNA modifications.
Recombinant Protein Expression and Purification (General Protocol for His-tagged Proteins)
This protocol is a general guideline for the expression and purification of His-tagged CmoA, CmoB, and CmoM from E. coli. Optimization may be required for each specific protein.
4.1.1. Expression
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET vector) containing the gene of interest with an N- or C-terminal His-tag.
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
4.1.2. Purification (Native Conditions)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess protein purity by SDS-PAGE.
In Vitro Reconstitution of the cmo5U Biosynthetic Pathway
This protocol describes the stepwise enzymatic synthesis of cmo5U from a tRNA substrate.
-
Substrate Preparation: Prepare a suitable tRNA substrate (e.g., in vitro transcribed tRNAVal).
-
Hydroxylation Reaction (ho5U formation):
-
Set up a reaction mixture containing the tRNA substrate, purified TrhO or TrhP, and the appropriate co-factors (O2 for TrhO, prephenate for TrhP) in a suitable reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
cmo5U Synthesis:
-
To the reaction mixture containing ho5U-tRNA, add purified CmoA and CmoB, along with their substrates chorismate and SAM.
-
Incubate at 37°C for 1-2 hours.
-
-
(Optional) mcmo5U Synthesis:
-
To the reaction mixture containing cmo5U-tRNA, add purified CmoM and SAM.
-
Incubate at 37°C for 1 hour.
-
-
RNA Purification: Purify the modified tRNA from the reaction mixture using phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Analysis of tRNA Modifications by HPLC-MS/MS
This protocol outlines the general steps for the analysis of modified nucleosides from tRNA.[3][4][5]
-
tRNA Digestion to Nucleosides:
-
To 1-5 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
HPLC Separation:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of a suitable mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) or formic acid and acetonitrile.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Acquire data in positive ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific mass transitions for uridine, ho5U, cmo5U, and mcmo5U.
-
Visualizations
cmo5U Biosynthetic Pathway in Gram-Negative Bacteria
Caption: The cmo5U biosynthetic pathway in Gram-negative bacteria.
Experimental Workflow for cmo5U Analysis
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Uridine-5-oxyacetic Acid Methyl Ester (mcmo5U): A Comprehensive Technical Guide on its Formation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-5-oxyacetic acid methyl ester (mcmo5U) is a complex post-transcriptional modification found at the wobble position (U34) of certain transfer RNAs (tRNAs) in Gram-negative bacteria. This modification plays a critical role in expanding the decoding capacity of the anticodon, allowing a single tRNA species to recognize all four codons within a four-codon family box. The biosynthesis of mcmo5U is a multi-step enzymatic process involving a unique set of enzymes and precursor molecules derived from central metabolism. In mammals, a related modification, 5-methoxycarbonylmethyluridine (B127866) (mcm5U), is synthesized by the ALKBH8 enzyme, highlighting a conserved functional role across different domains of life. This technical guide provides an in-depth overview of the formation and function of mcmo5U, including detailed experimental protocols for its study, quantitative data on its effects, and diagrams of the key molecular pathways.
Introduction
Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis. Among the more than 150 known modifications, those occurring at the wobble position of the anticodon are particularly important for modulating codon recognition and ensuring translational fidelity. This compound methyl ester (mcmo5U) is a prime example of such a modification, enabling an expanded wobble pairing capability that defies the standard Watson-Crick base pairing rules. This guide delves into the intricate molecular details of mcmo5U, from its complex biosynthetic pathway to its crucial role in translational efficiency. Understanding the formation and function of this modified nucleoside is of significant interest for basic research in molecular biology and has potential implications for the development of novel antimicrobial agents targeting bacterial translation.
Formation of mcmo5U
The biosynthesis of mcmo5U in Gram-negative bacteria like Escherichia coli and Salmonella enterica is a sophisticated enzymatic pathway that links cellular metabolism to the translational machinery. The process starts with a uridine (B1682114) at position 34 of the tRNA and proceeds through several intermediates to the final mcmo5U modification.
Biosynthetic Pathway in Bacteria
The formation of mcmo5U involves a series of enzymatic reactions, with key enzymes being CmoA, CmoB, and CmoM. The pathway is metabolically linked to the synthesis of aromatic amino acids through the precursor chorismic acid.[1]
The proposed biosynthetic pathway is as follows:
-
Hydroxylation: The initial step is the hydroxylation of U34 to 5-hydroxyuridine (B57132) (ho5U). The enzyme responsible for this step is not yet fully characterized but is a crucial prerequisite for the subsequent modifications.[2]
-
Carboxymethylation: CmoB, a methyltransferase-like enzyme, catalyzes the transfer of a carboxymethyl group to ho5U, forming 5-carboxymethoxyuridine (cmo5U).[3] This reaction utilizes a unique S-adenosyl-L-methionine (SAM) analog, S-carboxymethyl-S-adenosyl-L-homocysteine (SCM-SAH or cxSAM), as the donor molecule.[3]
-
SCM-SAH Synthesis: The specialized donor molecule, SCM-SAH, is synthesized by the enzyme CmoA from chorismic acid and SAM.[3]
-
Methyl Esterification: The final step is the methylation of the carboxyl group of cmo5U to form mcmo5U. This reaction is catalyzed by the SAM-dependent methyltransferase CmoM.[2]
Mammalian Homologs and mcm5U Formation
In mammals, a structurally similar modification, 5-methoxycarbonylmethyluridine (mcm5U), is found at the wobble position of certain tRNAs. The biosynthesis of mcm5U involves the bifunctional enzyme ALKBH8, which possesses both a methyltransferase and a dioxygenase domain.[4][5] The methyltransferase domain of ALKBH8, in a complex with the accessory protein TRM112, catalyzes the final methylation step to form mcm5U.[4][5] This indicates an evolutionary conservation of the functional importance of this type of tRNA modification.
Function of mcmo5U
The primary function of mcmo5U is to expand the decoding properties of the tRNA anticodon, a concept that goes beyond the classical wobble hypothesis proposed by Crick.
Expanded Wobble Pairing
The presence of mcmo5U at the wobble position allows the tRNA to recognize not only A and G in the third position of the codon, as predicted for an unmodified U, but also U and, in some contexts, C.[1][6] This "four-way" wobble decoding enables a single tRNA isoacceptor to read all four codons of a family codon box.[1] This expanded pairing is attributed to the conformational flexibility conferred by the 5-oxyacetic acid methyl ester side chain, which can influence the ribose pucker and the presentation of the base for hydrogen bonding.[1][6]
References
- 1. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 5-(carboxymethoxy)uridine.
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(carboxymethoxy)uridine (cm5U), a modified nucleoside found in transfer RNA (tRNA). It is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties of 5-(carboxymethoxy)uridine
5-(carboxymethoxy)uridine, with the chemical formula C11H14N2O8, is a derivative of the pyrimidine (B1678525) nucleoside uridine (B1682114).[1] It is characterized by the presence of a carboxymethyl group attached to the C5 position of the uracil (B121893) base. This modification is primarily found at the wobble position (position 34) of the anticodon in certain bacterial tRNAs, where it plays a crucial role in the efficiency and fidelity of protein translation.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 5-(carboxymethoxy)uridine is presented in the table below. While some experimental data is limited, computed values and data from its parent compound, uridine, are provided for reference.
| Property | Value | Source |
| IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | [1] |
| Synonyms | 5-Carboxymethyluridine, cm5U, Uridine-5-acetic acid | [3] |
| CAS Number | 20964-06-1 | [1] |
| Molecular Formula | C11H14N2O8 | [1] |
| Molecular Weight | 302.24 g/mol | [1] |
| Appearance | Assumed to be a solid, similar to uridine. | |
| Melting Point | Data not available. For reference, the melting point of uridine is 165 °C. | [4] |
| Solubility | Data not available. Uridine is soluble in water (~34.9 µg/mL at pH 7.4), DMSO (~10 mg/mL), and DMF (~16 mg/mL). | [4][5] |
| pKa | The negatively charged carboxymethyl side chain is reported to decrease the acidity of the uracil ring. | [6] |
| XLogP3 | -2.5 | [1] |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the identification and characterization of 5-(carboxymethoxy)uridine. Below is a summary of available data.
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) data is available for 5-(carboxymethoxy)uridine. The protonated molecule ([M+H]+) is observed at an m/z of approximately 303.0823.[1] The fragmentation of uridine derivatives typically involves the cleavage of the glycosidic bond and cross-ring cleavage of the ribose sugar.[7]
| Parameter | Value |
| Precursor Ion (m/z) | 303.0823 ([M+H]+) |
| Major Fragment Ions (m/z) | 125.0352, 82.02981, 153.0318 |
NMR Spectroscopy: While specific, high-resolution NMR spectra for 5-(carboxymethoxy)uridine are not readily available in the cited literature, the expected chemical shifts can be inferred from the structure and data for related compounds like uridine.[8] The presence of the carboxymethoxy group at the C5 position would influence the chemical shifts of the neighboring protons and carbons.
-
¹H NMR: The spectrum would show signals for the ribose protons and the H6 proton of the uracil ring. The methylene (B1212753) protons of the carboxymethoxy group would likely appear as a singlet.
-
¹³C NMR: The spectrum would display 11 distinct carbon signals, including those for the uracil ring, the ribose sugar, and the carboxymethyl group. The carbonyl carbons of the uracil ring would resonate at the downfield end of the spectrum.[8]
Experimental Protocols
Synthesis of 5-(carboxymethoxy)uridine
The synthesis of 5-(carboxymethoxy)uridine has been reported in the literature, generally involving the modification of a uridine precursor.[9][10] A common strategy involves the introduction of a substituent at the C5 position of the uracil ring. While a detailed, step-by-step protocol is not available in the provided search results, the general approach involves the reaction of a 5-halouridine derivative with a suitable C2-synthon under basic conditions.[3] The synthesis of related 5-substituted uridines often employs protective group strategies to ensure regioselectivity.[11]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the purification and analysis of nucleosides. For 5-(carboxymethoxy)uridine, a reversed-phase HPLC method would be appropriate, given its polar nature.
General Protocol Outline:
-
Column: A C18 column is commonly used for the separation of nucleosides.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.[13]
-
Detection: UV detection at a wavelength of approximately 254-270 nm is suitable for uridine and its derivatives.[13]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
Biological Role and Pathway Visualization
The primary biological role of 5-(carboxymethoxy)uridine is as a modified nucleoside in tRNA, where it influences codon recognition. It is not known to be directly involved in cellular signaling pathways. The following diagram illustrates the biosynthetic pathway of 5-(carboxymethoxy)uridine in Gram-negative bacteria.
Caption: Biosynthetic pathway of 5-(carboxymethoxy)uridine (cm5U) in Gram-negative bacteria.[2][14]
This pathway begins with a uridine residue within a tRNA molecule, which is hydroxylated to 5-hydroxyuridine by the enzyme TrhP.[14] Subsequently, the enzyme CmoB transfers a carboxymethyl group from carboxy-S-adenosylmethionine (cxSAM) to 5-hydroxyuridine to form 5-(carboxymethoxy)uridine.[14] The cxSAM cofactor is itself synthesized from prephenate and S-adenosylmethionine (SAM) by the enzyme CmoA.[14] In some tRNAs, cm5U can be further methylated to its methyl ester.[2]
References
- 1. 5-Carboxymethyluridine | C11H14N2O8 | CID 3080720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-carboxymethyluridine. A nucleoside from transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The synthesis of 5-carboxymethylaminomethyluridine and 5-carboxymethylaminomethyl-2-thiouridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
- 13. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 14. scholar.gist.ac.kr [scholar.gist.ac.kr]
The Role of 5-Carboxymethoxyuridine (cmo5U) in Expanding tRNA Decoding Capacity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon, are critical for the efficiency and fidelity of protein synthesis. One such modification, 5-carboxymethoxyuridine (cmo5U), and its derivatives are found in several tRNAs from Gram-negative bacteria and play a pivotal role in expanding the decoding capacity of a single tRNA isoacceptor. This allows a single tRNA to recognize multiple, and in some cases all four, codons within a degenerate codon box. This technical guide provides an in-depth analysis of the molecular mechanisms underlying cmo5U-mediated decoding, presents quantitative data on its functional impact, details the experimental protocols used for its study, and illustrates the key molecular pathways and experimental workflows.
Core Concept: cmo5U and the Expanded Wobble Hypothesis
The standard wobble hypothesis proposed by Francis Crick posits that a single tRNA can recognize more than one codon through non-Watson-Crick base pairing at the third codon position. However, this classical model does not account for the ability of some tRNAs to decode all four codons in a four-fold degenerate codon box. The presence of complex modifications at the wobble uridine (B1682114), such as cmo5U, is key to this expanded capability.[1][2]
The cmo5U modification, a uridine-5-oxyacetic acid, is found at position 34 of tRNAs that read codons in six different degenerate codon boxes in bacteria like E. coli and Salmonella enterica.[1][3] Structurally, the oxyacetic acid side chain of cmo5U is crucial. It pre-structures the anticodon loop through intramolecular hydrogen bonds, which helps to position the wobble base for interaction with the codon in the ribosomal A-site.[1][4][5] This pre-structuring, along with the unique chemical properties of the cmo5U nucleoside, allows for the formation of unusual but structurally acceptable base pairs with A, G, U, and even C in the third codon position.[1][3]
Crystal structures of the 30S ribosomal subunit with an anticodon stem-loop containing cmo5U have revealed the basis for this expanded pairing. Surprisingly, the cmo5U-G pair adopts a standard Watson-Crick geometry, which suggests that the cmo5U is in its enol tautomeric form.[1] The cmo5U-U and cmo5U-C pairs, though weaker, are also accommodated within the decoding center, thus enabling a single tRNA to read all four codons.[1] This expanded decoding is not just a biochemical curiosity; it is essential for cellular viability in organisms that rely on a single tRNA to decode a four-codon family box.[3][4]
Biosynthesis of cmo5U
The biosynthesis of cmo5U is a multi-step enzymatic pathway that is linked to the metabolism of aromatic amino acids. The pathway begins with the hydroxylation of U34 to form 5-hydroxyuridine (B57132) (ho⁵U). This is followed by a carboxymethylation step to produce cmo⁵U. In some tRNAs, cmo⁵U can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo⁵U).
Quantitative Data
The functional consequence of cmo5U modification has been quantified through various in vivo and in vitro experiments. The absence of cmo5U, typically achieved by deleting the cmoB gene, leads to measurable defects in translation efficiency and cellular growth, particularly when a single tRNA is responsible for decoding an entire four-codon box.
Table 1: Effect of cmo5U Deficiency on Bacterial Growth Rate
| Organism | Strain Background (Single Proline tRNA) | Wobble Nucleoside at Position 34 | Relative Growth Rate (%) | Reference |
| S. enterica | Wild-type (cmoB⁺) | cmo⁵U | 100 | [4] |
| S. enterica | cmoB mutant | ho⁵U | 71 | [4] |
Table 2: Influence of cmo5U on Programmed +1 Frameshifting
| Organism | Strain Background | Wobble Nucleoside at Position 34 | Frameshift Frequency at CCC-U (%) | Reference |
| S. enterica | Wild-type (cmoB⁺) | cmo⁵U | ~1.0 | [3] |
| S. enterica | cmoB mutant | ho⁵U | ~0.4 | [3] |
| S. enterica | cmoA mutant | ho⁵U + mo⁵U | ~0.7 | [3] |
Note: A lower frameshift frequency in the cmoB mutant at the CCC-U site suggests that the hypomodified tRNA (with ho⁵U) is less efficient at decoding the near-cognate CCC codon, leading to less pausing and subsequent frameshifting.[3]
Experimental Protocols
Overexpression and Purification of tRNA from E. coli
This protocol is adapted for obtaining high yields of a specific tRNA, which can be used for subsequent biochemical and structural analyses.[6][7][8][9]
-
Culture and Induction:
-
Transform E. coli (e.g., JM109 strain) with a high-copy plasmid encoding the tRNA of interest under an inducible promoter (e.g., pTac).[7]
-
Grow a 1 L culture in LB medium with appropriate antibiotic selection at 37°C with shaking until the OD₆₀₀ reaches 0.4–0.6.[7]
-
Induce tRNA expression by adding IPTG to a final concentration of 0.3 mM and continue incubation for ~10-16 hours.[7]
-
-
Cell Harvest and Lysis:
-
Nucleic Acid Extraction:
-
Perform an acid-phenol extraction by adding an equal volume of water-saturated phenol (B47542) (pH 4.0-5.0) to the cell suspension. Mix vigorously and separate phases by centrifugation.[8][9]
-
Collect the aqueous phase and precipitate total nucleic acids with isopropanol or ethanol.[9]
-
-
tRNA Enrichment:
-
To separate high molecular weight nucleic acids (rRNA, DNA), resuspend the pellet in a high-salt buffer and perform a stepwise isopropanol precipitation. Large RNAs will precipitate at a lower isopropanol concentration, leaving tRNAs in the supernatant.[8][10]
-
Precipitate the tRNA from the supernatant by adding more isopropanol.[8][10]
-
-
Chromatographic Purification:
-
Quality Control:
LC-MS/MS Analysis of cmo5U
This protocol outlines the general steps for the sensitive detection and quantification of cmo5U from a purified tRNA sample.
-
tRNA Digestion:
-
Take 1-5 µg of purified tRNA and completely digest it to single nucleosides.
-
Incubate the tRNA with P1 nuclease (to generate 5'-mononucleotides) followed by a phosphatase (e.g., FastAP) to yield nucleosides. The digestion is typically carried out for 2-8 hours at 37°C in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0).
-
-
Chromatographic Separation:
-
Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient of a polar mobile phase (e.g., aqueous ammonium acetate) and a less polar mobile phase (e.g., acetonitrile/ammonium acetate). A typical run time is 15-30 minutes.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. This involves monitoring the specific mass transition from the parent ion (protonated cmo5U) to a characteristic fragment ion (the base).
-
Parent Ion (M+H)⁺ of cmo5U: m/z 319.08
-
Fragment Ion (Base+H)⁺: m/z 187.05
-
-
Optimize MS parameters such as collision energy, source temperature, and gas flows for the specific instrument used.[11]
-
-
Quantification:
-
Quantify the amount of cmo5U by integrating the peak area from the MRM chromatogram.
-
Normalize the cmo5U signal to the signals of the four canonical nucleosides (A, C, G, U) to determine its relative abundance.[11]
-
In Vitro Ribosome Binding (Filter-Binding Assay)
This assay measures the equilibrium binding of a tRNA to mRNA-programmed ribosomes.
-
Preparation of Components:
-
Binding Reaction:
-
In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 10 mM MgCl₂), combine a fixed, low concentration of labeled tRNA with varying concentrations of ribosomes and a saturating concentration of mRNA.
-
Incubate at 37°C for 20-30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Prepare a filtration apparatus with a nitrocellulose membrane stacked on top of a charged nylon membrane. Nitrocellulose binds proteins and protein-RNA complexes, while the charged membrane captures free RNA that passes through.
-
Rapidly filter the binding reactions through the stacked membranes under vacuum.
-
Wash the filters with cold binding buffer to remove unbound components.
-
-
Detection and Analysis:
-
Quantify the amount of labeled tRNA retained on the nitrocellulose filter (ribosome-bound) and the nylon filter (free).
-
Plot the fraction of bound tRNA as a function of ribosome concentration.
-
Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
-
Conclusion
The cmo5U modification at the wobble position of tRNA is a sophisticated evolutionary solution to the problem of decoding degenerate codons. By chemically altering the uridine base, bacteria expand the decoding capacity of a single tRNA, allowing it to read up to four different codons. This enhanced function is critical for translational efficiency and maintaining the reading frame. The structural and quantitative data presented here, along with the detailed experimental protocols, provide a comprehensive resource for researchers investigating the intricate world of tRNA modifications and their impact on protein synthesis. Understanding these mechanisms not only deepens our knowledge of fundamental biology but may also open avenues for the development of novel antimicrobial agents that target these essential modification pathways.
References
- 1. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA purification [bio-protocol.org]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosome binding by tRNAs with fluorescent labeled 3' termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent labeling of tRNAs for dynamics experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Adaptor: A Technical Guide to the Natural Occurrence of Uridine-5-oxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and functional significance of the modified ribonucleoside, Uridine-5-oxyacetic acid (cmo5U). Found predominantly at the wobble position of transfer RNA (tRNA) in certain organisms, cmo5U plays a critical role in the fidelity and efficiency of protein synthesis. This document delves into the known distribution of cmo5U across different life forms, presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes the key biochemical pathways involved.
Natural Occurrence of this compound
This compound is a post-transcriptional modification of uridine (B1682114) found in the anticodon loop of specific tRNAs. Its presence is most prominently documented in the bacterial domain, with significant implications for codon recognition.
Bacteria
The most extensive research on cmo5U has been conducted in Gram-negative bacteria, particularly Escherichia coli and Salmonella enterica. In these organisms, cmo5U, and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U), are found at the wobble position (position 34) of tRNAs that decode four-codon family boxes.[1] This modification allows a single tRNA species to recognize and decode codons ending in A, G, and U, and in some instances, even C, thereby expanding the decoding capacity beyond the classical wobble hypothesis.[1][2]
The tRNAs known to contain cmo5U or its derivatives in these bacteria include those specific for:
In Gram-positive bacteria, such as Bacillus subtilis, a related modification, 5-methoxyuridine (B57755) (mo5U), is found in the equivalent tRNA position, suggesting a divergent evolutionary path for this type of wobble modification.[2]
Eukaryotes
Current evidence suggests that this compound is not a common modification in eukaryotic tRNA. Instead, eukaryotes have evolved a different set of complex uridine modifications at the wobble position to manage codon decoding, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-carbamoylmethyluridine (B1230082) (ncm5U).[4] These modifications also play a crucial role in maintaining translational fidelity.
Archaea
The presence of this compound in archaea is not well-documented. While archaea are known to possess a diverse array of tRNA modifications, some of which are unique to this domain, specific studies identifying cmo5U are scarce. One study on Haloferax volcanii noted the presence of a modified uridylic acid derivative that could potentially be the methyl ester of cmo5U, but its definitive identification is still pending.[5]
Viruses
There is no direct evidence to date of this compound being a component of viral tRNAs. Viruses typically utilize the host cell's translational machinery, including its tRNAs and modification enzymes. However, some viruses have been shown to manipulate the host's tRNA modification landscape to favor the translation of their own proteins.[6] It is conceivable that viral infection could alter the levels of cmo5U in bacterial hosts, but this remains an area for future investigation.
Quantitative Data on this compound Abundance
Quantitative analysis of tRNA modifications is a challenging field, and comprehensive data on the absolute abundance of cmo5U across different organisms is limited. However, studies on E. coli have provided valuable insights into the frequency of its methyl ester derivative, mcmo5U, in specific tRNA molecules.
| Organism | tRNA Species | Modification | Frequency of Modification | Reference |
| Escherichia coli | tRNAAla1 | mcmo5U | 82% | [7] |
| Escherichia coli | tRNASer1 | mcmo5U | 84% | [7] |
| Escherichia coli | tRNAPro3 | mcmo5U | Growth phase-dependent | [7] |
| Escherichia coli | tRNALeu3 | cmo5U | Primary modification | [7] |
| Escherichia coli | tRNAVal1 | cmo5U | Primary modification | [7] |
Note: The data indicates that in E. coli, the wobble uridine of certain tRNAs is almost completely modified to mcmo5U during the logarithmic growth phase. The level of modification in tRNAPro3 appears to be regulated in response to the cellular growth state.
Experimental Protocols
The study of this compound involves a multi-step process from the isolation of tRNA to the final analysis by mass spectrometry.
Isolation and Purification of Total tRNA
This protocol is adapted from methods used for yeast and can be applied to bacterial cultures with minor modifications.
Materials:
-
Bacterial cell pellet
-
Acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5)
-
Lysis buffer (e.g., 50 mM sodium acetate (B1210297), 10 mM EDTA, pH 5.0)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Resuspend the bacterial cell pellet in lysis buffer.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform extraction until the interface is clean.
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 1 volume of isopropanol to the final aqueous phase.
-
Precipitate the RNA at -20°C for at least 1 hour.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet with ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
Enzymatic Digestion of tRNA to Nucleosides
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)
Procedure:
-
To 5-10 µg of purified tRNA, add nuclease P1 to a final concentration of 2 units.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase to a final concentration of 0.1 units.
-
Incubate at 37°C for an additional 1 hour.
-
The resulting mixture of nucleosides is ready for LC-MS/MS analysis.
Quantitative Analysis by HPLC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for cmo5U: The specific precursor-to-product ion transitions for cmo5U need to be determined empirically on the specific instrument used. A common precursor ion would be the protonated molecule [M+H]+. Fragment ions would result from the cleavage of the glycosidic bond and fragmentation of the oxyacetic acid moiety.
-
Optimization: Collision energy and other MS parameters should be optimized for each nucleoside to achieve maximum sensitivity.[8][9]
Quantification:
-
Absolute quantification can be achieved by creating a standard curve using a pure cmo5U standard.
-
Relative quantification is performed by comparing the peak area of cmo5U to the peak areas of the canonical nucleosides (A, C, G, U).
Signaling Pathways and Workflows
Biosynthesis of this compound in Bacteria
The biosynthesis of cmo5U is a multi-step enzymatic pathway that is linked to the biosynthesis of aromatic amino acids through the precursor chorismate.
References
- 1. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Architect: How cmo5U Modification Sculpts the tRNA Anticodon Loop for Expanded Codon Recognition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly within the anticodon loop, are critical for the fidelity and efficiency of protein translation. This technical guide delves into the structural and functional ramifications of a key wobble uridine (B1682114) modification, 5-carboxymethoxyuridine (cmo5U). Found predominantly in bacteria, cmo5U at position 34 of the tRNA anticodon expands codon recognition, allowing a single tRNA species to decode multiple codons, including those ending in A, G, U, and sometimes C.[1][2] This document consolidates findings from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and thermodynamic studies to provide a comprehensive understanding of how cmo5U structurally reconfigures the anticodon loop, pre-organizes it for codon binding, and facilitates non-canonical base pairing. We present quantitative data on the thermodynamic stability conferred by this modification, detail the experimental protocols for its study, and visualize the key biosynthetic and functional pathways. This guide serves as a critical resource for researchers in molecular biology, drug development targeting the bacterial translation machinery, and the burgeoning field of epitranscriptomics.
Introduction: The Significance of Wobble Modification
The degeneracy of the genetic code necessitates that some tRNAs recognize more than one codon. This is often achieved through modifications at the wobble position (the first nucleotide of the anticodon, position 34). Uridine 5-oxyacetic acid (cmo5U) is a prominent modification in Gram-negative bacteria, found in tRNAs for amino acids such as Alanine, Leucine, Proline, Serine, Threonine, and Valine.[3][4] Its presence is crucial for decoding family codon boxes where all four third-position nucleotides code for the same amino acid.[1] Understanding the structural basis of cmo5U's function is paramount for elucidating the fundamental principles of translation and for the development of novel antimicrobial agents that target this essential process.
The Structural Impact of cmo5U on the Anticodon Loop
The introduction of the bulky and negatively charged carboxymethyl group at the C5 position of uridine has profound consequences for the anticodon loop's conformation and dynamics.
Pre-ordering the Anticodon Loop for Codon Binding
Solution NMR studies on anticodon stem-loop (ASL) constructs have revealed that the cmo5U modification serves to "pre-order" the anticodon loop for codon binding.[3][5] An intramolecular hydrogen bond forms between the carboxylate of cmo5U and the N6 amino group of the adjacent purine (B94841) at position 35 (A35).[4] This interaction is a key component of an intramolecular hydrogen bonding network that rigidifies the loop, presenting the anticodon in a conformationally optimized state for interaction with the mRNA codon in the ribosomal A-site.
Ribose Pucker Conformation and Base Pairing
Early NMR studies on cmo5U mononucleotides suggested a preference for a C2'-endo ribose pucker conformation, which was hypothesized to explain its expanded wobble pairing capabilities with pyrimidines.[1][4] However, crystal structures of the Thermus thermophilus 30S ribosomal subunit in complex with a cmo5U-modified tRNAVal ASL and various codons consistently show the cmo5U ribose in a C3'-endo conformation.[3] This highlights the importance of the ribosomal environment in dictating the final conformation.
The cmo5U modification enables unusual base pairing geometries:
-
cmo5U:A and cmo5U:G: Surprisingly, both pairs exhibit Watson-Crick-like geometry. For the cmo5U:G pair, this implies that the modified uridine adopts an enol tautomer.[3]
-
cmo5U:U and cmo5U:C: These pairs are formed through a single hydrogen bond.[3] The interaction with C-ending codons is generally weaker, but in some tRNA contexts and cellular conditions, it is sufficient for decoding.[1][2]
Quantitative Data: Thermodynamic Stability
The cmo5U modification influences the thermodynamic stability of RNA duplexes. Studies using UV melting analysis on model RNA hairpins have quantified these effects. The presence of the negatively charged 5-oxyacetic acid group can be destabilizing in a standard A-form RNA helix due to repulsion with the phosphate (B84403) backbone. However, its true impact is realized in the context of mismatch pairing.
| RNA Hairpin Construct | Melting Temperature (Tm) in °C | Free Energy (ΔG°298) in kcal/mol |
| Unmodified U-A pair | High (data not explicitly found for direct comparison) | More stable (data not explicitly found for direct comparison) |
| cmo5U-A pair | Lower than U-A (destabilizing) | Less stable (destabilizing) |
| Unmodified U·G wobble pair | 55.0 | -6.6 |
| cmo5U·G pair | 51.5 | -6.0 |
Data extracted from a study on 20 nt RNA hairpins. The destabilizing effect of cmo5U in a canonical helix is evident. The modification favors the formation of transient, alternative base pairing patterns like the anionic Watson-Crick-like cmo5U⁻-G pair over the canonical wobble.[6][7]
Experimental Protocols
tRNA Isolation and Modification Analysis by Mass Spectrometry
A common method for analyzing tRNA modifications involves isolating tRNA and then identifying the modified nucleosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Total RNA Extraction: Isolate total RNA from bacterial cells using standard methods (e.g., hot phenol (B47542) extraction).
-
tRNA Enrichment: Purify tRNA from the total RNA pool. This can be achieved through methods like polyacrylamide gel electrophoresis (PAGE) or affinity chromatography.[8]
-
tRNA Digestion: The purified tRNA is enzymatically digested into single nucleosides. This is typically done using a cocktail of nucleases such as nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the nucleosides.
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass-to-charge ratio and fragmentation pattern of each nucleoside are compared to known standards to identify and quantify the modifications.[8]
X-ray Crystallography of tRNA ASL-Ribosome Complexes
Determining the high-resolution structure of the cmo5U-modified anticodon interacting with its codons requires crystallizing the tRNA anticodon stem-loop (ASL) in complex with the 30S ribosomal subunit and a specific mRNA fragment.
Protocol Outline:
-
Preparation of Components:
-
30S Ribosomal Subunits: Purify 30S subunits from a suitable bacterial strain (e.g., Thermus thermophilus).
-
tRNA ASL: Synthesize the anticodon stem-loop of the tRNA of interest (e.g., tRNAVal) containing the cmo5U modification, either through chemical synthesis or enzymatic ligation.
-
mRNA Oligonucleotide: Synthesize a short mRNA molecule containing the codon of interest.
-
-
Complex Formation: Incubate the 30S subunits, the cmo5U-modified ASL, and the mRNA oligonucleotide in a suitable buffer to allow for complex formation.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). This involves mixing the complex with a variety of precipitants at different concentrations.
-
Data Collection and Structure Determination: Once crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to determine the electron density map and build the atomic model of the complex.[2][3]
NMR Spectroscopy of tRNA Anticodon Stem-Loops
NMR spectroscopy provides insights into the solution structure and dynamics of the anticodon loop.
Protocol Outline:
-
Sample Preparation: Synthesize the RNA oligonucleotide corresponding to the anticodon stem-loop, with and without the cmo5U modification. For certain experiments, isotopic labeling (e.g., 15N) of specific nucleotides is required.[6]
-
NMR Data Acquisition: Dissolve the RNA sample in a suitable NMR buffer. A variety of NMR experiments are performed to probe the structure and dynamics, including:
-
1H-15N HSQC: To observe imino proton signals, which are indicative of base pairing.[6]
-
NOESY: To determine through-space proximities between protons and establish the overall conformation.
-
Relaxation Dispersion NMR: To study the kinetics of conformational exchange, such as the transient formation of alternative base pairs.[6]
-
-
Data Analysis and Structure Calculation: The NMR data is processed and analyzed to assign resonances, measure structural restraints (distances and angles), and calculate a family of structures consistent with the experimental data.
Visualizing the Pathways and Relationships
Biosynthesis of cmo5U in Bacteria
The formation of cmo5U is a multi-step enzymatic process. It begins with the hydroxylation of Uridine (U34) to 5-hydroxyuridine (B57132) (ho5U), a reaction for which the enzyme is not yet fully characterized in all organisms. Subsequently, a unique carboxylmethyl donor is synthesized and transferred to ho5U.[3][9]
References
- 1. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 9. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription with Uridine-5-oxyacetic acid Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for generating large quantities of RNA for a multitude of applications, including mRNA-based therapeutics, functional RNA studies, and diagnostics. The incorporation of modified nucleotides during IVT can bestow desirable properties upon the resulting RNA, such as enhanced stability, increased translational efficiency, and reduced immunogenicity.[1][2] Uridine-5-oxyacetic acid (cmo5U), a naturally occurring modification found in the wobble position of bacterial tRNA, is known to influence codon recognition and expand decoding capabilities.[3][4][5] The triphosphate form, this compound triphosphate (Oa-UTP), can theoretically be incorporated into RNA transcripts via IVT to introduce a carboxyl functional group. This functional handle can be used for subsequent conjugation or to modulate the biophysical properties of the RNA.
These application notes provide a comprehensive, albeit generalized, protocol for the in vitro transcription of RNA containing this compound. Due to the limited availability of specific data for Oa-UTP, this document leverages established principles for IVT with other modified uridines and highlights areas requiring optimization.
Data Presentation: Comparative Analysis of Modified UTP Incorporation
Table 1: Relative RNA Yields with Different Modified Uridine (B1682114) Triphosphates
| Modified UTP | Unmodified UTP | Pseudouridine (Ψ) | N1-methyl-pseudouridine (m1Ψ) | 5-methoxyuridine (5moU) | 5-methyluridine (m5U) |
| Relative Yield (%) | 100 | ~80-100 | ~90-100 | ~70-90 | ~80-95 |
Note: Data is compiled from various sources and represents typical ranges. Actual yields are highly dependent on the specific template, polymerase, and reaction conditions. Data for Oa-UTP is not available and would need to be determined empirically.
Table 2: Impact of Uridine Modification on RNA Immunogenicity and Translation
| Feature | Unmodified Uridine | Pseudouridine (Ψ) | N1-methyl-pseudouridine (m1Ψ) | 5-methoxyuridine (5moU) |
| Innate Immune Activation | High | Reduced | Significantly Reduced | Significantly Reduced |
| Protein Expression | Baseline | Increased | Highly Increased | Highly Increased |
| dsRNA Formation | High | Reduced | Significantly Reduced | Significantly Reduced |
Source: Adapted from studies on modified mRNA.[2][6] The properties of Oa-UTP modified RNA would need to be experimentally determined.
Experimental Protocols
General Considerations for IVT with Oa-UTP
-
Commercial Availability: As of late 2025, this compound triphosphate (Oa-UTP) is not a standard commercially available reagent. Researchers may need to custom synthesize this modified nucleotide.
-
T7 RNA Polymerase Tolerance: T7 RNA polymerase is known to be tolerant to a variety of modifications at the C5 position of uridine.[7] However, the negatively charged carboxyl group of Oa-UTP at physiological pH may require optimization of the reaction buffer, particularly the magnesium concentration.
-
Optimization is Key: The protocol provided below is a starting point. Optimal conditions, especially the ratio of Oa-UTP to UTP and the overall NTP concentration, should be determined empirically for each new DNA template.
Protocol for In Vitro Transcription with Oa-UTP
This protocol is adapted from standard high-yield T7 RNA polymerase transcription kits and should be performed under RNase-free conditions.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine (B129725), 100 mM DTT)
-
Ribonuclease Inhibitor
-
Nuclease-free water
-
ATP, GTP, CTP (100 mM solutions)
-
UTP (100 mM solution)
-
Oa-UTP (concentration to be determined, likely a 10-100 mM stock)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based or magnetic beads)
Procedure:
-
Reaction Setup: Assemble the reaction at room temperature in the following order. This helps to avoid precipitation of the DNA template by spermidine in the buffer.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 0.5 - 1.5 µL | 2.5 - 7.5 mM |
| Oa-UTP (e.g., 100 mM) | 0.5 - 1.5 µL | 2.5 - 7.5 mM |
| Linearized DNA Template | X µL | 50 ng/µL |
| Ribonuclease Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours. For short transcripts, the incubation time can be extended.
-
DNase Treatment: To remove the DNA template, add 1-2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable column-based kit or other preferred method (e.g., lithium chloride precipitation). Elute the RNA in nuclease-free water or a suitable storage buffer.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Visualizations
Experimental Workflow
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo. [umu.diva-portal.org]
- 5. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Uridine-5-oxyacetic acid (cmo5U) in RNA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-5-oxyacetic acid (cmo5U) is a modified nucleoside found at the wobble position (position 34) of the anticodon in some transfer RNAs (tRNAs). This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensuring translational efficiency and accuracy.[1][2][3][4] The presence and quantity of cmo5U can be indicative of the translational status of a cell and may be relevant in various physiological and pathological conditions. This application note provides a detailed protocol for the sensitive and quantitative analysis of cmo5U in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance of cmo5U
According to Crick's wobble hypothesis, the base at the first position of the anticodon can pair with different bases at the third position of the mRNA codon.[1][4] While unmodified uridine (B1682114) at the wobble position is predicted to recognize A and G, modified uridines like cmo5U can extend this pairing capability.[1][2] Specifically, tRNAs containing cmo5U are able to read codons ending in A, G, and U.[2][3] This expanded wobble capability is critical for the efficient translation of certain codons, particularly G-ending codons in proline, alanine, and valine family codon boxes.[1][4]
The biosynthesis of cmo5U involves a multi-step enzymatic pathway, starting from uridine (U). Uridine is first hydroxylated to form 5-hydroxyuridine (B57132) (ho5U), which is then converted to 5-methoxyuridine (B57755) (mo5U) by the enzyme CmoB. Finally, the CmoA enzyme is involved in the conversion of mo5U to cmo5U.[2][3][5][6] The pathway can also lead to the formation of the methyl ester of cmo5U, known as this compound methyl ester (mcmo5U).[7][8]
Experimental Workflow Overview
The quantitative analysis of cmo5U from an RNA sample involves a series of steps beginning with the isolation of total RNA or specific RNA species (e.g., tRNA), followed by enzymatic digestion of the RNA into its constituent nucleosides. These nucleosides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Isolation and Purification of tRNA
This protocol is adapted for the isolation of total tRNA, which is enriched in modified nucleosides like cmo5U.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a suitable lysis buffer.
-
RNA Extraction: Perform total RNA extraction using a commercial kit or a standard phenol-chloroform extraction protocol.
-
tRNA Enrichment (Optional but Recommended): For higher sensitivity, tRNA can be purified from the total RNA pool. This can be achieved using HPLC-based methods.[9][10][11]
-
Quality Control: Assess the integrity and purity of the isolated RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol outlines the complete hydrolysis of RNA into its constituent nucleosides, a critical step for subsequent LC-MS/MS analysis.[12]
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Purified RNA (5-10 µg)
-
Nuclease P1 (2-5 units)
-
Ammonium acetate (B1210297) buffer (pH 5.3) to a final concentration of 10 mM
-
Zinc chloride to a final concentration of 1 mM
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Second Digestion: Add bacterial alkaline phosphatase (1-2 units) and an appropriate buffer (e.g., Tris-HCl, pH 8.0) to the reaction mixture.
-
Final Incubation: Incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleoside monophosphates.
-
Sample Cleanup: After digestion, the sample should be cleaned to remove enzymes and salts that can interfere with the mass spectrometry analysis. This can be done by solid-phase extraction (SPE) or filtration.[13]
Protocol 3: LC-MS/MS Analysis
This protocol describes the setup for the chromatographic separation and mass spectrometric detection of cmo5U.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from 0-30% Mobile Phase B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for cmo5U and an internal standard should be optimized. For cmo5U (C11H14N2O9), the protonated molecule [M+H]+ has an m/z of 319.08. A characteristic product ion resulting from the loss of the ribose moiety (the nucleobase fragment) should be monitored.
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative MRM experiments.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The amount of cmo5U can be expressed as a relative abundance compared to a canonical nucleoside (e.g., guanosine) or as an absolute amount if a stable isotope-labeled internal standard is used.
Table 1: Illustrative Quantitative Analysis of cmo5U in different RNA samples.
| Sample ID | RNA Source | cmo5U (Relative Abundance to Guanosine) | Standard Deviation |
| Control 1 | E. coli (Log Phase) | 0.015 | 0.002 |
| Control 2 | E. coli (Stationary) | 0.012 | 0.001 |
| Treatment A | E. coli (Log Phase) | 0.028 | 0.003 |
| Treatment B | E. coli (Log Phase) | 0.009 | 0.001 |
Signaling Pathway and Logical Relationships
The biosynthesis of cmo5U is an enzymatic pathway that is linked to other metabolic pathways, such as the synthesis of aromatic amino acids.[2]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantification of this compound in RNA. This approach can be invaluable for researchers investigating the role of tRNA modifications in gene expression, protein synthesis, and disease. The provided protocols offer a solid foundation for establishing this analysis in a research or drug development setting.
References
- 1. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 11. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
Application Notes and Protocols for the Detection and Quantification of 5-Carboxymethoxyuridine (cmo5U) by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive detection and accurate quantification of 5-carboxymethoxyuridine (cmo5U), a modified nucleoside found in transfer RNA (tRNA), using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.
Introduction
5-carboxymethoxyuridine (cmo5U) is a post-transcriptionally modified nucleoside found at the wobble position of the anticodon in several tRNAs, particularly in Gram-negative bacteria. This modification plays a crucial role in the accuracy and efficiency of protein synthesis by expanding the decoding capabilities of tRNA. The quantitative analysis of cmo5U is essential for understanding its biological function, its role in disease, and for the development of novel therapeutics targeting bacterial translation. This document outlines the protocols for sample preparation, HPLC-MS/MS analysis, and data interpretation for cmo5U.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol describes the complete enzymatic digestion of total tRNA isolated from biological samples to its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified total tRNA
-
Nuclease P1 (Sigma-Aldrich)
-
Snake Venom Phosphodiesterase I (Worthington Biochemical)
-
Bacterial Alkaline Phosphatase (Thermo Fisher Scientific) or FastAP Thermosensitive Alkaline Phosphatase (Thermo Fisher Scientific)
-
Ammonium (B1175870) acetate (B1210297) buffer (220 mM, pH unadjusted)
-
Nuclease-free water
-
Acid phenol:chloroform:isoamyl alcohol (125:24:1)
-
Chloroform
Procedure:
-
Denaturation: In a nuclease-free microcentrifuge tube, dissolve 1-10 µg of purified total tRNA in nuclease-free water. Heat the sample at 95°C for 5 minutes to denature the tRNA, then immediately place it on ice.
-
Nuclease P1 Digestion: Add Nuclease P1 to a final concentration of 2 units per µg of tRNA. Incubate at 37°C for 2 hours.
-
Phosphodiesterase and Phosphatase Digestion: Add snake venom phosphodiesterase I to a final concentration of 0.002 units per µg of tRNA and bacterial alkaline phosphatase to a final concentration of 0.2 units per µg of tRNA. Incubate at 37°C for an additional 2 hours.
-
Quenching and Extraction (Optional but Recommended): To stop the reaction and remove enzymes, add an equal volume of acid phenol:chloroform:isoamyl alcohol. Vortex vigorously and centrifuge at high speed for 5 minutes. Transfer the upper aqueous phase to a new tube and wash with an equal volume of chloroform. Vortex and centrifuge again.[1]
-
Sample Preparation for Injection: Transfer the final aqueous layer to a new tube and dry it using a vacuum centrifuge. Reconstitute the nucleoside pellet in an appropriate volume of the initial HPLC mobile phase (e.g., 5 mM ammonium acetate in water) for LC-MS/MS analysis.
HPLC-MS/MS Method for cmo5U Quantification
This section details the parameters for a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer for the targeted quantification of cmo5U.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6495, Sciex QTRAP 6500+)
-
Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC HSS T3) with dimensions such as 2.1 x 100 mm and a particle size of 1.8 µm.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2% B (0-5 min), 2-30% B (5-15 min), 30-95% B (15-16 min), hold at 95% B (16-18 min), 95-0% B (18-18.1 min), hold at 0% B (18.1-25 min) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific mass transitions for cmo5U need to be optimized on the instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Mass Spectrometry Parameters for cmo5U Quantification
Quantitative analysis of cmo5U is performed using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. The MRM transitions for the analyte and a potential internal standard are listed below. Note: These values should be empirically optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| cmo5U | 319.1 | 187.1 | 15 |
| [¹³C₅,¹⁵N₂]-cmo5U (Internal Standard) | 326.1 | 192.1 | 15 |
Table 2: Method Validation Parameters for cmo5U Quantification
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% of the nominal concentration |
| Precision (% RSD) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | ≤ 15% for intra- and inter-day precision |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
Mandatory Visualizations
Biosynthesis of cmo5U in Gram-Negative Bacteria
The following diagram illustrates the enzymatic pathway for the biosynthesis of 5-carboxymethoxyuridine (cmo5U) from uridine (B1682114) in tRNA. This pathway involves several key enzymes, including CmoA and CmoB.[5][6][7][8][9]
Caption: Biosynthetic pathway of cmo5U in bacteria.
Experimental Workflow for cmo5U Quantification
The diagram below outlines the general workflow for the quantitative analysis of cmo5U from biological samples, from sample collection to data analysis.
Caption: General workflow for cmo5U quantification.
References
- 1. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Studies of cmo5U-Containing RNA Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of RNA containing the modified nucleoside 5-carboxymethoxyuridine (cmo5U). This modification, found at the wobble position of tRNAs, plays a crucial role in expanding decoding capabilities and ensuring translational fidelity. Understanding its impact on RNA structure is vital for drug development and molecular biology research.
Introduction to cmo5U and its Significance
Uridine 5-oxyacetic acid (cmo5U) is a post-transcriptional modification found in the anticodon loop of certain tRNAs. This modification allows for expanded base pairing beyond the standard Watson-Crick and wobble interactions, enabling a single tRNA to recognize multiple codons.[1][2] The presence of the 5-oxyacetic acid side chain, which is negatively charged at physiological pH, can influence the local RNA structure and dynamics, including the stability of helical regions.[3] NMR spectroscopy is a powerful technique to probe these structural and dynamic features at an atomic level in solution, providing insights that are crucial for understanding the molecular basis of cmo5U's function.[3][4][5]
Key Applications of NMR in cmo5U-RNA Structural Analysis
-
Determination of 3D Structure: Elucidating the high-resolution structure of cmo5U-containing RNA domains to understand the spatial arrangement of the modification and its interactions with neighboring residues.
-
Analysis of Base Pairing: Unambiguously identifying non-canonical base pairs, such as cmo5U-G wobble pairs, and characterizing their geometry.[3]
-
Investigation of Conformational Dynamics: Studying the dynamic processes within the RNA molecule, such as the interconversion between different conformational states, which can be influenced by the cmo5U modification.[6]
-
Probing RNA-Ligand Interactions: Monitoring structural and chemical shift perturbations upon the binding of proteins, small molecules, or other RNAs to cmo5U-containing RNA.
Experimental Workflows and Pathways
The following diagrams illustrate the general workflow for NMR structure determination of cmo5U-containing RNA and the biosynthetic pathway of the cmo5U modification.
Caption: General workflow for NMR structure determination of cmo5U-RNA.
Caption: Biosynthesis pathway of cmo5U and related modifications in bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from NMR and other biophysical studies of cmo5U-containing RNA.
Table 1: Thermodynamic Stability of Unmodified and cmo5U-Modified RNA Hairpins [3]
| RNA Hairpin Sequence | Melting Temperature (Tm) in °C | Free Energy (ΔG°298K) in kcal/mol |
| U-A hairpin | 85.0 | -12.2 |
| U·G hairpin | 83.3 | -11.3 |
| cmo5U-A hairpin | 82.0 | -10.8 |
| cmo5U·G hairpin | Not reported | Not reported |
Table 2: Key NMR Chemical Shifts (ppm) for cmo5U in Different Pairing Contexts [3]
| Nucleus | U-A Base Pair | cmo5U-A Base Pair |
| U/cmo5U H3 (imino) | 13.6 | 14.1 |
Table 3: pKa Values for cmo5U [3]
| Group | pKa |
| 5-oxyacetic acid side-chain | 2.8 |
| Imino proton (H3) | 8.7 |
Detailed Experimental Protocols
Protocol 1: Preparation of cmo5U-Containing RNA for NMR Studies
This protocol outlines the synthesis and purification of isotopically labeled cmo5U-containing RNA suitable for NMR spectroscopy.
1. Materials and Reagents:
-
DNA template with a T7 RNA polymerase promoter
-
T7 RNA polymerase
-
Unlabeled NTPs (ATP, GTP, CTP)
-
13C, 15N-labeled UTP (for uniform labeling)
-
cmo5U triphosphate (custom synthesis or commercially available)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, MgCl2, spermidine, DTT)
-
DNase I
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Urea
-
TBE buffer
-
Gel extraction buffer
-
NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA)
-
D2O
2. Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction by combining the DNA template, T7 RNA polymerase, NTPs (including the labeled UTP and cmo5U-TP), and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to digest the DNA template.
-
-
Purification by Denaturing PAGE:
-
Add an equal volume of 2x formamide (B127407) loading buffer to the transcription reaction and heat at 95°C for 5 minutes.
-
Load the sample onto a denaturing polyacrylamide gel containing urea.
-
Run the gel until the desired RNA band is well-resolved.
-
Visualize the RNA using UV shadowing.
-
Excise the gel slice containing the RNA of interest.
-
-
RNA Elution and Precipitation:
-
Crush the gel slice and elute the RNA overnight in gel extraction buffer.
-
Precipitate the RNA by adding 3 volumes of cold 100% ethanol and incubate at -20°C.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
-
NMR Sample Preparation:
-
Resuspend the RNA pellet in the desired NMR buffer.
-
Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Concentrate the RNA to the final desired concentration (typically 0.5-1.0 mM).
-
Add D2O to a final concentration of 5-10% for the lock signal.
-
Protocol 2: 2D 1H-1H NOESY for Structural Analysis
This protocol describes the acquisition of a 2D NOESY spectrum to identify through-space correlations, which are crucial for determining the 3D structure.
1. Spectrometer and Sample Setup:
-
NMR spectrometer equipped with a cryoprobe.
-
Properly prepared cmo5U-containing RNA sample from Protocol 1.
2. Experimental Parameters:
-
Experiment: 2D 1H-1H NOESY with water suppression (e.g., WATERGATE or jump-return).
-
Temperature: 25°C (or as optimized for the specific RNA).
-
Mixing Time (τm): 100-250 ms. A range of mixing times can be used to build up the NOE intensity.
-
Acquisition Time: Sufficient to achieve the desired resolution.
-
Recycle Delay: 1.5-2.5 seconds.
3. Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation and phase correction.
-
Assign the diagonal peaks based on 1D spectra and other 2D experiments (e.g., TOCSY).
-
Identify and integrate cross-peaks, which represent NOEs between protons that are close in space (< 5 Å).
-
Use the sequential assignment walk (H1'-H6/H8) to trace the connectivity along the RNA backbone.
-
Identify key NOEs involving the cmo5U nucleoside to define its local conformation and interactions.
Protocol 3: HNN-COSY for Direct Detection of Hydrogen Bonds
This protocol is used to directly observe scalar couplings across hydrogen bonds in base pairs, providing unambiguous evidence of base pairing involving the cmo5U residue.
1. Sample Requirements:
-
15N-labeled cmo5U-containing RNA. Specific labeling of the N3 of uridines and N1 of purines is ideal.
2. Experimental Parameters:
-
Experiment: 2D HNN-COSY.
-
Temperature: 5-15°C to slow down the exchange of imino protons with the solvent.
-
Acquisition: The experiment correlates the imino proton (H) with the two nitrogen atoms (N) involved in the hydrogen bond.
3. Data Analysis:
-
Process the 2D spectrum.
-
A cross-peak in the HNN-COSY spectrum between the imino proton of cmo5U and the nitrogen of the pairing base (e.g., N1 of Adenine) provides direct evidence of that specific hydrogen bond.[3]
-
This experiment is crucial for confirming non-canonical base pairs involving the modified nucleoside.
Concluding Remarks
The application of advanced NMR spectroscopic techniques is indispensable for a detailed structural and dynamic characterization of cmo5U-containing RNA. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the functional implications of this important RNA modification. Such studies will continue to be vital for deciphering the complexities of translation and for the development of novel therapeutic agents targeting RNA.
References
- 1. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Uridine-5-oxyacetic Acid Function In Vivo Using cmoB Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cmoB mutants for the in vivo investigation of uridine-5-oxyacetic acid (cmo⁵U), a critical modified nucleoside in tRNA. The protocols outlined below are designed for researchers in microbiology, molecular biology, and drug development who are interested in the roles of tRNA modifications in translational fidelity, gene regulation, and bacterial physiology.
Introduction to this compound (cmo⁵U) and the Role of cmoB
This compound (cmo⁵U) is a post-transcriptional modification found at the wobble position (position 34) of the anticodon in tRNAs from many bacterial species, including Salmonella enterica. This modification is crucial for the accurate and efficient translation of the genetic code, particularly in the recognition of codons in four-codon family boxes. The biosynthesis of cmo⁵U is a multi-step enzymatic process, with the cmoB gene encoding a key enzyme, CmoB. CmoB is a carboxymethyltransferase that catalyzes the conversion of 5-hydroxyuridine (B57132) (ho⁵U) to 5-methoxyuridine (B57755) (mo⁵U), a direct precursor to cmo⁵U.
The study of cmoB mutants provides a powerful in vivo system to elucidate the precise functions of cmo⁵U. By deleting or inactivating the cmoB gene, the biosynthesis of cmo⁵U is blocked, leading to the accumulation of the precursor ho⁵U in tRNA. This allows for the direct assessment of the physiological consequences of lacking cmo⁵U, including effects on bacterial growth, stress responses, and the fidelity of protein synthesis.
Data Presentation: Phenotypic Comparison of cmoB Mutants and Wild-Type Strains
The following tables summarize the expected quantitative data from comparative analyses of wild-type and cmoB mutant strains of Salmonella enterica. This data highlights the critical role of cmo⁵U in bacterial physiology and translational accuracy.
Table 1: Growth Rate Analysis
| Strain | Medium | Doubling Time (minutes) |
| Wild-Type (cmoB⁺) | Minimal Glucose | 60 ± 5 |
| cmoB Mutant (ΔcmoB) | Minimal Glucose | 75 ± 7 |
| Wild-Type (cmoB⁺) | Rich (LB) | 25 ± 3 |
| cmoB Mutant (ΔcmoB) | Rich (LB) | 28 ± 4 |
Note: Data are representative and may vary based on specific experimental conditions and the bacterial strain used.
Table 2: Codon Recognition Efficiency (Proline Codons)
| Strain | Proline Codon | Relative Translation Efficiency (%) |
| Wild-Type (cmoB⁺) | CCU | 100 |
| cmoB Mutant (ΔcmoB) | CCU | 70 ± 8 |
| Wild-Type (cmoB⁺) | CCC | 100 |
| cmoB Mutant (ΔcmoB) | CCC | 65 ± 10 |
| Wild-Type (cmoB⁺) | CCA | 100 |
| cmoB Mutant (ΔcmoB) | CCA | 95 ± 5 |
| Wild-Type (cmoB⁺) | CCG | 100 |
| cmoB Mutant (ΔcmoB) | CCG | 90 ± 7 |
Note: Translation efficiency is normalized to the wild-type strain for each codon. The absence of cmo⁵U in the cmoB mutant particularly affects the reading of codons ending in U and C.[1][2]
Table 3: +1 Frameshift Frequency at a CCC-U site
| Strain | Genotype | +1 Frameshift Frequency (%) |
| Strain 1 | Wild-Type (cmoB⁺) | 0.5 ± 0.1 |
| Strain 2 | cmoB Mutant (ΔcmoB) | 1.5 ± 0.3 |
Note: Increased frameshifting in the cmoB mutant indicates a role for cmo⁵U in maintaining the translational reading frame.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of cmo⁵U and the experimental workflows for studying cmoB mutants.
Caption: Biosynthetic pathway of this compound (cmo⁵U).
Caption: Experimental workflow for studying cmoB mutants.
Experimental Protocols
Protocol 1: Construction of a cmoB Deletion Mutant in Salmonella enterica using Lambda Red Recombineering
This protocol describes the generation of a markerless in-frame deletion of the cmoB gene.
Materials:
-
Salmonella enterica strain (e.g., LT2)
-
Plasmid pKD46 (expressing Lambda Red recombinase)
-
Plasmid pCP20 (expressing FLP recombinase)
-
Kanamycin (B1662678) resistance cassette with flanking FRT sites (e.g., from pKD4)
-
Primers for amplifying the kanamycin cassette with homology to the regions flanking cmoB
-
LB broth and agar (B569324) plates
-
Kanamycin, Ampicillin, and Chloramphenicol (B1208)
-
Electroporator and cuvettes
Method:
-
Prepare Electrocompetent Cells:
-
Inoculate S. enterica harboring pKD46 into 50 mL of LB broth with ampicillin.
-
Grow at 30°C to an OD₆₀₀ of 0.4-0.6.
-
Induce the expression of the Lambda Red genes by adding L-arabinose to a final concentration of 0.2% and incubating for an additional hour.
-
Make the cells electrocompetent by washing them three times with ice-cold sterile 10% glycerol.
-
-
Generate the Deletion Cassette:
-
Design primers to amplify the kanamycin resistance cassette from pKD4. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the cmoB coding sequence.
-
Perform PCR to amplify the cassette.
-
Purify the PCR product.
-
-
Electroporation and Selection:
-
Electroporate the purified PCR product into the electrocompetent S. enterica pKD46 cells.
-
Plate the transformed cells on LB agar containing kanamycin and incubate at 37°C overnight.
-
-
Verification of Cassette Insertion:
-
Screen kanamycin-resistant colonies by PCR using primers that flank the cmoB gene to confirm the replacement of the gene with the resistance cassette.
-
-
Removal of the Resistance Marker:
-
Transform the confirmed mutant with the pCP20 plasmid, which carries the FLP recombinase.
-
Select for transformants on LB agar with chloramphenicol at 30°C.
-
To induce the expression of the FLP recombinase and cure the pCP20 plasmid, streak colonies on LB agar without antibiotics and incubate at 42°C overnight.
-
Screen for colonies that are sensitive to both kanamycin and ampicillin.
-
-
Final Verification:
-
Confirm the final markerless deletion of cmoB by PCR and DNA sequencing.
-
Protocol 2: Analysis of tRNA Nucleosides by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of modified nucleosides in total tRNA.
Materials:
-
Wild-type and ΔcmoBS. enterica strains
-
Buffer for tRNA isolation (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Phenol (B47542):chloroform:isoamyl alcohol (25:24:1)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and a photodiode array detector
-
Buffers for HPLC (e.g., Buffer A: 50 mM ammonium (B1175870) acetate, pH 5.3; Buffer B: acetonitrile)
Method:
-
tRNA Isolation:
-
Grow bacterial cultures to mid-log phase.
-
Harvest cells by centrifugation.
-
Isolate total RNA using a standard method such as hot phenol extraction.
-
Purify tRNA from the total RNA preparation.
-
-
Enzymatic Digestion of tRNA:
-
Digest the purified tRNA to nucleosides by incubating with nuclease P1 and bacterial alkaline phosphatase.
-
-
HPLC Analysis:
-
Inject the digested tRNA sample onto the C18 column.
-
Separate the nucleosides using a gradient of Buffer B in Buffer A.
-
Monitor the elution profile at 254 nm.
-
Identify and quantify the nucleosides by comparing their retention times and UV spectra to known standards. In the ΔcmoB mutant, the peak corresponding to cmo⁵U will be absent, and a peak corresponding to ho⁵U will be present or increased.
-
Protocol 3: Bacterial Growth Rate Assay
This protocol measures and compares the growth rates of wild-type and ΔcmoB strains.
Materials:
-
Wild-type and ΔcmoBS. enterica strains
-
Growth media (e.g., minimal medium with a specific carbon source, rich medium like LB)
-
Spectrophotometer or microplate reader
Method:
-
Inoculum Preparation:
-
Grow overnight cultures of both strains in the desired medium.
-
Dilute the overnight cultures into fresh medium to an initial OD₆₀₀ of ~0.05.
-
-
Growth Monitoring:
-
Incubate the cultures at the appropriate temperature with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 30-60 minutes) for several hours until the cultures reach stationary phase.
-
-
Data Analysis:
-
Plot the natural logarithm of the OD₆₀₀ values against time.
-
Determine the doubling time from the exponential phase of the growth curve.
-
Protocol 4: +1 Programmed Ribosomal Frameshifting Assay
This protocol quantifies the frequency of +1 frameshifting, which can be influenced by tRNA modifications.
Materials:
-
Wild-type and ΔcmoBS. enterica strains
-
A reporter plasmid containing a specific frameshift site (e.g., a CCC-U slippery sequence) upstream of a reporter gene (e.g., lacZ) that is out of frame.
-
β-galactosidase assay reagents.
Method:
-
Transformation:
-
Transform both the wild-type and ΔcmoB strains with the frameshift reporter plasmid.
-
-
Culture and Induction:
-
Grow the transformed strains under conditions that induce the expression of the reporter construct.
-
-
β-Galactosidase Assay:
-
Harvest the cells and perform a standard β-galactosidase assay to measure the activity of the reporter enzyme.
-
The level of β-galactosidase activity is proportional to the frequency of +1 frameshifting.
-
-
Calculation:
References
Application Notes and Protocols for Isotopic Labeling of Uridine-5'-oxyacetic acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-5'-oxyacetic acid (cmo5U) is a modified nucleoside found at the wobble position (position 34) of the anticodon in certain transfer RNAs (tRNAs), particularly in Gram-negative bacteria like Escherichia coli and Salmonella enterica. This modification plays a critical role in expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensuring translational fidelity. The biosynthesis of cmo5U is a multi-step enzymatic process, making it a potential target for novel antimicrobial agents. Isotopic labeling of cmo5U provides a powerful tool for elucidating its biosynthetic pathway, quantifying its turnover in tRNA, and screening for inhibitors of its formation. These application notes provide detailed protocols for the synthesis of isotopically labeled cmo5U precursors and their use in metabolic studies utilizing mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Mass Isotopologue Distribution of cmo5U in E. coli tRNA Following Labeling with [U-13C]-Glucose.
| Isotopologue | Mass Shift (Da) | Relative Abundance (%) |
| M+0 (Unlabeled) | 0 | 15 |
| M+1 | +1.00335 | 10 |
| M+2 | +2.00671 | 12 |
| M+3 | +3.01006 | 18 |
| M+4 | +4.01342 | 25 |
| M+5 | +5.01677 | 10 |
| M+6 | +6.02013 | 5 |
| M+7 | +7.02348 | 3 |
| M+8 | +8.02684 | 2 |
Note: The data presented are representative and may vary depending on experimental conditions such as labeling time and bacterial growth phase.
Table 2: Relative Abundance of cmo5U and its Derivatives in Specific E. coli tRNA Species.[1]
| tRNA Species | Wobble Modification | Relative Abundance (%) |
| tRNAAla1 | mcmo5U | ~82 |
| cmo5U | ~18 | |
| tRNASer1 | mcmo5U | ~84 |
| cmo5U | ~16 | |
| tRNAPro3 | mcmo5U | ~34 |
| cmo5U | ~66 | |
| tRNAThr4 | mcmo5U | ~80 |
| cmo5U | ~20 | |
| tRNALeu3 | cmo5U | >90 |
| tRNAVal1 | cmo5U | >90 |
mcmo5U: 5-methoxycarbonylmethoxyuridine
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [1',6-13C2, 5-2H]-Uridine for Metabolic Labeling
This protocol describes a hybrid approach to synthesize a specifically labeled uridine (B1682114) precursor that can be incorporated into cellular RNA.[1]
Materials:
-
[1,6-13C2]-Ribose (or other desired labeled ribose)
-
[5-2H]-Uracil (or other desired labeled uracil)
-
Purine nucleoside phosphorylase (PNP)
-
Uridine phosphorylase (UP)
-
Phosphopentomutase
-
Ribokinase
-
Pyrophosphokinase
-
ATP, MgCl2, appropriate buffers
-
HPLC for purification
Procedure:
-
Ribose Phosphorylation: In a buffered solution containing ATP and MgCl2, enzymatically convert the isotopically labeled ribose to ribose-1-phosphate (B8699412) using ribokinase.
-
Formation of Labeled Uridine: Combine the labeled ribose-1-phosphate with labeled uracil (B121893) in the presence of uridine phosphorylase (UP) to catalyze the formation of labeled uridine.
-
Purification: Purify the resulting isotopically labeled uridine using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and isotopic enrichment of the synthesized uridine by mass spectrometry and NMR spectroscopy.
Protocol 2: Metabolic Labeling of E. coli with Isotopically Labeled Precursors
This protocol outlines the steps for incorporating a stable isotope-labeled precursor into the RNA of growing E. coli cells.
Materials:
-
E. coli strain (e.g., K-12)
-
Minimal media (e.g., M9)
-
Isotopically labeled precursor (e.g., [U-13C]-glucose, [15N]-ammonium chloride, or synthesized labeled uridine)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Starter Culture: Inoculate a small volume of standard rich medium (e.g., LB) with E. coli and grow overnight at 37°C with shaking.
-
Adaptation to Minimal Media: Pellet the cells from the starter culture and wash twice with M9 minimal medium. Resuspend the cells in M9 medium and grow for several generations to adapt the cells.
-
Isotopic Labeling: Dilute the adapted culture into fresh M9 medium where the primary carbon or nitrogen source is replaced with its stable isotope-labeled counterpart (e.g., [U-13C]-glucose instead of glucose).
-
Cell Growth and Harvest: Grow the culture at 37°C with shaking, monitoring the optical density at 600 nm (OD600). Harvest the cells in the desired growth phase (e.g., mid-log phase, OD600 ≈ 0.5) by centrifugation.
-
Cell Lysis and RNA Extraction: Wash the cell pellet and proceed with total RNA or tRNA extraction using a preferred method (e.g., hot phenol (B47542) extraction or commercial kits).
Protocol 3: Analysis of Labeled cmo5U in tRNA by LC-MS/MS
This protocol describes the digestion of tRNA to nucleosides and the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify labeled cmo5U.[2][3]
Materials:
-
Purified total RNA or tRNA from labeled cells
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap)
-
C18 reverse-phase HPLC column
Procedure:
-
tRNA Digestion:
-
To 1-5 µg of tRNA, add nuclease P1 in an ammonium acetate buffer (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet the enzymes and transfer the supernatant containing the nucleosides to an HPLC vial.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column and separate the nucleosides using a gradient of water and acetonitrile (B52724) with a small amount of formic acid.
-
Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) for a triple quadrupole instrument or full scan mode for a high-resolution instrument.
-
Monitor the specific mass transitions for unlabeled cmo5U (e.g., m/z 319.1 -> 187.1) and the expected mass shifts for the labeled isotopologues.
-
-
Data Analysis: Integrate the peak areas for each isotopologue of cmo5U to determine their relative abundances and calculate the percentage of isotopic enrichment.
Visualizations
Caption: Experimental workflow for metabolic labeling and analysis of cmo5U.
References
- 1. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
Commercial Availability and Applications of Uridine-5-oxyacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability, biological significance, and experimental applications of Uridine-5-oxyacetic acid (cmo5U) and its key derivatives. Detailed protocols for relevant experimental procedures are provided to facilitate research in tRNA biology, drug discovery, and molecular biology.
Introduction to this compound and Its Derivatives
This compound (cmo5U) is a modified nucleoside found primarily in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs) in bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensuring translational fidelity. Its derivatives, such as this compound methyl ester (mcmo5U) and 2-thiothis compound, also exhibit unique biochemical properties and are subjects of interest in drug development and molecular biology research. The antitumor potential of nucleoside analogs, a class to which these compounds belong, is also an active area of investigation.
Commercial Suppliers
A variety of chemical suppliers offer this compound and its derivatives for research purposes. The availability and product specifications may vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information.
| Compound | Supplier(s) | Catalog Number (Example) | Purity (Typical) |
| This compound (cmo5U) | BOC Sciences[1], Delchimica[2], Santa Cruz Biotechnology[3], Orgasynth[4], Biosynth[5] | NU158553 (Biosynth)[5] | ≥98%[3] |
| This compound methyl ester (mcmo5U) | Benchchem[6], Biosynth[7], MedChemExpress[8] | NU159494 (Biosynth)[7] | ≥97%[6] |
| 2-Thiouridine | Cayman Chemical[9] | 20235-78-3 (CAS)[9] | ≥98%[9] |
Biological Significance and Applications
Role in tRNA and Codon Recognition
This compound and its derivatives are critical for the proper functioning of tRNA in protein synthesis. Located at the wobble position of the anticodon, these modifications influence the codon-anticodon interaction.
-
Expanded Codon Recognition: cmo5U enables a single tRNA species to recognize and decode multiple synonymous codons, particularly those ending in A, G, and U. This "wobble" pairing is essential for efficient translation of the genetic code.[1][10]
-
Translational Fidelity: By ensuring accurate codon recognition, these modifications contribute to the overall fidelity of protein synthesis, preventing mistranslation and the production of non-functional proteins.
The biosynthetic pathway of cmo5U involves a series of enzymatic steps, starting from uridine (B1682114). Key enzymes in this pathway include CmoA and CmoB, which catalyze the final steps in the formation of cmo5U.[1]
Caption: Biosynthesis of this compound (cmo5U) in tRNA.
Antitumor and Antimicrobial Potential
Nucleoside analogs, as a class of compounds, have well-established roles in cancer chemotherapy and as antimicrobial agents. While specific research on the antitumor activity of this compound is less extensive, the general mechanisms of action for nucleoside analogs provide a strong rationale for investigating its potential in this area.
-
Inhibition of DNA and RNA Synthesis: Nucleoside analogs can be incorporated into DNA and RNA, leading to chain termination and inhibition of replication and transcription.
-
Enzyme Inhibition: They can also act as inhibitors of key enzymes involved in nucleotide metabolism, such as DNA polymerase and ribonucleotide reductase.
Recent studies have explored the synthesis of various uridine derivatives and their evaluation as antimicrobial and anticancer agents, demonstrating the potential of this class of molecules.[11][12][13][14]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound and its derivatives.
Analysis of tRNA Modification by HPLC
This protocol allows for the quantitative analysis of modified nucleosides in tRNA, including cmo5U.[1][2][3][4][6]
Objective: To isolate tRNA and analyze its nucleoside composition to quantify the levels of this compound.
Materials:
-
Yeast or bacterial cell culture
-
tRNA purification kit or reagents (e.g., DEAE-cellulose)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Reference standards for canonical and modified nucleosides (including cmo5U)
Procedure:
-
tRNA Isolation:
-
Harvest cells from a culture in the exponential growth phase.
-
Isolate total RNA using a standard protocol (e.g., hot phenol (B47542) extraction).
-
Purify tRNA from the total RNA using a commercial kit or by anion-exchange chromatography on a DEAE-cellulose column.
-
Quantify the purified tRNA using a spectrophotometer.
-
-
Enzymatic Digestion of tRNA:
-
To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase and incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
HPLC Analysis:
-
Inject the digested tRNA sample onto a C18 reverse-phase HPLC column.
-
Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Monitor the elution profile at 254 nm or 260 nm.
-
Identify and quantify the peaks corresponding to each nucleoside by comparing their retention times and peak areas to those of the reference standards.
-
Data Presentation:
| Nucleoside | Retention Time (min) | Peak Area | Concentration (pmol/µg tRNA) |
| Cytidine (C) | |||
| Uridine (U) | |||
| Guanosine (G) | |||
| Adenosine (A) | |||
| cmo5U | |||
| Other modifications |
digraph "HPLC Analysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tRNA_iso [label="tRNA Isolation"]; tRNA_digest [label="Enzymatic Digestion\n(Nuclease P1 & Alkaline Phosphatase)"]; hplc [label="HPLC Separation\n(C18 Column)"]; detection [label="UV Detection"]; analysis [label="Data Analysis\n(Quantification)"]; end [label="End: Nucleoside Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> tRNA_iso; tRNA_iso -> tRNA_digest; tRNA_digest -> hplc; hplc -> detection; detection -> analysis; analysis -> end; }
Caption: Workflow for the analysis of tRNA modifications by HPLC.
In Vitro Translation Assay to Assess Codon Recognition
This protocol is designed to investigate the effect of cmo5U-modified tRNA on the translation of specific mRNA codons.
Objective: To compare the translational efficiency of a specific mRNA codon using an in vitro translation system supplemented with either unmodified or cmo5U-modified tRNA.
Materials:
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell lysate-based system)[7]
-
mRNA template containing the codon of interest
-
In vitro transcribed tRNA (unmodified control)
-
Purified native tRNA containing cmo5U (or in vitro transcribed and enzymatically modified tRNA)
-
Radioactively labeled amino acid (e.g., [35S]-methionine)
-
Reagents for SDS-PAGE and autoradiography
Procedure:
-
Preparation of tRNA:
-
Synthesize unmodified tRNA via in vitro transcription.[15]
-
Isolate and purify native tRNA containing cmo5U from a bacterial source or prepare it by in vitro enzymatic modification if the enzymes are available.
-
-
In Vitro Translation Reaction:
-
Set up two sets of reactions. In one set, supplement the in vitro translation mix with the unmodified tRNA. In the other set, use the cmo5U-modified tRNA.
-
To each reaction, add the mRNA template and the radioactively labeled amino acid.
-
Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).
-
-
Analysis of Translation Products:
-
Stop the reactions and analyze the translated proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled protein products.
-
Quantify the intensity of the protein bands to determine the relative translational efficiency.
-
Data Presentation:
| tRNA Type | Codon in mRNA | Relative Protein Synthesis Level (%) |
| Unmodified tRNA | Codon X | |
| cmo5U-modified tRNA | Codon X | |
| Unmodified tRNA | Codon Y (Control) | |
| cmo5U-modified tRNA | Codon Y (Control) |
digraph "In Vitro Translation Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#FBBC05"];start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction_setup [label="Set up In Vitro Translation Reactions\n(with unmodified or cmo5U-tRNA)"]; incubation [label="Incubation"]; sds_page [label="SDS-PAGE"]; autorad [label="Autoradiography/Phosphorimaging"]; quantification [label="Quantification of Protein Bands"]; end [label="End: Compare Translational Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reaction_setup; reaction_setup -> incubation; incubation -> sds_page; sds_page -> autorad; autorad -> quantification; quantification -> end; }
Caption: Experimental workflow for in vitro translation assay.
Cytotoxicity Assay for Antitumor Activity
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound and its derivatives on cancer cell lines.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound and/or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
digraph "Cytotoxicity Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];start [label="Start: Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treat with Compounds"]; incubation [label="Incubation (48-72h)"]; mtt_assay [label="MTT Addition & Incubation"]; solubilization [label="Formazan Solubilization"]; read_absorbance [label="Measure Absorbance"]; analysis [label="Calculate IC50"]; end [label="End: Determine Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> solubilization; solubilization -> read_absorbance; read_absorbance -> analysis; analysis -> end; }
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound and its derivatives are fascinating molecules with significant implications for fundamental biological processes and potential therapeutic applications. The availability of these compounds from commercial suppliers, coupled with the detailed experimental protocols provided herein, should empower researchers to further investigate their roles in tRNA function, explore their potential as drug candidates, and contribute to a deeper understanding of the intricate world of RNA modifications.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]
- 5. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 7. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Modomics - A Database of RNA Modifications [genesilico.pl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]
Uridine-5-Oxyacetic Acid: A Potential Purine Nucleoside Analogue for Antitumor Activity - Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the broader class of uridine (B1682114) nucleoside analogues and their known antitumor activities. Direct experimental evidence for the antitumor properties of Uridine-5-Oxyacetic Acid is not currently available in peer-reviewed literature. This document serves as a foundational guide for researchers and drug development professionals interested in exploring its potential.
Introduction
Nucleoside analogues represent a cornerstone of cancer chemotherapy.[1][2][3] These molecules, structurally similar to endogenous nucleosides, can disrupt cellular metabolism and nucleic acid synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1][4] Uridine, a fundamental component of RNA, and its derivatives have been a focus of drug development, with compounds like 5-fluorouracil (B62378) (5-FU) being widely used in the clinic.[5]
This compound is a naturally occurring modified nucleoside found in the wobble position of transfer RNA (tRNA) in certain organisms.[6][7] While its primary known function is in modulating codon recognition during protein translation, the role of tRNA modifications in cancer is an emerging field of study.[8][9][10] Dysregulation of tRNA modifying enzymes has been linked to tumorigenesis, suggesting that molecules involved in this process could be potential therapeutic targets.[11]
This document outlines the theoretical basis and general experimental protocols to investigate the potential antitumor activity of this compound as a purine (B94841) nucleoside analogue.
Potential Mechanism of Action
The antitumor activity of nucleoside analogues typically relies on their intracellular conversion to nucleotide forms, which can then interfere with key cellular processes. A hypothetical mechanism for this compound could involve one or more of the following pathways:
-
Inhibition of RNA Synthesis: As a uridine analogue, its triphosphate form could be incorporated into RNA by RNA polymerases, leading to chain termination or dysfunctional RNA molecules.
-
Interference with Pyrimidine Metabolism: The analogue could inhibit enzymes involved in the de novo synthesis of pyrimidines, depleting the cell of essential precursors for DNA and RNA synthesis.
-
Modulation of tRNA Function: Given its natural role, supraphysiological levels of this compound could disrupt the tRNA modification landscape, leading to translational errors and cellular stress.
A diagram illustrating the general mechanism of action for uridine nucleoside analogues is provided below.
Caption: General mechanism of action for uridine nucleoside analogues.
Data Presentation: Comparative Antitumor Activity
Should experimental data become available, it is recommended to present it in a clear, tabular format to facilitate comparison across different cancer cell lines and with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| 5-Fluorouracil | (Control) | Reference values |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| HCT116 | Vehicle Control | - | 0 |
| HCT116 | This compound | TBD | Data not available |
| HCT116 | 5-Fluorouracil | Standard dose | Reference values |
Experimental Protocols
The following are detailed, generalized protocols for assessing the antitumor activity of a novel uridine nucleoside analogue.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to obtain a range of final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of the compound in a living organism.
Methodology:
-
Animal Housing: House immunodeficient mice (e.g., athymic nude mice) in a pathogen-free environment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Signaling Pathway Analysis
Should this compound show antitumor activity, investigating its impact on specific signaling pathways would be a critical next step. A potential area of investigation could be the DNA Damage Response (DDR) pathway, as many nucleoside analogues induce DNA damage.
Caption: Simplified DNA Damage Response (DDR) pathway.
Conclusion
While this compound's role in tRNA modification is established, its potential as a direct antitumor agent remains unexplored. The protocols and conceptual frameworks provided here offer a starting point for investigating its efficacy. Future research should focus on synthesizing the compound, performing in vitro screening against a panel of cancer cell lines, and, if promising, advancing to in vivo models. A deeper understanding of its cellular uptake, metabolism, and interaction with key enzymes will be crucial in determining its potential as a novel purine nucleoside analogue for cancer therapy.
References
- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Incorporating Modified Nucleotides into Synthetic RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides into synthetic RNA molecules has become a cornerstone of modern RNA-based therapeutics and research. Chemical modifications can enhance the stability, translational efficiency, and safety of RNA molecules by reducing their immunogenicity. This document provides detailed application notes and protocols for the two primary methods of generating RNA containing modified nucleotides: enzymatic synthesis via in vitro transcription and chemical synthesis via the solid-phase phosphoramidite (B1245037) method.
I. Enzymatic Synthesis of Modified RNA
Enzymatic synthesis, primarily through in vitro transcription (IVT), is a widely used method for producing large quantities of RNA. This technique utilizes an RNA polymerase, typically from the T7 bacteriophage, a DNA template containing the desired RNA sequence downstream of a T7 promoter, and a mixture of nucleotide triphosphates (NTPs). Modified NTPs can be partially or fully substituted for their canonical counterparts in the reaction mixture to generate modified RNA transcripts.
Application Notes:
Enzymatic incorporation is particularly well-suited for the synthesis of long RNA molecules, such as messenger RNA (mRNA) for vaccines and protein replacement therapies. The choice of modified nucleotides is critical and can significantly impact the final product. Commonly used modifications include Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) to replace uridine, and 5-methylcytidine (B43896) (m5C) to replace cytidine. These modifications have been shown to reduce the activation of innate immune sensors like Toll-like receptors (TLRs) and RIG-I, thereby preventing unwanted inflammatory responses.[1][2][3]
The efficiency of incorporation can vary depending on the specific modified nucleotide and the RNA polymerase used.[4][5][6] Some modifications may lead to a decrease in the overall yield of the transcription reaction.[4] Therefore, optimization of reaction conditions, such as NTP and magnesium concentrations, is often necessary to achieve high yields of full-length, correctly modified RNA.[] Mutant versions of T7 RNA polymerase, such as the Y639F variant, have been developed to improve the incorporation efficiency of certain modified nucleotides.[8][9]
Quantitative Data: Incorporation Efficiency of Modified Nucleotides by T7 RNA Polymerase
The following table summarizes the relative incorporation efficiencies and yields of various modified nucleotides in in vitro transcription reactions catalyzed by T7 RNA polymerase, as reported in the literature.
| Modified Nucleotide | Canonical Counterpart | Relative Incorporation Efficiency (%) | Relative Yield of Full-Length Product (%) | Reference |
| N6-methyladenosine (m6A) | Adenosine | 102 | Generally decreased | [4] |
| Pseudouridine (Ψ) | Uridine | 99 | Generally decreased | [4] |
| 5-methylcytidine (m5C) | Cytidine | 95 | Generally decreased | [4] |
| 5-methyluridine (m5U) | Uridine | 104 | Generally decreased | [4] |
| 5-hydroxymethyluridine (hm5U) | Uridine | 92 | Generally decreased | [4] |
| 2'-Fluorouridine (2'-F U) | Uridine | Efficient with Y639F mutant | - | [9] |
| 2'-Aminouridine (2'-NH2 U) | Uridine | Efficient with Y639F mutant | - | [9] |
| 2'-O-Methyluridine (2'-O-Me U) | Uridine | Inefficient with Y639F, enhanced with Y639F/H784A double mutant | - | [8][9] |
Note: The data presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocol: In Vitro Transcription with Modified Nucleotides
This protocol provides a general guideline for the synthesis of mRNA containing N1-methylpseudouridine (m1Ψ) and 5-methylcytidine (m5C) using the HiScribe™ T7 ARCA mRNA Kit (with Tailing) as a reference.
Materials:
-
Linearized DNA template (1 µg) with a T7 promoter
-
Nuclease-free water
-
2X ARCA/NTP Mix (contains ATP, GTP, CTP, UTP, and ARCA cap analog)
-
10 mM N1-methylpseudouridine-5´-Triphosphate (m1Ψ-TP)
-
10 mM 5-Methyl-Cytidine-5´-Triphosphate (m5C-TP)
-
T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Reaction Setup: Thaw all components at room temperature, mix thoroughly, and centrifuge briefly. Assemble the reaction at room temperature in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µl | |
| 2X ARCA/NTP Mix | 10 µl | 1X |
| 10 mM m5C-TP | 2.5 µl | 1.25 mM |
| 10 mM m1Ψ-TP | 2.5 µl | 1.25 mM |
| Linearized DNA Template | X µl | 1 µg |
| T7 RNA Polymerase Mix | 2 µl | |
| Total Volume | 20 µl |
-
Incubation: Mix the reaction gently by pipetting and centrifuge briefly. Incubate at 37°C for 2 hours.
-
DNase Treatment: Add 70 µl of nuclease-free water, 10 µl of 10X DNase I Buffer, and 2 µl of RNase-free DNase I to the reaction. Mix and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer. Assess the integrity and size of the transcript by gel electrophoresis.
Workflow for Enzymatic Synthesis of Modified RNA
Caption: Workflow for enzymatic synthesis of modified RNA.
II. Chemical Synthesis of Modified RNA
Solid-phase synthesis using phosphoramidite chemistry is the method of choice for producing short, chemically defined RNA oligonucleotides (typically up to 100 nucleotides) with site-specific modifications.[10][11][12] This technique involves the stepwise addition of protected nucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support.[2] This method offers precise control over the sequence and the exact placement of modified nucleotides.
Application Notes:
Chemical synthesis is indispensable for applications requiring short RNAs with specific modifications, such as small interfering RNAs (siRNAs), antisense oligonucleotides, and guide RNAs for CRISPR-based technologies.[13] A wide variety of modified phosphoramidites are commercially available, allowing for the incorporation of modifications at the base, sugar, or phosphate (B84403) backbone. The overall yield of solid-phase synthesis is highly dependent on the coupling efficiency at each step.[14] For a 30-mer oligonucleotide, a 99% average coupling efficiency results in a theoretical yield of 75%, whereas a 98% efficiency drops the yield to 55%.[14] The synthesis of longer oligonucleotides is challenging due to the cumulative loss of yield at each cycle.[1]
Quantitative Data: Theoretical Yield in Solid-Phase Synthesis
The theoretical yield of a full-length oligonucleotide in solid-phase synthesis can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) . The table below illustrates the impact of coupling efficiency on the theoretical yield for oligonucleotides of different lengths.
| Oligonucleotide Length | Number of Couplings | Theoretical Yield at 98% Coupling Efficiency (%) | Theoretical Yield at 99% Coupling Efficiency (%) | Theoretical Yield at 99.5% Coupling Efficiency (%) |
| 20-mer | 19 | 68.1 | 82.6 | 90.9 |
| 30-mer | 29 | 55.6 | 74.7 | 86.4 |
| 40-mer | 39 | 45.4 | 67.6 | 82.2 |
| 50-mer | 49 | 37.1 | 61.2 | 78.2 |
| 70-mer | 69 | 24.9 | 49.9 | 70.8 |
| 100-mer | 99 | 13.5 | 36.9 | 60.9 |
Experimental Protocol: Solid-Phase Synthesis of a 2'-O-methyl Modified RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide containing a 2'-O-methyl modification using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard and 2'-O-methyl modified RNA phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., ethylthiotetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizer (e.g., iodine solution)
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine)
-
Desilylation reagent (e.g., triethylamine (B128534) trihydrofluoride)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Synthesis Cycle (automated):
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
These four steps are repeated for each nucleotide in the sequence.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution.
-
Desilylation: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Desalting and Quantification: The purified oligonucleotide is desalted and its concentration determined by UV absorbance at 260 nm.
Workflow for Solid-Phase Chemical Synthesis of Modified RNA
Caption: Workflow for solid-phase chemical synthesis of modified RNA.
III. Impact of Modified Nucleotides on Innate Immune Recognition
The introduction of exogenous RNA into cells can trigger an innate immune response through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes and RIG-I-like receptors (RLRs) in the cytoplasm.[15][16][17] This response is a critical defense mechanism against viral infections but poses a significant hurdle for RNA-based therapeutics. Modified nucleotides, particularly those in the nucleoside, can help the synthetic RNA evade this immune surveillance.
Signaling Pathways of Innate Immune Recognition of RNA
The following diagram illustrates the simplified signaling pathways initiated by the recognition of foreign RNA by TLRs and RIG-I.
Caption: Innate immune signaling pathways activated by RNA.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of tRNA with Uridine-5-oxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the X-ray crystallographic analysis of transfer RNA (tRNA) containing the modified nucleoside Uridine-5-oxyacetic acid (cmo⁵U). The presence of cmo⁵U at the wobble position (U34) of the anticodon loop is crucial for expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons.[1][2][3][4] This capability is of significant interest in understanding the fidelity of protein synthesis and for the development of novel therapeutics targeting translation.
These notes synthesize findings from structural studies of cmo⁵U-containing tRNAs, primarily in complex with other macromolecules like aminoacyl-tRNA synthetases or ribosomal subunits, to provide a cohesive protocol for crystallizing and structurally determining isolated cmo⁵U-tRNA or its fragments.
Introduction to this compound (cmo⁵U) in tRNA
This compound is a post-transcriptional modification found at the wobble position (34) of tRNAs in certain bacteria.[2][5] This modification enables the tRNA to base-pair with A, G, and U in the third position of a codon, and in some cases even C, thereby expanding its decoding capabilities beyond the standard Watson-Crick and wobble pairing rules.[1][2][6] The structural basis for this expanded decoding has been investigated through X-ray crystallography, revealing that the modification can influence the anticodon loop's conformation and engage in unusual base pairing geometries.[1] For instance, crystal structures of a Thermus thermophilus 30S ribosomal subunit in complex with a cmo⁵U-containing tRNA anticodon stem-loop (ASL) have provided atomic-level insights into its function.[5]
Experimental Protocols
The following sections detail the necessary steps for the purification, crystallization, and structure determination of tRNA containing cmo⁵U. While specific conditions can vary between different tRNA species, this protocol provides a general and robust framework.
Preparation and Purification of cmo⁵U-containing tRNA
Obtaining high-purity, homogenous tRNA is a critical prerequisite for successful crystallization.
Protocol for tRNA Preparation:
-
Overexpression and Extraction:
-
Overexpress the desired tRNA species in an appropriate bacterial strain, such as Escherichia coli. For studies involving enzymes that modify tRNA, using a knockout strain (e.g., ΔcmoM) can be employed to isolate tRNA with the cmo⁵U modification but lacking subsequent modifications.[7][8]
-
Harvest the cells and extract the total RNA using standard methods like phenol-chloroform extraction or commercial kits.
-
-
Purification by Chromatography:
-
Isolate the specific tRNA from the total RNA pool using chromatographic techniques. A combination of anion-exchange, and reverse-phase chromatography is often effective.
-
Anion-Exchange Chromatography: Use a column (e.g., DEAE-Sepharose) to separate tRNA from other RNA species based on charge.
-
Reverse-Phase Chromatography: Further purify the tRNA based on hydrophobicity. This step is particularly effective in separating different tRNA isoacceptors.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to ensure the tRNA is monomeric and free of aggregates.[7]
-
-
Quality Control:
-
Assess the purity and integrity of the tRNA using denaturing polyacrylamide gel electrophoresis (PAGE). The tRNA should appear as a single, sharp band.
-
Confirm the presence and location of the cmo⁵U modification using techniques such as mass spectrometry.
-
Crystallization of cmo⁵U-tRNA
RNA crystallization is often challenging due to the molecule's inherent flexibility and charge. The vapor diffusion method is commonly used.[9][10]
Protocol for Crystallization:
-
Sample Preparation:
-
Concentrate the purified tRNA to 5-10 mg/mL in a buffer containing a low concentration of salt and a buffering agent (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl).
-
To promote crystallization, it is often necessary to anneal the tRNA by heating it to 65-70°C for 5 minutes followed by slow cooling to room temperature.
-
-
Crystallization Screening:
-
Use sparse matrix screening kits designed for nucleic acids (e.g., Hampton Research Crystal Screen).
-
Set up sitting or hanging drops by mixing 1-2 µL of the tRNA solution with an equal volume of the reservoir solution.[9]
-
Equilibrate the drops against 500 µL of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization:
-
Once initial crystals ("hits") are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of salts and additives (e.g., polyamines like spermine, which are known to aid tRNA crystallization).[10]
-
A reported successful crystallization condition for a complex containing cmo⁵U-tRNA involved 0.1 M Tris-HCl pH 8.5 and 18% PEG MME 5000.[9]
-
X-ray Diffraction Data Collection
Protocol for Data Collection:
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a small loop.
-
To prevent ice formation during data collection at cryogenic temperatures (100 K), soak the crystal in a cryoprotectant solution. This is typically the reservoir solution supplemented with a cryoprotectant like glycerol, ethylene (B1197577) glycol, or MPD.[11] The cryoprotectant concentration should be gradually increased to avoid osmotic shock to the crystal.
-
-
X-ray Diffraction:
Structure Determination and Refinement
-
Data Processing:
-
Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group using software like HKL-2000 or XDS.[11]
-
-
Phasing:
-
Determine the phases of the structure factors. For a novel tRNA structure, this may require experimental phasing methods such as Multiple Isomorphous Replacement (MIR) or Multi-wavelength Anomalous Dispersion (MAD), which involve preparing heavy-atom derivatives of the crystals.[12]
-
If a homologous tRNA structure is available, molecular replacement (MR) can be used.
-
-
Model Building and Refinement:
-
Build an initial atomic model of the tRNA into the electron density map using software like Coot.
-
Refine the model against the diffraction data using programs like Phenix or REFMAC5. This involves iterative cycles of positional and B-factor refinement and manual model adjustments.
-
Validate the final model using tools like MolProbity to check for geometric correctness and agreement with the experimental data.
-
Data Presentation
The following tables summarize typical crystallographic data that should be reported. The values presented are based on published structures of tRNA complexes containing modified nucleosides.
Table 1: Crystallographic Data Collection Statistics
| Parameter | Value (Example from CmoM-tRNASer1 complex[7][8]) |
| Data Collection | |
| Beamline | Synchrotron |
| Wavelength (Å) | 0.979 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a, b, c (Å) | 55.4, 78.9, 118.4 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 50.0 - 2.22 (2.30 - 2.22) |
| Rmerge | 0.115 (0.453) |
| I / σ(I) | 12.3 (3.2) |
| Completeness (%) | 99.8 (99.7) |
| Redundancy | 6.1 (5.9) |
| Refinement | |
| Resolution (Å) | 50.0 - 2.22 |
| No. of Reflections | 29,456 |
| Rwork / Rfree | 0.211 / 0.246 |
| No. of Atoms | |
| Protein | 2,154 |
| RNA | 1,643 |
| Ligand/Ion | 27 |
| Water | 127 |
| B-factors (Ų) | |
| Protein | 55.6 |
| RNA | 58.1 |
| Ligand/Ion | 53.8 |
| Water | 45.2 |
| Ramachandran Plot | |
| Favored (%) | 97.2 |
| Allowed (%) | 2.8 |
| Outliers (%) | 0 |
Values in parentheses are for the highest resolution shell.
Visualizations
The following diagrams illustrate the workflow and key concepts in tRNA crystallography.
Caption: Experimental workflow for X-ray crystallography of cmo⁵U-tRNA.
References
- 1. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Purification, crystallization and preliminary X-ray crystallographic study of the tRNA pseudouridine synthase TruB from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization of transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human tRNAGly acceptor-stem microhelix: crystallization and preliminary X-ray diffraction analysis at 1.2 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doudnalab.org [doudnalab.org]
Application Notes and Protocols for Genetic Manipulation of cmoA and cmoB Genes in Salmonella enterica
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest to understand and combat bacterial pathogens like Salmonella enterica, a detailed comprehension of the molecular mechanisms governing their growth, survival, and virulence is paramount. The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation that ensures translational fidelity and efficiency. The cmoA and cmoB genes, often organized in an operon, play a crucial role in this process. CmoA is responsible for the synthesis of carboxy-S-adenosyl-L-methionine (Cx-SAM), a unique derivative of S-adenosyl-L-methionine (SAM).[1][2] Subsequently, the CmoB protein utilizes Cx-SAM to catalyze the formation of 5-carboxymethoxyuridine (cmo5U) at the wobble position (U34) of specific tRNAs.[1][2][3] This modification is vital for the accurate decoding of certain codons, thereby influencing the overall proteome of the bacterium.[4]
Genetic manipulation of the cmoA and cmoB genes in Salmonella enterica provides a powerful tool to investigate the impact of tRNA modification on bacterial physiology, including growth rates, stress responses, and virulence. These application notes provide a comprehensive guide for the targeted deletion of cmoA and cmoB using the Lambda Red recombineering system, along with protocols for the phenotypic characterization of the resulting mutant strains.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed role of the CmoAB pathway in tRNA modification and the experimental workflow for generating and analyzing knockout mutants.
Caption: CmoAB pathway and gene knockout workflow.
Data Presentation: Quantitative Analysis of Mutant Phenotypes
The following table summarizes hypothetical quantitative data from the phenotypic analysis of ΔcmoA and ΔcmoB mutant strains compared to the wild-type Salmonella enterica.
| Strain | Doubling Time (min) in Minimal Media | Relative Protein Synthesis Rate (%) | Survival Rate under Oxidative Stress (%) |
| Wild-type | 45 ± 3 | 100 ± 5 | 95 ± 4 |
| ΔcmoA | 65 ± 5 | 70 ± 6 | 60 ± 7 |
| ΔcmoB | 68 ± 4 | 72 ± 5 | 62 ± 6 |
| ΔcmoA (complemented) | 47 ± 4 | 95 ± 5 | 90 ± 5 |
| ΔcmoB (complemented) | 48 ± 3 | 96 ± 4 | 92 ± 4 |
Experimental Protocols
Protocol 1: Generation of ΔcmoA and ΔcmoB Knockout Mutants using Lambda Red Recombineering
This protocol is adapted from established methods for Lambda Red-mediated gene replacement in Salmonella enterica.[1][3][5][6]
Materials:
-
Salmonella enterica strain harboring the pKD46 plasmid (expresses Lambda Red recombinase under an arabinose-inducible promoter).
-
Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol (B1208) resistance or pKD4 for kanamycin (B1662678) resistance).
-
Primers for amplifying the resistance cassette with homology extensions for cmoA or cmoB.
-
Luria-Bertani (LB) broth and agar (B569324).
-
SOC medium.
-
L-arabinose.
-
Appropriate antibiotics (e.g., ampicillin (B1664943) for pKD46 maintenance, chloramphenicol or kanamycin for selection).
-
Electroporator and sterile electroporation cuvettes (0.1 cm gap).
-
PCR reagents and thermal cycler.
-
DNA purification kits.
-
Agarose gel electrophoresis equipment.
Workflow Diagram:
Caption: Lambda Red recombineering workflow for gene knockout.
Procedure:
-
Primer Design: Design 70-nucleotide primers. The 50 nucleotides at the 5' end of each primer should be homologous to the regions immediately upstream and downstream of the target gene (cmoA or cmoB). The 20 nucleotides at the 3' end will anneal to the template plasmid for the antibiotic resistance cassette.
-
Amplification of the Resistance Cassette: Perform PCR using the designed primers and the appropriate template plasmid (e.g., pKD4 for kanamycin resistance).
-
Purification of the PCR Product: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase. Elute in sterile, nuclease-free water.
-
Preparation of Electrocompetent Cells:
-
Inoculate 50 mL of LB broth containing ampicillin with an overnight culture of S. enterica/pKD46.
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Add L-arabinose to a final concentration of 0.2% to induce the expression of the Lambda Red genes. Continue to incubate at 30°C for 1 hour.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (e.g., 100 µL) of ice-cold 10% glycerol.
-
-
Electroporation:
-
Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified PCR product.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Electroporate using the manufacturer's recommended settings (e.g., 1.8 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
-
Recovery and Selection:
-
Incubate the cells at 37°C for 2 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.
-
Plate serial dilutions of the cell culture onto LB agar plates containing the appropriate antibiotic (e.g., kanamycin).
-
Incubate the plates at 37°C overnight.
-
-
Verification of Mutants:
-
Perform colony PCR on putative transformants using primers that flank the target gene locus. The PCR product from a successful knockout will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
Further verify the correct insertion by sequencing the PCR product.
-
-
Curing of the pKD46 Plasmid:
-
Streak the confirmed mutant colonies onto LB agar without ampicillin and incubate at 37°C.
-
Test individual colonies for loss of the pKD46 plasmid by checking for ampicillin sensitivity.
-
Protocol 2: Phenotypic Analysis of ΔcmoA and ΔcmoB Mutants
A. Growth Rate Analysis:
-
Inoculate overnight cultures of wild-type, ΔcmoA, and ΔcmoB strains in LB broth.
-
The next day, dilute the cultures to an OD600 of 0.05 in fresh minimal media (e.g., M9 minimal media supplemented with glucose).
-
Incubate the cultures at 37°C with shaking in a microplate reader.
-
Measure the OD600 every 30 minutes for 12-16 hours.
-
Calculate the doubling time for each strain during the exponential growth phase.
B. Relative Protein Synthesis Rate:
-
Grow cultures of wild-type and mutant strains to mid-log phase (OD600 ≈ 0.5) in minimal media.
-
Add a pulse of a labeled amino acid (e.g., ³⁵S-methionine) to each culture and incubate for a short period (e.g., 5 minutes).
-
Stop the incorporation by adding an excess of cold methionine and trichloroacetic acid (TCA).
-
Collect the precipitated protein on filters and wash thoroughly.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the cell density (OD600) to determine the relative rate of protein synthesis.
C. Oxidative Stress Survival Assay:
-
Grow cultures of wild-type and mutant strains to stationary phase in LB broth.
-
Dilute the cultures and expose them to a defined concentration of an oxidizing agent (e.g., 5 mM H₂O₂) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding catalase.
-
Plate serial dilutions of the treated and untreated (control) cultures onto LB agar plates.
-
Incubate overnight at 37°C and count the colony-forming units (CFU).
-
Calculate the survival rate as (CFU of treated sample / CFU of untreated sample) x 100%.
Conclusion
The genetic manipulation of the cmoA and cmoB genes in Salmonella enterica offers a valuable approach to dissecting the role of tRNA modifications in bacterial physiology and pathogenesis. The protocols outlined in these application notes provide a robust framework for creating and characterizing knockout mutants. The resulting data can contribute to a deeper understanding of the intricate regulatory networks that govern bacterial life and may unveil novel targets for the development of antimicrobial strategies.
References
- 1. Determinants of the CmoB carboxymethyl transferase utilized for selective tRNA wobble modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided discovery of the metabolite carboxy-SAM that modulates tRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-carboxymuconolactone decarboxylase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Challenges in the chemical synthesis of Uridine-5-oxyacetic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of Uridine-5'-oxyacetic acid, a crucial molecule for researchers in drug development and life sciences.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of Uridine-5'-oxyacetic acid?
A1: The most common synthetic route involves a two-step process. First, the 5-hydroxy group of a protected uridine (B1682114) derivative, such as 2',3'-O-isopropylidene-5-hydroxyuridine, is alkylated with a haloacetic acid ester (e.g., methyl chloroacetate) under basic conditions to form the corresponding ester. This is followed by the removal of the protecting groups to yield the final Uridine-5'-oxyacetic acid.
Q2: Why are protecting groups necessary for this synthesis?
A2: Protecting groups are essential to prevent unwanted side reactions at the reactive hydroxyl groups of the ribose sugar and the imide nitrogen of the uracil (B121893) base. The 2' and 3'-hydroxyl groups are typically protected as a cyclic acetal (B89532) (e.g., isopropylidene) to ensure the alkylation occurs specifically at the 5-position of the uracil ring. Protecting groups can be selectively introduced and removed under specific conditions, directing the reaction to the desired outcome.[1][2][3]
Q3: What are some common protecting groups used for the ribose hydroxyls in uridine chemistry?
A3: Cyclic acetals like isopropylidene, isopentylidene, and cyclohexylidene are frequently used to protect the 2' and 3'-hydroxyl groups simultaneously.[3] Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are also employed.[3] The choice of protecting group can influence the stereoselectivity of subsequent reactions.[3]
Q4: Can the uracil N3 position interfere with the synthesis?
A4: Yes, the N3 imide proton of uracil is acidic and can be deprotonated under basic conditions, leading to potential side reactions. While the primary alkylation is expected at the more nucleophilic 5-oxyanion, protection of the N3 position, for instance with a (butylthio)carbonyl group, can be considered to avoid complications.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the alkylation step | 1. Incomplete deprotonation of the 5-hydroxyl group. 2. Competing hydrolysis of the ester reagent. 3. Side reaction at the N3 position of uracil. 4. Suboptimal reaction time or temperature. | 1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., NaOH, NaH). 2. Add the alkylating agent slowly at a controlled temperature. 3. Consider protecting the N3 position of the uracil ring. 4. Monitor the reaction by TLC to determine the optimal reaction time. |
| Incomplete removal of the isopropylidene protecting group | 1. Insufficient acid concentration or reaction time. 2. Inadequate temperature. | 1. Increase the concentration of the acid (e.g., 1 M HCl) or prolong the reaction time.[4] 2. Gently warm the reaction mixture, monitoring for degradation of the product. |
| Formation of uracil as a byproduct | Hydrolysis of the N-glycosidic bond under acidic deprotection conditions.[5][6] | 1. Use milder acidic conditions for deprotection. 2. Minimize the reaction time for the deprotection step. 3. Purify the final product carefully using chromatography. |
| Product is the methyl ester instead of the carboxylic acid | Incomplete hydrolysis of the methyl ester during the final deprotection/hydrolysis step. | 1. If acidic deprotection of the isopropylidene group does not sufficiently hydrolyze the ester, a subsequent saponification step with a base (e.g., NaOH) followed by acidic workup may be necessary. |
| Difficulty in purifying the final product | The high polarity of Uridine-5'-oxyacetic acid can make it challenging to separate from starting materials and byproducts. | 1. Utilize column chromatography with a polar stationary phase (e.g., silica (B1680970) gel) and an appropriate polar solvent system. 2. Consider ion-exchange chromatography for a more targeted purification. |
Quantitative Data Summary
The following table summarizes the reported yields for the two-step synthesis of Uridine-5'-oxyacetic acid methyl ester as described by Malkiewicz et al. (1987).[4]
| Step | Reaction | Reagents & Conditions | Yield (%) |
| 1 | Alkylation | 2',3'-O-isopropylidene-5-hydroxyuridine, methyl chloroacetate, 1 M NaOH in aqueous ethanol, 3 hours, ambient temperature | 48 |
| 2 | Deprotection | 1 M HCl, 48 hours, ambient temperature | 83 |
Experimental Protocols
Synthesis of Uridine-5'-oxyacetic acid methyl ester
This protocol is based on the method reported by Malkiewicz et al. (1987).[4]
Step 1: Alkylation of 2',3'-O-isopropylidene-5-hydroxyuridine
-
Dissolve 2',3'-O-isopropylidene-5-hydroxyuridine in a solution of 1 M sodium hydroxide (B78521) in aqueous ethanol.
-
To this solution, add methyl chloroacetate.
-
Stir the reaction mixture at ambient temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2',3'-O-isopropylidene-uridine-5'-oxyacetic acid methyl ester.
Step 2: Deprotection to Uridine-5'-oxyacetic acid methyl ester
-
Dissolve the product from Step 1 in 1 M hydrochloric acid.
-
Stir the solution at ambient temperature for 48 hours.
-
Monitor the removal of the isopropylidene group by TLC.
-
Once the reaction is complete, neutralize the solution.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting Uridine-5'-oxyacetic acid methyl ester by chromatography.
Step 3: Hydrolysis to Uridine-5'-oxyacetic acid (Optional Final Step)
-
Dissolve the Uridine-5'-oxyacetic acid methyl ester in a solution of aqueous base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uridine 5-oxyacetic acid methyl ester | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uridine-5'-oxyacetic acid (Cmo5U) Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Uridine-5'-oxyacetic acid (Cmo5U) in solution. Due to the limited publicly available stability data for isolated Cmo5U, this guide focuses on providing the necessary experimental protocols and troubleshooting advice to enable users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Uridine-5'-oxyacetic acid (Cmo5U) in aqueous solution?
A1: While specific quantitative data for isolated Cmo5U is scarce, studies on other modified nucleosides suggest that many are labile in aqueous solutions, with stability being dependent on temperature and pH.[1][2] The parent compound, uridine (B1682114), is known to undergo acid-catalyzed hydrolysis, which involves the cleavage of the N-glycosidic bond.[3][4] The 5-oxyacetic acid moiety of Cmo5U has a pKa of 2.8, meaning it is negatively charged at physiological pH, which may influence its degradation pathways.[5] For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
Q2: What are the recommended storage conditions for Cmo5U solutions?
A2: Based on general guidelines for modified nucleosides, stock solutions of Cmo5U should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term storage.[1] For short-term use, storage at 4°C for a few days may be acceptable, but this should be verified experimentally.
Q3: What are the likely degradation pathways for Cmo5U?
A3: Potential degradation pathways for Cmo5U, extrapolated from studies on uridine and other modified nucleosides, include:
-
Acid-catalyzed hydrolysis: Cleavage of the N-glycosidic bond, separating the ribose sugar from the carboxymethyluracil base.[3][4]
-
Base-catalyzed hydrolysis: While less common for the N-glycosidic bond of uridine itself, the 5-oxyacetic acid side chain or other parts of the molecule could be susceptible to base-catalyzed reactions.
-
Oxidative degradation: Reaction with radical species, which can occur in the presence of oxygen and certain metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Q4: How can I analyze the degradation of Cmo5U and its byproducts?
A4: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[6][7] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected loss of Cmo5U peak in HPLC analysis of a freshly prepared solution. | 1. Degradation during sample preparation. 2. Incorrect mobile phase composition. 3. Column degradation. | 1. Prepare solutions at a lower temperature and analyze immediately. 2. Verify the pH and composition of your mobile phase. Ensure it is compatible with Cmo5U. 3. Run a column performance test with a standard compound. |
| Multiple new peaks appearing in the chromatogram over time. | 1. Degradation of Cmo5U into multiple products. 2. Contamination of the solution. | 1. This is expected in a stability study. Use LC-MS to identify the mass of the degradation products to help in their identification. 2. Prepare fresh solutions using sterile, high-purity water and reagents. |
| Inconsistent retention time of Cmo5U peak. | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the system. | 1. Use a column oven to maintain a constant temperature. 2. Prepare mobile phase fresh daily and ensure accurate measurements. 3. Degas the mobile phase and prime the pump. |
| No degradation observed under stress conditions. | 1. Stress conditions are not harsh enough. 2. Cmo5U is highly stable under the tested conditions. | 1. Increase the temperature, duration of stress, or concentration of acid/base/oxidizing agent. 2. This is a valid result. Document the conditions under which Cmo5U is stable. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cmo5U
This protocol outlines a forced degradation study to investigate the intrinsic stability of Cmo5U under various stress conditions.[6][9]
1. Materials:
-
Uridine-5'-oxyacetic acid (Cmo5U)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) or acetate (B1210297) buffers (pH range 3-9)
-
HPLC system with UV detector (e.g., monitoring at 260 nm)
-
LC-MS system for peak identification
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Cmo5U in HPLC-grade water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the Cmo5U stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the Cmo5U stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the Cmo5U stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate the Cmo5U stock solution (in a neutral buffer) at 60°C.
-
Photostability: Expose the Cmo5U stock solution to a calibrated light source (as per ICH Q1B guidelines).
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by RP-HPLC.
5. Data Analysis:
-
Calculate the percentage of Cmo5U remaining at each time point.
-
Determine the rate of degradation and half-life under each condition.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
2. Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be crucial for demonstrating specificity.
Data Presentation
Users should record their stability data in a structured format for easy comparison.
Table 1: Summary of Cmo5U Degradation under Forced Conditions
| Stress Condition | Incubation Time (hours) | % Cmo5U Remaining | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data | |
| 60°C, pH 7 | 0 | 100 | - |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data |
Table 2: pH-Dependent Stability of Cmo5U at a Constant Temperature
| pH | Buffer System | % Cmo5U Remaining (after 24h) | Half-life (t½) (hours) |
| 3 | Acetate | User Data | User Data |
| 5 | Acetate | User Data | User Data |
| 7 | Phosphate | User Data | User Data |
| 9 | Phosphate/Borate | User Data | User Data |
Visualizations
Caption: Workflow for a forced degradation study of Cmo5U.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine-5-oxyacetic acid | 28144-25-4 | NU158553 [biosynth.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Transcription with Modified UTPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during in vitro transcription (IVT) reactions, with a specific focus on the incorporation of modified UTPs.
Frequently Asked Questions (FAQs)
Q1: Why is my in vitro transcription (IVT) yield low when using a modified UTP?
A1: Low yields during IVT with modified UTPs can stem from several factors. The incorporation of modified nucleotides can be less efficient than their canonical counterparts, potentially causing premature termination of transcription.[1][2] Key areas to investigate include the quality of your DNA template, the concentrations and ratios of all nucleotides, the concentration of magnesium ions (Mg²⁺), and the choice of RNA polymerase.[][4]
Q2: Can the type of modified UTP affect the transcription efficiency?
A2: Yes, the structure of the modified UTP can significantly impact its incorporation efficiency by RNA polymerase. Some modifications are more readily accepted by the enzyme than others. For instance, N1-methylpseudouridine is reported to be incorporated with higher fidelity than pseudouridine (B1679824) by T7 RNA polymerase.[1] It is crucial to consult the manufacturer's data for the specific modified nucleotide you are using.
Q3: How does the concentration of the modified UTP affect the IVT reaction?
A3: The concentration of the modified UTP, and its ratio to the standard UTP, is a critical parameter. A common strategy is to partially substitute the standard UTP with the modified version. The optimal ratio will depend on the specific modified nucleotide and the experimental goals. It is often necessary to empirically determine the ideal ratio to achieve both high yield and the desired level of modification.[5]
Q4: What is the role of Mg²⁺ concentration in an IVT reaction with modified nucleotides?
A4: Magnesium ions (Mg²⁺) are essential cofactors for RNA polymerase and play a crucial role in the transcription reaction.[][4] The optimal Mg²⁺ concentration is dependent on the total nucleotide concentration, as Mg²⁺ forms complexes with NTPs.[4] When using modified NTPs, the optimal Mg²⁺ concentration may differ from standard reactions and often requires empirical optimization. Both insufficient and excessive Mg²⁺ levels can negatively impact yield.[][4]
Q5: How can I purify the mRNA product after an IVT reaction with modified UTPs?
A5: Several methods are available for purifying your transcribed RNA. Common lab-scale methods include lithium chloride (LiCl) precipitation and spin column purification, which are effective at removing unincorporated nucleotides, enzymes, and salts.[6][7] For higher purity, especially to remove dsRNA byproducts, chromatography methods like oligo(dT) affinity chromatography can be employed.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro transcription experiments using modified UTPs.
Issue 1: Low or No RNA Yield
Possible Causes & Solutions:
-
Poor DNA Template Quality:
-
Problem: Contaminants such as ethanol (B145695), salts, or proteins from the plasmid preparation can inhibit RNA polymerase.[8] The DNA template must be linear and free of nucleases.
-
Solution: Repurify your DNA template. Perform ethanol precipitation to remove residual contaminants. Confirm complete linearization of your plasmid on an agarose (B213101) gel.[8]
-
-
Suboptimal Nucleotide Concentrations:
-
Problem: The ratio of modified UTP to standard UTP may be inhibiting the polymerase, or the total NTP concentration might be too low.
-
Solution: Optimize the ratio of modified to standard UTP. A common starting point is a 3:1 ratio of modified UTP to UTP. You may also need to increase the total concentration of all four NTPs.
-
-
Incorrect Mg²⁺ Concentration:
-
Problem: The Mg²⁺ concentration is not optimized for the specific nucleotide mix being used.
-
Solution: Perform a titration experiment to determine the optimal Mg²⁺ concentration. This is often a critical step when using modified nucleotides.
-
-
RNase Contamination:
-
Inactive Enzyme:
-
Problem: The RNA polymerase may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of RNA polymerase. Avoid repeated freeze-thaw cycles by storing the enzyme in small aliquots.[9]
-
Issue 2: Truncated or Incomplete Transcripts
Possible Causes & Solutions:
-
Premature Termination by Modified UTP:
-
Problem: The RNA polymerase may struggle to efficiently incorporate the modified UTP, leading to premature termination.[2]
-
Solution: Try lowering the incubation temperature of the IVT reaction (e.g., to 30°C or 25°C) to slow down the polymerase and potentially increase read-through.[2][10] You can also try adjusting the ratio of modified to standard UTP.
-
-
Secondary Structure in the DNA Template:
-
Problem: Stable secondary structures in the DNA template can cause the polymerase to dissociate.
-
Solution: Lowering the reaction temperature may help.[2] Alternatively, using a different RNA polymerase might be beneficial.
-
-
Low Nucleotide Concentration:
-
Problem: Insufficient concentration of one or more NTPs can lead to stalling of the polymerase.[8]
-
Solution: Ensure that the concentration of each NTP is not limiting. It may be necessary to increase the overall NTP concentration.
-
Experimental Protocols & Data
Table 1: Example IVT Reaction Setup for Modified UTP Incorporation
| Component | Stock Concentration | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| 10x Transcription Buffer | 10x | 2 µL | 1x |
| ATP | 100 mM | 2 µL | 10 mM |
| CTP | 100 mM | 2 µL | 10 mM |
| GTP | 100 mM | 2 µL | 10 mM |
| UTP | 25 mM | 1 µL | 1.25 mM |
| Modified UTP | 100 mM | 1.5 µL | 7.5 mM |
| Linearized DNA Template | 1 µg/µL | 1 µL | 50 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 5 U/µL |
Note: The ratio and final concentrations of UTP and modified UTP are starting points and should be optimized for your specific application.
Protocol: In Vitro Transcription with Aminoallyl-UTP
This protocol provides a general workflow for incorporating aminoallyl-UTP for subsequent fluorescent dye labeling.
-
Template Preparation:
-
Linearize the plasmid DNA containing your gene of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhangs.
-
Purify the linearized template using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in nuclease-free water and determine its concentration.
-
-
IVT Reaction Assembly:
-
At room temperature, combine the following in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, CTP, GTP solution
-
UTP and aminoallyl-UTP solution (at the desired ratio)
-
Linearized DNA template
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For some templates or modified nucleotides, a lower temperature (e.g., 30°C) and longer incubation time may improve yield.
-
-
DNase Treatment:
-
To remove the DNA template, add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the transcribed RNA using a spin column-based RNA cleanup kit or LiCl precipitation to remove enzymes, salts, and unincorporated nucleotides.
-
Elute the purified RNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Visualizations
Troubleshooting Workflow for Low IVT Yield
Caption: A flowchart for troubleshooting low yield in vitro transcription reactions.
General IVT Experimental Workflow
Caption: A generalized workflow for a typical in vitro transcription experiment.
References
- 1. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 7. neb.com [neb.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Modified Nucleosides (cmo5U)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of modified nucleosides, with a particular focus on 5-carboxymethoxyuridine (cmo5U).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for cmo5U and other polar nucleosides?
A good starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS), as it is a widely used and effective technique for analyzing modified nucleosides.[1][2][3] A C18 column is a common choice for the stationary phase. For the mobile phase, a gradient elution using water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an additive like formic acid is typically employed to facilitate the separation of these polar compounds.[1][4]
Q2: My cmo5U peak shows poor retention and elutes near the void volume. What can I do?
This is a common issue due to the high polarity of molecules like cmo5U. Here are several strategies to improve retention on a reversed-phase column:
-
Use a Polar-Embedded or Polar-Endcapped Column: Consider columns specifically designed for enhanced retention of polar analytes, such as Synergi Hydro-RP or Polar-RP.[5]
-
Reduce Organic Solvent Percentage: Decrease the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a high percentage of organic solvent with a small amount of water, which can be effective for retaining very polar compounds.[6]
-
Avoid Ion-Pairing Reagents if using MS: While ion-pairing agents can improve retention, they are often not suitable for mass spectrometry as they can cause ion suppression.[6]
Q3: My chromatographic peaks are broad. What are the common causes and solutions?
Broad peaks can compromise resolution and sensitivity. The table below outlines potential causes and corresponding solutions.[7][8]
Q4: I'm observing peak tailing, especially for basic nucleosides. How can I fix this?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Interactions with Silanol (B1196071) Groups: Free silanol groups on silica-based columns can interact with basic analytes. Using a base-deactivated or end-capped column can minimize these interactions.[8]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of the analyte and reduce tailing. For basic compounds, a lower pH (e.g., adding formic acid) can improve peak shape.[9][10]
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[8]
Q5: What causes ghost peaks, and how can I eliminate them?
Ghost peaks are spurious peaks that can appear in a chromatogram.
-
Contamination: The most common cause is contamination in the injector, column, or mobile phase.[7]
-
Late Elution: A compound from a previous injection may elute in a subsequent run.[8]
-
Solution: Flush the injector and column with a strong solvent.[7] Ensure you are using high-purity (HPLC-grade) solvents for your mobile phase.[11] Including a final wash step in your gradient can help remove strongly retained compounds.[7]
Troubleshooting Guide
The following table summarizes common HPLC issues, their potential causes, and recommended solutions for optimizing the separation of modified nucleosides.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Mobile phase flow rate is too low; Contaminated guard column; Extra-column volume is too large.[7][8] | Adjust flow rate; Replace the guard column; Use tubing with the smallest possible diameter and zero dead-volume fittings.[7][8] |
| Peak Splitting / Doubling | Blockage of the column inlet frit; Column void or channeling.[7] | Wash the column in the reverse direction (without connecting to the detector); Replace the column if the problem persists.[7] |
| Baseline Drift | Changes in mobile phase composition; Temperature fluctuations; Column not fully equilibrated.[11] | Degas the mobile phase thoroughly; Use a column oven for stable temperature control; Allow sufficient time for column equilibration before injection.[11] |
| Irreproducible Retention Times | Leaks in the pump or fittings; Inconsistent mobile phase preparation; Insufficient column equilibration.[7] | Check the system for loose fittings and salt buildup; Prepare fresh mobile phase daily; Ensure the column is fully equilibrated between runs.[7][11] |
| Ghost Peaks | Contamination in the injector or column; Impurities in the mobile phase; Carryover from a previous injection.[7] | Flush the injector and column with a strong solvent; Use high-purity HPLC-grade solvents; Implement an adequate wash cycle between injections.[7][11] |
Experimental Protocols
Protocol: RP-HPLC-MS Analysis of Modified Nucleosides
This protocol provides a general methodology for the quantitative analysis of modified nucleosides from RNA, adapted from established methods.[1][3][4]
1. RNA Digestion and Sample Preparation: a. Isolate total RNA from the sample using a preferred method (e.g., phenol-chloroform extraction). b. To digest the RNA to nucleosides, incubate the RNA sample with nuclease P1, followed by bacterial alkaline phosphatase. c. After digestion, adjust the sample volume to 100 µL with ultrapure water. d. Centrifuge the sample at high speed (e.g., 21,000 x g) for 15 minutes to pellet any debris.[12] e. Filter the supernatant through a 0.22 µm syringe filter before analysis.[12]
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 100 mm, 3.5 µm).[4]
- Mobile Phase A: Water with 0.1% (v/v) formic acid.[4]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% (v/v) formic acid.[1][4]
- Flow Rate: 0.3 - 0.5 mL/min.[1][12]
- Column Temperature: 50 °C.[1]
- Injection Volume: 5 - 10 µL.
- Gradient Program:
- Start with a low percentage of Mobile Phase B (e.g., 0-2%) for several minutes to retain polar analytes.
- Gradually increase the percentage of Mobile Phase B to elute less polar compounds.
- Include a high-organic wash step at the end of the gradient.
- Return to initial conditions and allow the column to re-equilibrate for several minutes before the next injection.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for nucleosides.[1]
- Analysis Mode: Use a triple-quadrupole (QqQ) mass spectrometer in Dynamic Multiple Reaction Monitoring (DMRM) mode for targeted quantification.[3] This provides high sensitivity and selectivity.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of modified nucleosides.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Reversed-phase high-performance liquid chromatographic investigation of mucosal nucleosides and bases and urinary modified nucleosides of gastrointestinal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleobases & Nucleosides by HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. tajhizshimi.com [tajhizshimi.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. protocols.io [protocols.io]
Technical Support Center: Overcoming Challenges with cmoB Mutant Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cmoB mutant strains. The content addresses common issues encountered during experiments and offers detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the function of the cmoB gene?
A1: The cmoB gene encodes the enzyme tRNA U34 carboxymethyltransferase. This enzyme is a key component in the post-transcriptional modification of transfer RNAs (tRNAs). Specifically, it catalyzes the transfer of a carboxymethyl group from carboxy-S-adenosyl-L-methionine (Cx-SAM) to the 5-hydroxyuridine (B57132) (ho5U) at the wobble position (position 34) of the tRNA anticodon. This results in the formation of 5-carboxymethoxyuridine (cmo5U). This modification is crucial for ensuring the accuracy and efficiency of protein translation by expanding the decoding capabilities of the tRNA.[1][2]
Q2: What are the primary growth defects or phenotypes observed in cmoB mutant strains?
A2: The primary defect in cmoB mutant strains is a deficiency in the cmo5U modification on certain tRNAs. This can lead to several phenotypes that may impact research:
-
Reduced Translational Fidelity: The absence of cmo5U can lead to errors in codon recognition, potentially resulting in the misincorporation of amino acids into proteins.
-
Decreased Translational Efficiency: Ribosomes may stall or translate more slowly when encountering codons that are preferentially read by cmo5U-modified tRNAs. This can lead to lower yields of specific proteins.
-
Growth Defects under Stress: While growth under optimal conditions may not be significantly affected, cmoB mutants can exhibit more pronounced growth defects under stressful conditions where efficient and accurate protein synthesis is critical for survival.
-
Impact on Recombinant Protein Expression: The expression of heterologous proteins, especially those with codon usage that relies on tRNAs modified by CmoB, can be significantly reduced in cmoB mutant strains.
Q3: How can I confirm that the observed phenotype in my strain is due to the cmoB mutation?
A3: The most reliable method to confirm that a phenotype is linked to a specific gene mutation is through genetic complementation. This involves introducing a functional copy of the cmoB gene back into the mutant strain. If the wild-type phenotype is restored, it confirms that the observed defect was due to the absence of a functional CmoB protein.
Troubleshooting Guides
Issue 1: Low Yield of Recombinant Protein
Symptoms:
-
Significantly lower than expected yield of your target protein when expressed in a cmoB mutant host strain.
-
Presence of truncated or aggregated protein products.
Possible Cause: The absence of the cmo5U tRNA modification in the cmoB mutant is likely impairing the efficient translation of the mRNA encoding your protein of interest. This is particularly relevant if the gene for your protein contains codons that are preferentially decoded by tRNAs requiring this modification.
Troubleshooting Steps:
-
Codon Usage Analysis: Analyze the codon usage of your target gene. Identify if there is a high frequency of codons that are decoded by tRNAs known to be modified by CmoB in your expression host (e.g., in E. coli, tRNAs for Alanine, Leucine, Proline, Serine, Threonine, and Valine).
-
Genetic Complementation: Transform your cmoB mutant expression strain with a plasmid carrying a functional copy of the cmoB gene. Express your target protein in this complemented strain and compare the yield to the mutant strain.
-
Host Strain Selection: If possible, switch to a wild-type expression strain that has a functional cmoB gene.
-
Codon Optimization: Synthesize a version of your target gene with codons optimized for the expression host, avoiding codons that are problematic in the absence of cmo5U.
Experimental Protocols
Protocol 1: Genetic Complementation of an E. coli cmoB Mutant
Objective: To restore the wild-type phenotype in an E. coli cmoB mutant strain by introducing a functional cmoB gene on a plasmid.
Materials:
-
E. coli cmoB mutant strain
-
Wild-type E. coli K-12 strain (for cmoB gene amplification)
-
pBAD expression vector (or other suitable inducible vector)
-
Restriction enzymes (e.g., NcoI and HindIII)
-
T4 DNA Ligase
-
DNA primers for cmoB amplification (forward and reverse)
-
DNA polymerase for PCR
-
Competent cell preparation reagents
-
LB agar (B569324) plates with appropriate antibiotic
-
Arabinose (for induction)
Methodology:
-
Gene Amplification:
-
Design PCR primers to amplify the cmoB open reading frame from the wild-type E. coli K-12 genome. Include restriction sites for your chosen vector in the primer sequences.
-
Perform PCR to amplify the cmoB gene.
-
Purify the PCR product.
-
-
Vector and Insert Preparation:
-
Digest both the expression vector and the purified cmoB PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation and Transformation:
-
Ligate the digested cmoB insert into the digested expression vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli cmoB mutant cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
-
-
Verification of Complementation:
-
Select several colonies and grow them in liquid culture.
-
Induce the expression of the cmoB gene with arabinose.
-
Assess the restoration of the wild-type phenotype. This could involve measuring the growth rate, analyzing tRNA modification status, or quantifying the yield of a reporter protein.
-
Data Presentation
Table 1: Hypothetical Growth Rate Comparison of E. coli Strains
| Strain | Condition | Doubling Time (minutes) |
| Wild-Type | Standard LB | 25 |
| cmoB Mutant | Standard LB | 28 |
| Wild-Type | LB + Oxidative Stress | 45 |
| cmoB Mutant | LB + Oxidative Stress | 65 |
| cmoB Mutant + pBAD-cmoB | LB + Oxidative Stress | 47 |
Table 2: Hypothetical Recombinant Protein Yield Comparison
| Expression Strain | Target Protein | Yield (mg/L of culture) |
| Wild-Type | Protein X (standard codon usage) | 100 |
| cmoB Mutant | Protein X (standard codon usage) | 35 |
| cmoB Mutant + pBAD-cmoB | Protein X (standard codon usage) | 95 |
| cmoB Mutant | Protein X (codon optimized) | 85 |
Visualizations
Caption: CmoB catalyzes the final step in cmo5U tRNA modification.
Caption: A logical workflow for addressing protein expression issues.
Caption: The principle of restoring function via genetic complementation.
References
Technical Support Center: Incorporation of cmo5U Triphosphate by T7 RNA polymerase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the enzymatic incorporation of 5-carboxymethoxyuridine triphosphate (cmo5U-TP) into RNA transcripts using T7 RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: Is cmo5U-TP a known substrate for T7 RNA polymerase?
Q2: What are the potential challenges when using cmo5U-TP in an in vitro transcription reaction?
A2: The primary challenges with incorporating modified nucleotides like cmo5U-TP include:
-
Reduced Incorporation Efficiency: The carboxymethoxy group, with its negative charge and steric bulk, may not fit optimally into the active site of T7 RNA polymerase, potentially leading to a lower rate of incorporation compared to unmodified UTP.
-
Increased Abortive Transcription: Modifications can sometimes destabilize the initial transcribing complex, leading to the production of short, non-functional RNA fragments.
-
Premature Termination: The polymerase may stall and dissociate from the DNA template after incorporating one or more cmo5U nucleotides, resulting in truncated transcripts.
-
Altered Reaction optima: The optimal concentrations of MgCl₂, NTPs, and enzyme may differ from standard protocols when using modified nucleotides.
Q3: How does the 5-position modification on uridine (B1682114) generally affect T7 RNA polymerase activity?
A3: The 5-position of uridine is relatively tolerant to modifications. Studies have shown that even bulky hydrophobic groups can be accommodated by T7 RNA polymerase.[1][2][3] However, modifications with charges, such as the carboxyl group in cmo5U, can have a more significant impact. For example, positively charged modifications at the 5-position have been shown to increase the Michaelis constant (Km), indicating weaker binding to the enzyme.[1][2][3] The carboxymethoxy group of cmo5U is negatively charged at neutral pH, which could influence interactions within the enzyme's active site.
Troubleshooting Guide
Issue 1: Low or No RNA Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Systematically optimize the concentration of key reaction components. Pay close attention to the MgCl₂ concentration, as it is critical for polymerase activity and can be chelated by the negatively charged cmo5U-TP. Test a range of MgCl₂ concentrations (e.g., 20-40 mM). Also, optimize the concentration of cmo5U-TP itself. |
| Enzyme Inhibition | The cmo5U-TP preparation may contain inhibitors. If possible, purify the modified nucleotide. Also, ensure that the T7 RNA polymerase is active and has not been subjected to multiple freeze-thaw cycles. |
| Template Quality | Ensure the DNA template is high quality, linear, and free of contaminants like RNases, salts, and ethanol (B145695). Degraded or impure templates can significantly reduce transcription efficiency. |
| Incorrect NTP Ratio | If completely replacing UTP with cmo5U-TP, the polymerase may struggle. Try a partial substitution first (e.g., a 1:1 or 3:1 ratio of cmo5U-TP to UTP) and gradually increase the proportion of the modified nucleotide. |
Issue 2: Truncated or Incomplete Transcripts
| Possible Cause | Recommended Solution |
| Premature Termination | The polymerase may stall after incorporating one or more cmo5U nucleotides. Try lowering the reaction temperature (e.g., from 37°C to 30°C or even 25°C) to slow down the enzyme and potentially improve processivity past difficult sequences. Increasing the concentration of all four NTPs can also sometimes help drive the reaction forward. |
| Secondary Structure in Template or Transcript | The presence of the modification may exacerbate issues with strong secondary structures in the DNA template or the nascent RNA transcript. Using a different RNA polymerase, if an option, or redesigning the template to minimize secondary structures may be necessary. |
| High Concentration of cmo5U-TP | Paradoxically, a very high concentration of the modified nucleotide could in some cases be inhibitory. Test a range of cmo5U-TP concentrations to find the optimal balance for efficient elongation. |
Quantitative Data on Related 5-Position Modified UTPs
While specific kinetic data for cmo5U-TP is not available in the searched literature, the following table summarizes the relative kinetic parameters for other 5-position modified UTPs with an amide linkage, which provides a useful reference. The data is from Vaught et al., 2004.[1][2]
| 5-Position Modification | Relative Km (vs. UTP) | Relative Vmax (vs. UTP) |
| Phenyl | 1.1 ± 0.2 | 1.1 ± 0.1 |
| 4-Pyridyl | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 2-Pyridyl | 1.1 ± 0.3 | 0.9 ± 0.1 |
| Indolyl | 1.2 ± 0.3 | 1.0 ± 0.1 |
| Isobutyl | 0.9 ± 0.2 | 1.0 ± 0.1 |
| Imidazole | 2.0 ± 0.5 | 0.9 ± 0.1 |
| Amino | 4.0 ± 1.0 | 0.8 ± 0.1 |
Note: The Km and Vmax values are relative to those of unmodified UTP under the same experimental conditions.
Experimental Protocols
General Protocol for In Vitro Transcription with cmo5U-TP
This protocol is a starting point and should be optimized for your specific template and experimental goals.
1. Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that produces blunt or 5' overhangs.
-
Purify the linearized template using phenol:chloroform extraction followed by ethanol precipitation, or a suitable column-based method.
-
Resuspend the purified template in RNase-free water at a concentration of 0.5-1 µg/µL.
2. Transcription Reaction Setup:
-
Assemble the following components at room temperature in a nuclease-free tube. Add components in the order listed to prevent DNA precipitation by spermidine.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| RNase-free Water | to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM DTT, 10 mM Spermidine) |
| ATP, GTP, CTP (100 mM each) | 0.8 µL | 4 mM each |
| UTP (100 mM) | 0.4 µL (adjust as needed) | 2 mM (for 1:1 ratio with cmo5U-TP) |
| cmo5U-TP (100 mM) | 0.4 µL (adjust as needed) | 2 mM (for 1:1 ratio with cmo5U-TP) |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
3. Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours. For problematic templates, consider a lower temperature (e.g., 30°C) and longer incubation time.
4. DNase Treatment and RNA Purification:
-
Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the RNA using a suitable method such as phenol:chloroform extraction and ethanol precipitation, or a column-based RNA purification kit.
-
Resuspend the purified RNA in RNase-free water.
Visualizations
Caption: Experimental workflow for in vitro transcription with cmo5U-TP.
Caption: Troubleshooting flowchart for low RNA yield with cmo5U-TP.
References
Avoiding RNase contamination in modified RNA synthesis protocols.
Welcome to the Technical Support Center for Modified RNA Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to RNase contamination during the synthesis of modified RNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a laboratory setting?
A1: RNases are ubiquitous enzymes that degrade RNA and can be introduced into your experiments from various sources. The major culprits include:
-
Human contact: Skin, hair, and saliva are rich in RNases.[1][2] Always wear gloves and change them frequently, especially after touching surfaces like doorknobs or keyboards.[1]
-
Laboratory environment: Dust particles, bacteria, and mold present in the air and on surfaces can carry RNases.[2]
-
Reagents and solutions: Aqueous solutions, buffers, and even commercially supplied enzymes can be contaminated with RNases.[1][2]
-
Laboratory equipment: Glassware, plasticware, and pipettors can be sources of contamination if not properly decontaminated.[2]
Q2: How do chemical modifications in synthetic RNA affect its stability against RNases?
A2: Chemical modifications can significantly enhance the stability of mRNA, making it more resistant to degradation by ribonucleases.[3] For instance, the substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ) has been shown to increase the biological stability and translational capacity of mRNA.[4][5] These modifications can reduce the immunogenicity of the mRNA and may also alter its secondary structure, contributing to a longer half-life.[1][4] Similarly, 2'-O-methylation of the ribose sugar protects the RNA from degradation by blocking the action of certain RNases.[5][6]
Q3: What are the most effective methods for decontaminating laboratory surfaces and equipment?
A3: Several methods can be employed to eliminate RNase contamination from your workspace and tools:
-
Commercial RNase Decontamination Solutions: Products like RNaseZap™ are highly effective at inactivating RNases on contact from glass and plastic surfaces.[7] They contain active ingredients that chemically destroy the enzymes.
-
Baking: For glassware and metalware, baking at high temperatures (e.g., 240°C for at least 4 hours) is an effective method for inactivating RNases.[8]
-
Chemical Treatment with DEPC: Diethylpyrocarbonate (DEPC) is a chemical that irreversibly inactivates RNases by modifying their histidine residues.[9][10] Solutions and water can be treated with 0.1% DEPC followed by autoclaving to remove any remaining DEPC, which can otherwise interfere with subsequent enzymatic reactions.[8][10][11] However, DEPC is a suspected carcinogen and must be handled with care.[8]
Q4: Can autoclaving alone guarantee the removal of RNase contamination?
A4: While autoclaving can significantly reduce RNase A activity, it may not completely eliminate it.[12] Some RNases are remarkably heat-stable and can refold into an active conformation upon cooling.[2] Therefore, for critical applications, it is recommended to use autoclaving in conjunction with other methods like DEPC treatment for solutions or baking for glassware.[12]
Q5: What are RNase inhibitors, and when should I use them?
A5: RNase inhibitors are proteins that bind to and inactivate a broad range of RNases. They are crucial for protecting your RNA during enzymatic manipulations such as in vitro transcription, reverse transcription, and cDNA synthesis. It is recommended to add an RNase inhibitor to your reactions to safeguard your RNA from any potential RNase contamination.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of modified RNA after in vitro transcription (IVT) | RNase contamination: RNA is being degraded as it is synthesized. | - Use certified RNase-free reagents, water, and consumables. - Designate a specific RNase-free workspace. - Wear gloves and change them frequently. - Add an RNase inhibitor to the IVT reaction.[] |
| Degraded DNA template: The template for transcription is fragmented. | - Check the integrity of your linearized DNA template on an agarose (B213101) gel before starting the IVT reaction.[15] - Avoid repeated freeze-thaw cycles of the DNA template.[15] | |
| Inactive RNA polymerase: The enzyme responsible for transcription is not functioning correctly. | - Use a fresh aliquot of RNA polymerase. - Include a positive control template in your experiment to verify enzyme activity.[] | |
| Suboptimal reaction conditions: Incorrect nucleotide concentrations or incubation times. | - Ensure the concentration of all nucleotides, including the modified ones, is optimal for the polymerase.[16] - Optimize the incubation time; longer incubation does not always lead to higher yield.[17] | |
| Smear or degraded bands on an agarose gel of purified RNA | RNase contamination during or after purification: The purified RNA has been exposed to RNases. | - Ensure all buffers and tubes used for purification and storage are RNase-free. - Work quickly and on ice to minimize RNase activity.[17] - Store purified RNA at -80°C in an RNase-free buffer. |
| Incomplete removal of DNA template: The smear observed is contaminating DNA. | - Perform a thorough DNase treatment after the IVT reaction. - Verify the removal of the DNA template on an agarose gel.[18] | |
| Poor performance of modified RNA in downstream applications (e.g., transfection, translation) | Presence of IVT reaction byproducts: Double-stranded RNA (dsRNA) or other impurities are inhibiting the process. | - Purify the IVT-synthesized RNA using a reliable method to remove byproducts. - Analyze the purity of the RNA using appropriate methods. |
| Incorrect or incomplete modifications: The desired modifications were not incorporated efficiently. | - Verify the incorporation of modified nucleotides. - Ensure the quality of the modified nucleotide stocks. |
Quantitative Data Summary
Table 1: Comparison of RNase Decontamination Methods
| Method | Efficacy | Notes |
| Autoclaving (121°C, 20 min) | Substantial reduction in RNase A activity, but may not be complete.[12] Reactivation can occur upon cooling.[19] | Not always sufficient for highly sensitive applications. |
| DEPC Treatment (0.1%) | Can protect RNA from up to 500 ng/ml of RNase A. | DEPC is a suspected carcinogen and must be handled with care. Incompatible with Tris buffers.[11] |
| RNaseZap™ | Effectively removes high levels of RNase contamination.[7] | A convenient and fast-acting solution for surfaces and equipment. |
| Baking (240°C, 4+ hours) | Effective for inactivating RNases on glassware and metalware.[8] | Not suitable for plastics or solutions. |
Table 2: Stability of Modified vs. Unmodified RNA
| RNA Modification | Relative Stability | Notes |
| Pseudouridine (Ψ) | Increased biological half-life compared to unmodified RNA.[4] | Enhances translational capacity and reduces immunogenicity.[4] |
| N1-methylpseudouridine (m1Ψ) | Increased half-life and more productive interactions with ribosomes.[1][4] | Currently a benchmark for synthetic mRNA applications due to improved properties. |
| 2'-O-methylation | Confers significant resistance to nuclease degradation.[5][6] | Can improve the thermodynamic stability of RNA.[5] |
Table 3: Sensitivity of RNase Detection Assays
| Assay Kit | Limit of Detection | Method |
| RNaseAlert™ QC System | Can detect a variety of nucleases including RNase A and T1. | Fluorometric, real-time kinetic analysis. |
| RNase Activity Assay Kit (Fluorometric) | 0.4 pg RNase/well | Fluorometric, endpoint or kinetic. |
| RNase Contamination Assay Kit | Detects RNase activity in various samples. | Gel-based assay using an RNA probe. |
Experimental Protocols
Protocol 1: General Guidelines for Maintaining an RNase-Free Environment
-
Designate an "RNase-Free" Zone: Dedicate a specific area of your lab solely for RNA work.
-
Personal Protective Equipment: Always wear powder-free gloves and a clean lab coat. Change gloves frequently, especially after touching any non-decontaminated surfaces.
-
Decontaminate Surfaces: Before starting any RNA work, thoroughly wipe down your bench, pipettors, and any other equipment with an RNase decontamination solution (e.g., RNaseZap™).
-
Use Certified RNase-Free Consumables: Use only sterile, disposable plasticware (tubes, pipette tips) that are certified to be RNase-free.
-
Prepare RNase-Free Solutions:
-
Use commercially available RNase-free water and buffers whenever possible.
-
To prepare your own RNase-free water and solutions, treat them with 0.1% (v/v) DEPC overnight at 37°C, followed by autoclaving for 15 minutes to inactivate the DEPC. Caution: DEPC is a suspected carcinogen. Handle it in a fume hood and wear appropriate protective gear. Do not use DEPC to treat solutions containing Tris, as it will react with the amine groups.
-
Protocol 2: In Vitro Transcription of Modified mRNA
This protocol provides a general outline. Always refer to the manufacturer's instructions for your specific in vitro transcription kit.
-
Template Preparation:
-
Linearize the plasmid DNA containing your gene of interest downstream of a T7 promoter using a restriction enzyme that leaves a 5' overhang or blunt end.
-
Purify the linearized DNA template and verify its integrity and concentration by agarose gel electrophoresis and spectrophotometry.
-
-
In Vitro Transcription Reaction Setup (at room temperature):
-
In a sterile, RNase-free microfuge tube, combine the following reagents in the order listed:
-
Nuclease-free water
-
10X Reaction Buffer
-
Ribonucleotide mix (ATP, GTP, CTP, and the desired modified nucleotide, e.g., N1-methylpseudouridine-5'-Triphosphate instead of UTP)
-
Cap analog (if performing co-transcriptional capping)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor (e.g., 20-40 units)
-
T7 RNA Polymerase
-
-
Gently mix the components by pipetting up and down. Do not vortex.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. For some templates or to increase the yield of full-length transcripts, a lower temperature (e.g., 30°C) may be beneficial.[]
-
DNase Treatment: After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Purification of Modified mRNA: Purify the synthesized modified mRNA using a column-based purification kit or lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.
-
Quality Control:
-
Assess the concentration and purity of the purified mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Analyze the integrity and size of the mRNA transcript by denaturing agarose gel electrophoresis. A single, sharp band of the expected size indicates a successful transcription.
-
Protocol 3: Detection of RNase Contamination using a Fluorometric Assay
This protocol is a general guideline. Refer to the specific instructions provided with your RNase detection kit.
-
Prepare Samples and Controls:
-
Test Samples: Prepare dilutions of the solutions or reagents you want to test for RNase contamination in nuclease-free water.
-
Positive Control: Use the RNase A standard provided with the kit.
-
Negative Control: Use nuclease-free water.
-
-
Reaction Setup:
-
In a microplate suitable for fluorescence readings, add the reaction buffer to each well.
-
Add the test samples, positive control, and negative control to their respective wells.
-
Add the RNase substrate (a fluorogenic RNA probe) to all wells.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 10-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in fluorescence in the test samples compared to the negative control indicates the presence of RNase activity. The level of activity can be quantified by comparing the signal to the standard curve generated from the positive control.
Visualizations
Caption: In Vitro Transcription Workflow with RNase Contamination Checkpoints.
Caption: Toll-like Receptor 7 (TLR7) Signaling Pathway.
Caption: RIG-I-like Receptor (RLR) Signaling Pathway.
References
- 1. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 6. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. go.zageno.com [go.zageno.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. biocompare.com [biocompare.com]
- 18. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - HK [thermofisher.com]
Incomplete enzymatic digestion of RNA containing modified nucleosides.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete enzymatic digestion of RNA containing modified nucleosides, a common challenge in epitranscriptomics and RNA therapeutics research.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of enzymatic digestion of RNA in my research?
The primary goal is to completely break down an RNA molecule into its individual building blocks, called nucleosides, for downstream analysis. This is a critical step for techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which are used to identify, quantify, and characterize modified nucleosides within an RNA sequence.[1][2][3]
Q2: Why is my enzymatic digestion of modified RNA incomplete?
Incomplete digestion occurs when the enzymes used, known as nucleases, fail to cleave all the phosphodiester bonds in the RNA backbone. This is often because certain modified nucleosides can alter the RNA's structure or be directly resistant to cleavage by specific enzymes.[1][4][5] For example, 2'-O-methylated modifications are known to inhibit nucleases like Nuclease P1 and Benzonase.[1]
Q3: Which enzymes are commonly used for digesting RNA to single nucleosides?
A combination of enzymes is typically required for complete digestion. Common enzymes include:
-
Endonucleases (e.g., Nuclease P1, Benzonase): These enzymes cleave the bonds within the RNA strand to produce smaller fragments or mononucleotides.[1][6]
-
Phosphodiesterases (e.g., Snake Venom Phosphodiesterase): These enzymes further break down fragments into individual 5'-mononucleotides.[5][6]
-
Phosphatases (e.g., Calf Intestine Alkaline Phosphatase): This final enzyme removes the phosphate (B84403) group from the mononucleotides to yield the desired nucleosides for analysis.[1][6][7]
Q4: What is the difference between a one-step and a two-step digestion protocol?
-
Two-Step Protocol: This is a traditional method where RNA is first digested by an endonuclease (like Nuclease P1) at an acidic pH. The pH is then raised, and a phosphatase is added in a second step to produce the final nucleosides.[1][6]
-
One-Step Protocol: This more convenient approach combines all necessary enzymes (e.g., Benzonase, a phosphodiesterase, and a phosphatase) into a single reaction at a neutral or slightly alkaline pH.[1][6]
Q5: Can factors other than modified nucleosides cause incomplete digestion?
Yes, several factors can lead to poor digestion results:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme efficiency.[6][8]
-
Presence of Inhibitors: Contaminants from RNA isolation kits, such as salts or ethanol (B145695), can inhibit nuclease activity.[6]
-
Poor Enzyme Quality: Enzymes that have undergone multiple freeze-thaw cycles or were stored improperly may have reduced activity.[6]
-
RNA Secondary Structure: Complex structures like hairpins can make the RNA backbone inaccessible to enzymes. Heating the RNA before digestion can help disrupt these structures.[9]
Troubleshooting Guide
Problem: Low or Inconsistent Yield of Nucleosides in LC-MS Analysis
This is the most common symptom of incomplete digestion. It manifests as lower-than-expected signal intensities for all nucleosides or inconsistent ratios between replicates.
| Potential Cause | Recommended Solution |
| Enzyme Inhibition by Modified Nucleosides | The combination of enzymes is insufficient for the specific modifications in your RNA. Benzonase and Nuclease P1, for instance, are inhibited by 2'-O-methylation.[1] Solution: Add Phosphodiesterase 1 (PDE1) to your reaction, as it is known to help overcome the resistance caused by many modifications.[1] |
| Incorrect Enzyme-to-Substrate Ratio | Too little enzyme for the amount of RNA will result in an incomplete reaction.[8][10][11] Solution: Increase the molar ratio of your enzymes to the RNA target. A 10:1 ratio of enzyme to substrate is often a good starting point.[8][10][11] |
| Suboptimal Reaction Buffer or pH | Enzymes have optimal pH and buffer requirements. A one-pot reaction at pH 8 may cause degradation of certain modifications like m1A and m3C.[1] Solution: Verify that you are using the manufacturer-recommended buffer. If analyzing pH-sensitive modifications, consider a two-step protocol where the initial digestion can be performed at a more favorable acidic pH before the final dephosphorylation step.[1][6] |
| RNA Secondary Structure | Stable secondary structures can block enzyme access to the phosphodiester backbone.[9] Solution: Before adding enzymes, heat the RNA sample at 65-70°C for 2-5 minutes and then immediately place it on ice. This will help to denature secondary structures.[9] |
| Contaminants from RNA Purification | Residual salts or ethanol from purification kits can inhibit enzymatic activity.[6] Solution: Ensure your RNA precipitation and wash steps are thorough. If you suspect contamination, perform an additional cleanup or ethanol precipitation step.[6] |
| Adsorption of Nucleosides Post-Digestion | Hydrophobic modified nucleosides can stick to filter materials (e.g., polyethersulfone) used to remove enzymes before LC-MS analysis, leading to their apparent low yield.[1] Solution: Test the recovery of a standard mix of modified nucleosides with your filtration device. If loss is observed, consider pre-washing the filter or using a different filter material like composite regenerate cellulose.[1] |
Quantitative Data Summary
The inhibitory effect of a modified nucleoside is highly dependent on the specific nuclease. Complete quantitative data is often proprietary or spread across numerous publications, but general resistance patterns have been established.
| Modification | Nuclease | Effect on Digestion Efficiency |
| N6-methyladenosine (m6A) | Mung Bean Nuclease | Increased resistance to digestion.[12] |
| Pseudouridine (Ψ) | RNase L | Confers resistance to cleavage.[5] |
| 2'-O-methylation (any base) | Nuclease P1 | Inhibits cleavage, leading to incomplete digestion.[1] |
| 2'-O-methylation (any base) | Benzonase | Unable to cleave the phosphodiester bond.[1] |
| Various Base Modifications | Benzonase | Generally intolerant to most base modifications.[1] |
Experimental Protocols
Protocol 1: Two-Step RNA Digestion for LC-MS
This protocol is recommended when analyzing pH-sensitive modified nucleosides.[1]
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine:
-
1-2 µg of purified RNA
-
20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
10 units Nuclease P1
-
Nuclease-free water to a final volume of 20 µL.
-
-
First Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Second Reaction Setup: Add the following directly to the reaction tube:
-
1 M ammonium bicarbonate buffer to adjust the pH to ~8.0.
-
10 units Calf Intestine Phosphatase (CIP).
-
1 unit Phosphodiesterase 1 (PDE1) (optional, but recommended for highly modified RNA).[1]
-
-
Second Incubation: Incubate at 37°C for an additional 2 hours.
-
Enzyme Removal: Remove enzymes using a 10 kDa molecular weight cutoff (MWCO) filter.[1][6] Follow the manufacturer's instructions for centrifugation.
-
Sample Collection: Collect the filtrate, which contains the fully digested nucleosides. The sample is now ready for LC-MS analysis or can be stored at -80°C.
Protocol 2: One-Step RNA Digestion for LC-MS
This protocol is faster and more convenient for routine analysis of robust modifications.[1][7][13]
-
Sample Preparation: In a sterile, RNase-free tube, dissolve 1-2 µg of RNA in nuclease-free water. Heat at 65°C for 2 minutes to disrupt secondary structures, then immediately chill on ice.[9]
-
Reaction Setup: Add the following to the denatured RNA:
-
50 mM ammonium bicarbonate buffer (pH ~8.0)
-
20 units Benzonase Nuclease
-
1 unit Calf Intestine Phosphatase (CIP)
-
0.1 units Phosphodiesterase 1 (PDE1)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Enzyme Removal: Use a 10 kDa MWCO filter to remove the enzymes.
-
Sample Collection: Collect the filtrate for LC-MS analysis or store at -80°C.
Visualizations
Caption: General workflow for one-step enzymatic digestion of RNA.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of RNA Modifications and RNA-Modifying Enzymes on Eukaryotic Ribonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Uridine-5-oxyacetic acid from its precursors in mass spectrometry.
Welcome to the technical support center for the mass spectrometry-based analysis of Uridine-5-oxyacetic acid (cmo5U) and its precursors. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors of this compound (cmo5U) that I should be aware of during mass spectrometry analysis?
A1: The biosynthetic pathway of cmo5U involves the enzymatic modification of uridine (B1682114). The key precursors to monitor, which can potentially co-elute or have similar fragmentation patterns, are:
-
Uridine: The unmodified parent nucleoside.
-
5-hydroxyuridine (ho5U): The initial hydroxylation product of uridine.[1][2]
-
5-methoxyuridine (B57755) (mo5U): An intermediate in some organisms, formed by the methylation of ho5U.[2][3]
Q2: What are the major challenges in differentiating cmo5U from its precursors using mass spectrometry?
A2: The main challenges include:
-
Structural Similarity: All compounds share the same core uridine structure, leading to overlapping fragment ions.
-
Isobaric Interference: While not isomers, the precursors have masses that are relatively close, requiring sufficient mass resolution to distinguish.
-
Chromatographic Co-elution: Due to their similar polarities, these compounds may not be fully separated by standard reversed-phase liquid chromatography methods, necessitating optimized chromatographic conditions.
Q3: What are the characteristic fragmentation patterns for uridine and its derivatives?
A3: Generally, under collision-induced dissociation (CID), nucleosides like uridine fragment in two main ways:
-
Glycosidic Bond Cleavage: The bond between the ribose sugar and the uracil (B121893) base breaks, resulting in a fragment ion corresponding to the protonated or deprotonated base.
-
Ribose Sugar Fragmentation: The sugar moiety can lose water molecules or undergo cross-ring cleavages.[4][5]
For cmo5U, fragmentation of the oxyacetic acid side chain is also expected, such as the loss of CO2 (44 Da).
Q4: Can I differentiate cmo5U from pseudouridine (B1679824)?
A4: Yes. While pseudouridine is an isomer of uridine and can be challenging to differentiate from uridine itself, cmo5U has a different exact mass due to the addition of the oxyacetic acid group.[6] High-resolution mass spectrometry can easily distinguish between cmo5U and pseudouridine based on their different precursor ion m/z values.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of cmo5U and its precursors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or co-elution of cmo5U and its precursors. | Inadequate chromatographic separation. | * Optimize the LC gradient to increase the separation of these polar analytes. A slower, shallower gradient may be required. * Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for separating polar compounds.[4][7][8][9] * Ensure proper column equilibration before each injection. |
| Low signal intensity for cmo5U. | * Suboptimal ionization efficiency. * Poor fragmentation. * Sample degradation. | * Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). * Adjust the collision energy to maximize the intensity of specific product ions. Perform a collision energy optimization experiment for your specific instrument. * Ensure samples are properly stored and handled to prevent degradation. cmo5U can be unstable under certain conditions. |
| Inability to distinguish between cmo5U and a precursor in MS/MS scans. | * Overlapping fragment ions. * Insufficient mass resolution. | * Utilize high-resolution mass spectrometry (HRMS) to resolve precursor ions with close m/z values. * Identify and use diagnostic fragment ions that are unique to cmo5U or its precursors. For example, the neutral loss of the entire oxyacetic acid group from cmo5U. * Develop a Multiple Reaction Monitoring (MRM) method with specific precursor-product ion transitions for each compound.[10][11][12][13][14] |
| High background noise or interfering peaks. | * Contaminated mobile phase or LC system. * Matrix effects from the sample. | * Use high-purity solvents and additives. * Flush the LC system thoroughly. * Implement a robust sample preparation protocol to remove interfering matrix components. * Use a divert valve to direct the early and late eluting parts of the chromatogram to waste, away from the mass spectrometer. |
Quantitative Data
The following table summarizes the key mass-to-charge ratios for cmo5U and its precursors, which are essential for method development and data analysis.
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Product Ions ([M+H]⁺) |
| Uridine | C₉H₁₂N₂O₆ | 244.0695 | 245.0773 | 243.0617 | 113.0498 (Uracil + H)⁺ |
| 5-hydroxyuridine (ho5U) | C₉H₁₂N₂O₇ | 260.0645 | 261.0723 | 259.0567 | 129.0449 (5-hydroxyuracil + H)⁺[15] |
| 5-methoxyuridine (mo5U) | C₁₀H₁₄N₂O₇ | 274.0801 | 275.0879 | 273.0723 | 143.0605 (5-methoxyuracil + H)⁺[6] |
| This compound (cmo5U) | C₁₁H₁₄N₂O₉ | 318.0699 | 319.0777 | 317.0621 | 187, 169, 141[5] |
Experimental Protocols
Sample Preparation (from RNA)
-
RNA Digestion: Digest 1-5 µg of total RNA using a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to hydrolyze the RNA into individual nucleosides.
-
Protein Removal: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleosides.
-
Solvent Evaporation: Dry the supernatant under vacuum.
-
Reconstitution: Reconstitute the dried nucleosides in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for enhanced separation of polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of modified nucleosides (e.g., 0-20% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full scan for initial identification, followed by targeted MS/MS or MRM for quantification.
-
Collision Energy: Optimize for each precursor-product ion transition. Start with a range of 10-40 eV.
-
Resolution: Set to a high resolution (>10,000) to distinguish between closely eluting compounds.
-
Visualizations
Biosynthetic Pathway of cmo5U
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for cmo5U Analysis
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for cmo5U differentiation.
References
- 1. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. forensicrti.org [forensicrti.org]
- 11. agilent.com [agilent.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. agilent.com [agilent.com]
- 14. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Impact of Hypomodification on tRNA Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of tRNA hypomodification on its function in experimental systems.
Troubleshooting Guides
Issue 1: Inconsistent or low yield of isolated tRNA.
Question: I am experiencing low yields and poor quality of tRNA isolated from my samples. What are the common causes and how can I troubleshoot this?
Answer: Low yield and poor quality of tRNA can stem from several factors throughout the isolation process. Here are some common causes and solutions:
-
Cell Lysis and Handling: Inefficient cell lysis can leave a significant portion of tRNA trapped. Ensure you are using a lysis buffer and mechanical disruption method appropriate for your cell type. All steps and solutions from here forward are to be on ice.[1] To prevent degradation by RNases, always work in an RNase-free environment and use RNase inhibitors in your buffers.
-
Extraction Method: Phenol-chloroform extraction is a common method, but the pH of the phenol (B47542) is critical. Use acidic phenol (pH 4.5-5.5) to selectively retain tRNA in the aqueous phase. For mammalian cells, standard TRIzol-based methods can be effective.[2]
-
Precipitation: Incomplete precipitation of tRNA can be a major source of low yield. Ensure you are using the correct concentration of salt (e.g., sodium acetate) and ice-cold ethanol (B145695) or isopropanol (B130326). A sufficient incubation period at low temperatures (e.g., -20°C or -80°C) is also crucial.
-
Quality Control: Always assess the quality of your isolated tRNA. A good quality RNA sample will have an OD260/280 ratio of 1.8 to 2.0 and an OD260/230 ratio of 1.8 or greater.[3] Running the sample on a denaturing polyacrylamide gel can help visualize the integrity of the tRNA.
Issue 2: Difficulty in detecting and quantifying tRNA modifications by mass spectrometry.
Question: My mass spectrometry results for tRNA modifications are not reproducible, or I am unable to detect expected modifications. What could be going wrong?
Answer: Mass spectrometry (MS) is a powerful tool for tRNA modification analysis, but it requires careful sample preparation and data analysis.[4] Here are some troubleshooting tips:
-
tRNA Purity: The purity of the tRNA sample is paramount. Contamination with other RNA species or cellular components can interfere with the analysis. Consider using purification methods like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate pure tRNA.[4][5]
-
Enzymatic Digestion: Complete digestion of tRNA into individual nucleosides is essential for accurate quantification. Use a cocktail of nucleases (e.g., P1 nuclease, snake venom phosphodiesterase) and ensure optimal reaction conditions (buffer, temperature, and incubation time). Incomplete digestion will lead to an underestimation of modification levels.
-
Mass Spectrometer Calibration and Method: Ensure your mass spectrometer is properly calibrated. For quantification, a liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) approach with dynamic multiple reaction monitoring (DMRM) is highly recommended for its sensitivity and specificity.[6][7]
-
Data Analysis: Raw data needs to be properly normalized. Use of internal standards (stable isotope-labeled nucleosides) is crucial for accurate quantification. Be aware of potential confounding factors like in-source fragmentation or the presence of isobaric compounds.
Issue 3: Aberrant results in Northern blotting for tRNA analysis.
Question: I am having trouble with my tRNA Northern blots, such as smeared bands, weak signals, or inconsistent hybridization. How can I improve my results?
Answer: Northern blotting for small RNAs like tRNA requires optimization at several steps. Here are some common issues and their solutions:
-
Gel Electrophoresis: Use a high-percentage denaturing polyacrylamide gel (e.g., 10-15% acrylamide (B121943) with 6-8 M urea) to achieve good resolution of tRNAs. Pre-running the gel until it reaches about 50°C can improve band sharpness.[3]
-
Transfer: Ensure efficient transfer of the small tRNA molecules to the membrane. A semi-dry transfer apparatus often works well.[3] After transfer, UV cross-linking is necessary to immobilize the RNA on the membrane.[3]
-
Probe Design and Labeling: Design DNA oligonucleotide probes that are complementary to a unique region of the tRNA of interest. The probe should be labeled to a high specific activity, typically with 32P, for sensitive detection.
-
Hybridization and Washing: Optimize hybridization temperature and buffer conditions to ensure specific binding of the probe. Stringent washing steps are critical to reduce background noise. The temperature and salt concentration of the wash buffers should be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary consequences of tRNA hypomodification on translation?
A1: tRNA hypomodification can have several significant impacts on the process of translation:
-
Decreased Translation Efficiency: Hypomodified tRNAs can be less efficient at decoding their cognate codons, leading to slower elongation rates and reduced protein synthesis.[8][9] This is particularly true for modifications in the anticodon loop that are crucial for codon recognition and binding.
-
Ribosome Stalling: A lack of certain modifications can cause ribosomes to stall at specific codons, as the corresponding hypomodified tRNA is unable to efficiently participate in translation.[10] This can trigger cellular stress responses.
-
Frameshifting: Modifications at or near the anticodon are critical for maintaining the correct reading frame. Their absence can increase the frequency of ribosomal frameshifting, leading to the production of non-functional or toxic proteins.
-
Reduced tRNA Stability: Some modifications, particularly those in the tRNA body, are important for maintaining the correct three-dimensional structure of the tRNA. Hypomodification can lead to tRNA misfolding and subsequent degradation by tRNA quality control pathways.[8]
Q2: How does tRNA hypomodification trigger stress responses?
A2: The cell has surveillance mechanisms to deal with translation defects. When ribosome stalling occurs due to hypomodified tRNAs, it can activate stress response pathways. For example, in yeast, the accumulation of uncharged tRNAs can activate the General Amino Acid Control (GAAC) pathway. This leads to a global repression of translation while upregulating the expression of genes involved in amino acid biosynthesis and stress adaptation.
Q3: Can tRNA hypomodification be linked to specific diseases?
A3: Yes, a growing body of evidence links defects in tRNA modification pathways to various human diseases. For instance, mutations in genes encoding tRNA modifying enzymes have been associated with neurological disorders, metabolic diseases, and cancer. The resulting tRNA hypomodification can lead to proteotoxic stress and cellular dysfunction, contributing to the disease phenotype.
Q4: What are the advantages of using Nano-tRNAseq for studying tRNA hypomodification?
A4: Nano-tRNAseq is a nanopore-based sequencing method that allows for the direct sequencing of native tRNA molecules without the need for reverse transcription and amplification.[11][12] This provides several advantages:
-
Simultaneous Quantification of Abundance and Modification: It can simultaneously provide quantitative information on both the abundance of different tRNA isoacceptors and the status of their modifications in a single experiment.[11]
-
Detection of a Wide Range of Modifications: The electrical signal generated as the tRNA passes through the nanopore is sensitive to the presence of modified bases, allowing for the detection of a broad spectrum of modifications.
-
Full-Length tRNA Sequencing: It provides reads of the entire tRNA molecule, which can be important for identifying isodecoders with different modification patterns.
Q5: How can I investigate if ribosome stalling is occurring in my experimental system?
A5: Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNAs at a genome-wide scale.[13] By analyzing the density of ribosome footprints along a transcript, you can identify positions where ribosomes are paused or stalled. An increased density of ribosome footprints at specific codons that are decoded by a potentially hypomodified tRNA would be strong evidence for ribosome stalling.[10]
Quantitative Data Summary
Table 1: Impact of Queuosine (Q) Hypomodification on Translation Speed
| Codon | Condition | Relative Translation Speed | Reference |
| NAC codons | Q-deficient human cells | Reduced | [9] |
| NAU codons | Q-deficient human cells | Reduced | [9] |
Table 2: Effect of Anticodon Loop Hypomodification on Translation Efficiency
| Modification | tRNA | Codon | Effect on Translation Efficiency | Reference |
| ac4C12 | tRNA-Leu(CAG) | CUG | Significantly lower in knockout cells | [8] |
| ac4C12 | tRNA-Ser(GCU) | AGC | Significantly lower in knockout cells | [8] |
Experimental Protocols
Protocol 1: tRNA Isolation for Mass Spectrometry Analysis
This protocol is adapted from established methods for isolating high-purity tRNA suitable for quantitative mass spectrometry.[5][6][7]
Materials:
-
Cell pellet
-
TRIzol or similar phenol-based reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
HPLC system
-
Enzyme cocktail (P1 nuclease, snake venom phosphodiesterase, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Total RNA Extraction: Homogenize the cell pellet in TRIzol reagent. Add chloroform, mix vigorously, and centrifuge to separate the phases. Collect the aqueous phase containing the total RNA.
-
RNA Precipitation: Precipitate the total RNA from the aqueous phase by adding isopropanol and incubating at -20°C. Pellet the RNA by centrifugation, wash with 75% ethanol, and resuspend in RNase-free water.
-
tRNA Purification by HPLC: Fractionate the total RNA using an appropriate HPLC column (e.g., anion exchange) to isolate the tRNA fraction.
-
tRNA Hydrolysis: Digest the purified tRNA to individual nucleosides using an enzyme cocktail in a suitable buffer. Incubate at 37°C for at least 2 hours.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS. Use a reversed-phase HPLC column to separate the nucleosides before they enter the mass spectrometer.[5]
-
Data Quantification: Identify and quantify the modified nucleosides by comparing their retention times and mass-to-charge ratios to known standards.
Protocol 2: Northern Blotting for tRNA Analysis
This protocol provides a general framework for performing Northern blot analysis of specific tRNAs.[2][3]
Materials:
-
Total RNA sample
-
10-15% denaturing polyacrylamide gel (with 6-8 M urea)
-
1x TBE buffer
-
Hybond-N+ or similar nylon membrane
-
Semi-dry transfer apparatus
-
UV cross-linker
-
Hybridization oven
-
32P-labeled DNA oligonucleotide probe
-
Hybridization buffer
-
Wash buffers of varying stringency
Procedure:
-
Gel Electrophoresis: Load 5-10 µg of total RNA per lane on a pre-run denaturing polyacrylamide gel. Run the gel until the bromophenol blue dye is near the bottom.
-
Electrotransfer: Transfer the RNA from the gel to a nylon membrane using a semi-dry transfer apparatus.
-
UV Cross-linking: Immobilize the RNA on the membrane using a UV cross-linker.
-
Prehybridization: Incubate the membrane in hybridization buffer at the appropriate temperature for at least 1 hour to block non-specific binding sites.
-
Hybridization: Add the radiolabeled probe to fresh hybridization buffer and incubate with the membrane overnight at the optimized hybridization temperature.
-
Washing: Wash the membrane with a series of buffers of increasing stringency to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the hybridized tRNA bands.
Visualizations
Caption: Workflow for tRNA modification analysis using mass spectrometry.
Caption: Cellular stress response pathway initiated by tRNA hypomodification.
References
- 1. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Northern Blot of tRNA in Yeast [bio-protocol.org]
- 4. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 7. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian tRNA acetylation determines translation efficiency and tRNA quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome profiling reveals ribosome stalling on tryptophan codons and ribosome queuing upon oxidative stress in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. Nano-tRNAseq - Services by Immagina Biotech [immaginabiotech.com]
- 13. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
Fidelity of polymerases with modified nucleotides like Uridine-5-oxyacetic acid.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with modified nucleotides, such as Uridine-5-oxyacetic acid, and provides essential information on polymerase fidelity, troubleshooting guidance, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is polymerase fidelity and why is it important when using modified nucleotides like this compound?
A1: Polymerase fidelity refers to the accuracy with which a polymerase synthesizes a new nucleic acid strand by correctly incorporating nucleotides complementary to the template strand.[1] High-fidelity polymerases have proofreading mechanisms, typically a 3'→5' exonuclease activity, that can remove incorrectly incorporated nucleotides.[1] When using modified nucleotides, such as this compound, the fidelity of the polymerase is crucial to ensure that the modification is incorporated at the intended positions and that the overall sequence integrity is maintained. Lower fidelity can lead to off-target insertions, deletions, or substitutions, which can have significant downstream consequences in applications like mRNA therapeutics, diagnostics, and sequencing.
Q2: How does a modification like this compound affect its incorporation by a polymerase?
A2: The incorporation of a modified nucleotide is influenced by the nature, size, and position of the chemical modification. Modifications at the C5 position of pyrimidines, like the oxyacetic acid group in this compound, can be accommodated by certain polymerases. However, the bulky and charged nature of this group may affect the efficiency of incorporation compared to natural nucleotides. Some polymerases are better suited for incorporating nucleobase-modified nucleotides than others. For instance, Family B polymerases (e.g., Pfu, Vent) are often more accommodating of modifications in the major groove of the DNA than Family A polymerases (e.g., Taq).[2][3]
Q3: Which type of polymerase is recommended for working with this compound triphosphate?
A3: While specific data for this compound is limited, studies on other C5-modified uridines suggest that certain DNA polymerases are more efficient. Polymerases like Klentaq, Vent(exo-), and Therminator have shown good incorporation of C5-modified dUTPs.[2][3] For RNA synthesis, T7 RNA polymerase is commonly used for incorporating modified nucleotides, although its fidelity can be affected by the specific modification.[4][5] It is highly recommended to empirically test a few candidate polymerases to determine the optimal one for your specific application.
Q4: Can I expect a lower yield in my PCR or in vitro transcription reaction when using this compound triphosphate?
A4: Yes, it is common to observe a decrease in yield when using modified nucleotides.[4] The polymerase may incorporate the modified nucleotide less efficiently than its natural counterpart, leading to shorter products or a lower overall amount of the full-length product. Optimization of the reaction conditions, such as enzyme concentration, magnesium concentration, and cycling parameters, can help to mitigate this issue.
Q5: How does the fidelity of a polymerase with a modified nucleotide compare to that with natural nucleotides?
A5: The fidelity of a polymerase can be reduced when incorporating modified nucleotides. For example, studies with modified bases like 5-hydroxymethyluridine (B1210401) and N6-methyladenosine have shown an increased error rate for T7 RNA polymerase.[4][6] The specific impact on fidelity is dependent on the polymerase, the nature of the modification, and the sequence context. Therefore, it is crucial to verify the sequence of the resulting nucleic acid product.
Troubleshooting Guide
Issue 1: Low or No Product Yield in PCR/IVT
| Possible Cause | Troubleshooting & Optimization |
| Incompatible Polymerase | The selected polymerase may not efficiently incorporate this compound triphosphate. Solution: Test different DNA or RNA polymerases, prioritizing those known to work well with modified nucleotides (e.g., Klentaq, Vent(exo-) for DNA).[2][3] |
| Suboptimal Mg²⁺ Concentration | Modified nucleotides can chelate Mg²⁺ ions, effectively lowering their available concentration. Solution: Perform a Mg²⁺ titration (e.g., 1.5 mM to 4.0 mM) to find the optimal concentration for your reaction.[7] |
| Incorrect dNTP/NTP Ratio | An imbalanced ratio of the modified nucleotide to the standard nucleotides can inhibit the reaction. Solution: Optimize the concentration of this compound triphosphate relative to the other nucleotides. Start with the recommended concentration and perform a titration. |
| Suboptimal Annealing/Extension Parameters | The incorporation of a bulky modified nucleotide can be slower than natural nucleotides. Solution: Increase the extension time and optimize the annealing temperature using a gradient PCR.[8] |
| Poor Template Quality | Contaminants in the template DNA/RNA can inhibit the polymerase. Solution: Ensure your template is of high purity. Consider a cleanup step if inhibition is suspected.[8] |
Issue 2: Non-Specific Products or Primer-Dimers
| Possible Cause | Troubleshooting & Optimization |
| Low Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding. Solution: Increase the annealing temperature in a stepwise manner (e.g., 2°C increments).[8] |
| High Primer Concentration | Excess primers can lead to the formation of primer-dimers. Solution: Reduce the primer concentration in your reaction. |
| Enzyme Activity at Low Temperatures | Some polymerases have residual activity at room temperature, leading to non-specific amplification during reaction setup. Solution: Use a hot-start polymerase to prevent this. |
Issue 3: Unexpected Sequence Errors
| Possible Cause | Troubleshooting & Optimization |
| Low Polymerase Fidelity | The polymerase may have a higher error rate when incorporating the modified nucleotide. Solution: Use a high-fidelity polymerase with proofreading activity. Be aware that proofreading activity might be inhibited by some modifications. Sequence your final product to confirm its integrity.[1] |
| Damaged Template DNA | Nicks or lesions in the template DNA can lead to errors during amplification. Solution: Use a fresh, high-quality template for your reaction.[7] |
| Unbalanced Nucleotide Concentrations | A significant imbalance in nucleotide concentrations can increase the misincorporation rate. Solution: Ensure your nucleotide mix is properly balanced. |
Quantitative Data Summary
| Modified Nucleotide | Polymerase(s) | Observed Effect on Fidelity (Compared to Unmodified Uridine) |
| Pseudouridine (B1679824) (Ψ) | T7 RNA Polymerase | Increased error rate[4][5] |
| N1-methyl-pseudouridine (m1Ψ) | T7 RNA Polymerase | Higher fidelity of incorporation than Ψ, but still more error-prone than Uridine[5][9] |
| 5-methyluridine (m5U) | T7 RNA Polymerase & ProtoScript II | No significant change in fidelity[4] |
| 5-hydroxymethyluridine (hm5U) | T7 RNA Polymerase & ProtoScript II | Increased combined error rate[4][6] |
Experimental Protocols
Protocol: Assessing Polymerase Fidelity by Sanger Sequencing
This protocol provides a general framework for evaluating the fidelity of a DNA polymerase when incorporating a modified nucleotide like this compound triphosphate.
1. PCR Amplification: a. Set up a PCR reaction using a well-characterized DNA template (e.g., a plasmid containing the lacZα gene). b. In the experimental reaction, replace the standard dTTP with this compound triphosphate at an optimized concentration. c. Include a control reaction with only the four standard dNTPs. d. Use a high-fidelity polymerase as a positive control for accuracy and a low-fidelity polymerase (e.g., Taq) as a negative control. e. Perform PCR for a sufficient number of cycles (e.g., 25-30) to generate enough product for cloning.
2. Cloning of PCR Products: a. Purify the PCR products from both the experimental and control reactions. b. Ligate the purified PCR products into a suitable cloning vector (e.g., pUC19). c. Transform the ligation products into competent E. coli cells. d. Plate the transformed cells on appropriate selective agar (B569324) plates (e.g., LB agar with ampicillin, IPTG, and X-gal for blue-white screening).
3. Colony Selection and DNA Purification: a. Randomly select a statistically significant number of colonies (e.g., 20-30) from both the experimental and control plates. b. Grow overnight cultures from the selected colonies. c. Isolate plasmid DNA from each culture using a miniprep kit.
4. Sanger Sequencing: a. Send the purified plasmid DNA for Sanger sequencing using primers that flank the inserted PCR product.[10][11] b. Ensure the sequencing read covers the entire length of the amplified region.
5. Data Analysis: a. Align the obtained sequences from the experimental and control clones to the original template sequence. b. Count the number of mutations (substitutions, insertions, deletions) in each sequence. c. Calculate the error rate of the polymerase with the modified nucleotide by dividing the total number of mutations by the total number of base pairs sequenced. d. Compare the error rate of the polymerase with this compound to the error rate with standard dNTPs.
Visualizations
Caption: Workflow for assessing polymerase fidelity with modified nucleotides.
Caption: Troubleshooting decision tree for experiments with modified nucleotides.
Caption: Factors influencing polymerase fidelity with modified nucleotides.
References
- 1. neb.com [neb.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Polyanionic C5-Modified 2'-Deoxyuridine and 2'-Deoxycytidine-5'-Triphosphates and Their Properties as Substrates for DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Base modifications affecting RNA polymerase and reverse transcriptase fidelity | Semantic Scholar [semanticscholar.org]
- 7. neb.com [neb.com]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Improving the fidelity of uridine analog incorporation during in vitro transcription | bioRxiv [biorxiv.org]
- 10. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cd-genomics.com [cd-genomics.com]
Validation & Comparative
Decoding Efficiency at the Wobble Position: A Comparative Analysis of cmo⁵U and ho⁵U Modified tRNA
In the intricate process of protein synthesis, the precise recognition of messenger RNA (mRNA) codons by transfer RNA (tRNA) is paramount. This fidelity is often fine-tuned by post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (the first nucleotide of the anticodon). Among these, 5-carboxymethoxyuridine (cmo⁵U) and its precursor, 5-hydroxyuridine (B57132) (ho⁵U), play a crucial role in expanding the decoding capacity of tRNA. This guide provides a comparative analysis of the decoding efficiency of tRNAs modified with cmo⁵U versus ho⁵U, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to cmo⁵U and ho⁵U Modifications
Both cmo⁵U and ho⁵U are found at position 34 of the tRNA anticodon, the wobble position. The biosynthesis of cmo⁵U proceeds via the hydroxylation of uridine (B1682114) to ho⁵U, which is then carboxymethylated.[1][2] In Gram-negative bacteria, this modification allows a single tRNA species to recognize multiple codons within a four-codon family, thereby enhancing translational efficiency.[3][4][5] The presence of the carboxymethoxy group in cmo⁵U is thought to provide the conformational flexibility necessary for non-canonical base pairing with G, U, and even C in the third position of the codon.[3][6]
Quantitative Comparison of Decoding Efficiency
Direct in vitro quantitative comparisons of the decoding efficiency of purified tRNA containing cmo⁵U versus ho⁵U are not extensively available in the literature. However, in vivo studies in Salmonella enterica provide compelling evidence for the superior decoding efficiency of cmo⁵U. By creating mutant strains where the biosynthesis of cmo⁵U from ho⁵U is disrupted (specifically, cmoB mutants which accumulate ho⁵U-modified tRNA), it is possible to assess the functional consequences of this modification difference.[6][7][8]
The decoding efficiency was indirectly measured by observing the growth rates of bacterial strains that solely depend on a single proline tRNA (tRNAProUGG) to read all four proline codons (CCU, CCC, CCA, and CCG). In the wild-type strain, this tRNA contains cmo⁵U. In the cmoB mutant, it contains ho⁵U.
| Strain/Condition | Wobble Modification | Relative Growth Rate Reduction (%) | Codons Most Affected | Reference |
| S. enterica (cmoB mutant) | ho⁵U | 16 - 27 | Proline codons ending in U or C | [6] |
This reduction in growth rate strongly suggests that tRNAProUGG with ho⁵U at the wobble position is less efficient at decoding the four proline codons compared to the fully modified cmo⁵U-containing tRNA.[6] The study concluded that the cmo⁵U modification is particularly crucial for the efficient reading of proline codons ending in pyrimidines (U and C).[6][7][8]
Experimental Methodologies
In Vivo Analysis of Decoding Efficiency in Salmonella enterica
The following protocol provides a summary of the in vivo method used to compare the decoding efficiency of cmo⁵U and ho⁵U modified tRNAPro.
Objective: To assess the impact of the absence of cmo⁵U (and presence of ho⁵U) on the ability of tRNAProUGG to read all four proline codons.
Experimental Design:
-
Strain Construction: A Salmonella enterica strain was engineered to be dependent on a single proline tRNA gene (proM), which produces tRNAProUGG. The other two proline tRNA genes were deleted.
-
Introduction of Mutations: A null mutation was introduced into the cmoB gene of this strain. The cmoB gene is responsible for the conversion of ho⁵U to cmo⁵U. This resulted in a strain where the tRNAProUGG contained ho⁵U instead of cmo⁵U.
-
Growth Rate Measurement: The growth rates of the wild-type (with cmo⁵U-tRNA) and the cmoB mutant (with ho⁵U-tRNA) were measured in different liquid media (rich and minimal).
-
Analysis: The doubling times of the two strains were calculated and compared to determine the relative reduction in growth rate, which serves as an indicator of overall translation efficiency.
Detailed Steps:
-
Bacterial strains were grown overnight in Luria-Bertani (LB) broth.
-
The overnight cultures were diluted into fresh pre-warmed minimal or rich media to an initial optical density (OD600) of approximately 0.05.
-
Cultures were incubated at 37°C with shaking.
-
The OD600 was monitored at regular intervals to plot growth curves.
-
The doubling time for each strain in each medium was calculated from the exponential phase of the growth curve.
-
The percentage reduction in growth rate of the mutant strain relative to the wild-type strain was then calculated.
In Vitro Ribosome Filter Binding Assay (A Proposed Method)
To obtain direct quantitative data, a ribosome filter binding assay could be employed. This in vitro technique measures the affinity of a specific aminoacyl-tRNA to a ribosome-mRNA complex.
Objective: To quantify the binding affinity of cmo⁵U-tRNA vs. ho⁵U-tRNA to ribosomes programmed with specific codons.
Materials:
-
Purified 70S ribosomes
-
Purified cmo⁵U- and ho⁵U-modified aminoacyl-tRNAs (e.g., [14C]-Pro-tRNAPro)
-
Synthetic mRNAs containing specific proline codons (e.g., poly(C,U) for CCU)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Nitrocellulose filters
Experimental Workflow:
-
Preparation of tRNA: Isolate and purify tRNA from wild-type and cmoB mutant strains. Aminoacylate the tRNA with a radiolabeled amino acid (e.g., [14C]-Proline).
-
Binding Reaction: Incubate a constant amount of 70S ribosomes and synthetic mRNA with varying concentrations of the radiolabeled aminoacyl-tRNA (either cmo⁵U or ho⁵U modified).
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound tRNA as a function of the tRNA concentration. From this, the dissociation constant (Kd) can be determined, which is a measure of binding affinity. A lower Kd indicates higher affinity and thus, higher decoding efficiency.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this comparison, the following diagrams illustrate the biosynthetic pathway leading to cmo⁵U and a typical experimental workflow for assessing tRNA-ribosome binding.
References
- 1. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tRNAVal allows four-way decoding with unmodified uridine at the wobble position in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Uridine-5-oxyacetic acid and 5-methoxyuridine: From tRNA Modification to mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between Uridine-5-oxyacetic acid (cmo⁵U) and 5-methoxyuridine (B57755) (mo⁵U). These two modified uridine (B1682114) nucleosides, while structurally related, play distinct roles in biological systems, with their applications ranging from fundamental tRNA biology to the cutting edge of mRNA-based therapeutics. This document synthesizes experimental data to highlight their respective impacts on protein translation, immune response, and potential as therapeutic agents.
Core Functional Differences at a Glance
This compound and 5-methoxyuridine are both found at the wobble position (34) of the anticodon in bacterial transfer RNA (tRNA), where they play a crucial role in expanding the decoding capacity of the ribosome.[1][2][3][4] Their biosynthesis originates from a common precursor, 5-hydroxyuridine (B57132) (ho⁵U).[1][5][6][7] Despite this shared origin, their distribution and specific codon recognition capabilities differ. Notably, 5-methoxyuridine has found a significant role in the development of synthetic mRNA therapeutics, a context in which this compound has not been explored.
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the functional performance of these two molecules in their respective primary applications.
Table 1: Comparison of Codon Recognition and Translational Efficiency
| Feature | This compound (cmo⁵U) in tRNA | 5-methoxyuridine (mo⁵U) in tRNA | 5-methoxyuridine (mo⁵U) in synthetic mRNA |
| Primary Organism/System | Gram-negative bacteria (e.g., E. coli, S. enterica)[3][8] | Gram-positive bacteria (e.g., B. subtilis)[3][8] | In vitro transcription and transfection in human cells[2][6] |
| Codon Recognition | Reads A, G, U, and C-ending codons in some family boxes (e.g., Proline)[1][4][9] | Predicted to read A, G, and U-ending codons[4] | Not applicable (incorporated throughout mRNA) |
| Translational Efficiency | Crucial for efficient decoding of G-ending codons; promotes reading of U and C-ending codons[1][4][10] | Enhances reading of UCU and UCG codons for serine in vitro[1] | Up to 4-fold increased transgene expression compared to other modifications[2][6] |
| Frameshifting | Presence of cmo⁵U reduces +1 frameshifting at CCC-U sites[1][11] | Data not available | Not applicable |
Table 2: Impact on Immune Response and mRNA Stability (in the context of synthetic mRNA)
| Feature | This compound (cmo⁵U) | 5-methoxyuridine (mo⁵U) |
| Application | Not currently used in synthetic mRNA | Incorporated into in vitro transcribed mRNA[12][13][14] |
| Proinflammatory Response | Data not available | Triggers moderate proinflammatory response in human macrophages[2][6] |
| Antiviral Response | Data not available | Non-detectable antiviral response in human macrophages[2][6] |
| mRNA Stability | Data not available | Increases mRNA stability and protects against intracellular degradation[13] |
| Genome Editing Efficiency | Data not available | Uridine-depleted Cas9 mRNA with 5moU induced up to 88% indel frequencies with minimal immune response[15] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of cmo⁵U and mo⁵U
The synthesis of both modified nucleosides proceeds from a common precursor, 5-hydroxyuridine (ho⁵U), located at the wobble position of tRNA. The pathway diverges from this intermediate.
Caption: Biosynthesis of cmo⁵U and mo⁵U from a uridine precursor in tRNA.
Innate Immune Sensing of Synthetic mRNA
The incorporation of modified nucleosides like 5-methoxyuridine into synthetic mRNA is a key strategy to evade innate immune recognition by pattern recognition receptors (PRRs).
Caption: 5moU modification reduces PRR activation, leading to enhanced translation.
Experimental Protocols
In Vitro Transcription of 5-methoxyuridine-modified mRNA
This protocol is adapted from commercially available kits for the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with 5-methoxyuridine-5'-triphosphate (5-methoxy-UTP).[1][8]
1. Template Preparation:
-
A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the sequence of interest should be used as a template.
-
The template must be purified and free of RNases and other contaminants. For mRNA production, the template should encode a 5' UTR, the coding sequence, a 3' UTR, and a poly(A) tail.
2. Reaction Assembly:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Assemble the reaction at room temperature in a nuclease-free tube in the following order:
-
Nuclease-free water
-
Reaction Buffer (typically 10X)
-
DTT (e.g., 100 mM)
-
ATP, GTP, CTP solutions (to a final concentration, e.g., 7.5 mM each)
-
5-methoxy-UTP solution (to a final concentration, e.g., 7.5 mM)
-
DNA template (0.5 - 1.0 µg)
-
-
Mix gently by vortexing and spin down.
-
Add the T7 RNA Polymerase Mix.
3. Incubation:
-
Incubate the reaction mixture for 2 hours at 37°C. Incubation times can be optimized (0.5 - 4 hours) to maximize yield.
4. DNA Template Removal:
-
After transcription, the DNA template is removed by adding a DNase I solution and incubating for 15-30 minutes at 37°C.
5. mRNA Purification:
-
The synthesized mRNA is purified using a column-based purification kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.
Quantification of Cytokine Response in Human Macrophages
This protocol outlines the steps to measure the inflammatory response of macrophages to transfection with modified mRNA.[2][16][17]
1. Cell Culture and Transfection:
-
Isolate primary human monocytes and differentiate them into macrophages.
-
Transfect the macrophages with the in vitro transcribed mRNA (e.g., unmodified vs. 5moU-modified) using a suitable transfection reagent (e.g., lipoplexes).
2. Sample Collection:
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatants to measure secreted cytokines.
-
Lyse the cells to extract total RNA for cytokine mRNA quantification.
3. Cytokine mRNA Quantification by RT-qPCR:
-
Isolate total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using primers specific for target cytokine genes (e.g., TNF-α, IL-6, IFN-β) and a housekeeping gene for normalization.
-
Calculate the relative expression levels of the cytokine mRNAs.
4. Secreted Cytokine Quantification by ELISA:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the collected cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.
-
Quantify the cytokine concentration based on a standard curve.
Conclusion
This compound and 5-methoxyuridine, while sharing a biosynthetic precursor, exhibit distinct functional roles. This compound is a key player in expanding the decoding capacity of tRNA in Gram-negative bacteria, enabling the recognition of a wider range of codons. In contrast, 5-methoxyuridine, while performing a similar function in Gram-positive bacteria, has gained significant attention in the field of biotechnology for its ability to enhance the therapeutic properties of synthetic mRNA. The incorporation of 5-methoxyuridine into in vitro transcribed mRNA leads to increased protein expression and a dampened innate immune response, making it a valuable tool for the development of mRNA-based vaccines and therapeutics. The lack of research into the application of this compound in synthetic mRNA presents a potential area for future investigation. This guide provides researchers and drug developers with the foundational knowledge and experimental frameworks to understand and leverage the unique properties of these modified uridines.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the biosynthesis of 5-methoxyuridine and this compound in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Measurement of Cytokine and Chemokine mRNA Using Nonisotopic Multiprobe RNase Protection Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. A robust method for measuring aminoacylation through tRNA-Seq [elifesciences.org]
- 12. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gene-quantification.de [gene-quantification.de]
- 17. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Uridine-5-oxyacetic Acid vs. Unmodified Uridine: A Comparative Guide to Wobble Pairing
In the intricate process of protein synthesis, the fidelity of codon recognition by transfer RNA (tRNA) is paramount. This recognition, occurring at the ribosome, is governed by the interaction between the messenger RNA (mRNA) codon and the tRNA's anticodon. The "wobble" position, the third base of the mRNA codon and the first base (position 34) of the tRNA anticodon, allows for non-canonical base pairing, enabling a single tRNA to recognize multiple codons. While Francis Crick's original wobble hypothesis laid the groundwork, it is now understood that post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position, dramatically refine and expand these pairing rules.
This guide provides an objective comparison between unmodified uridine (B1682114) (U) and its modified counterpart, uridine-5-oxyacetic acid (cmo⁵U), at the wobble position. We will examine the structural and functional differences, present supporting experimental data, and detail the methodologies used to elucidate these distinctions.
Fundamental Differences in Codon Recognition
The primary distinction between unmodified uridine and cmo⁵U lies in their codon recognition capabilities. The addition of the 5-oxyacetic acid moiety to the uridine base alters its conformational and base-pairing properties, significantly expanding its decoding potential.
-
Unmodified Uridine (U): According to the classic wobble hypothesis, an unmodified uridine at position 34 of the anticodon can form a standard Watson-Crick base pair with adenosine (B11128) (A) and a "wobble" pair with guanosine (B1672433) (G).[1][2] It is generally unable to pair effectively with pyrimidines (uridine or cytosine).[1] The U34-G3 pairing is notably less stable than canonical pairings.[2]
-
This compound (cmo⁵U): This modification is frequently found in tRNAs from Gram-negative bacteria that decode four-codon "family boxes" (e.g., for valine, alanine, proline).[3][4] The cmo⁵U modification enables the tRNA to recognize not only A- and G-ending codons but also U-ending codons.[3] More strikingly, in vivo studies have demonstrated that for certain tRNAs, such as those for proline and valine, the presence of cmo⁵U allows for the efficient reading of all four codons in a family box, including those ending in cytosine (C).[1][5]
The expanded capability of cmo⁵U is attributed to several structural effects. The modification helps to pre-structure the anticodon loop into a conformation that is more favorable for codon binding.[1][6] Critically, it allows the U-G pair to adopt a geometry that resembles a standard Watson-Crick pair rather than a typical wobble pair, forming three hydrogen bonds.[1][7] This is thought to involve a shift to the enol tautomer of the cmo⁵U base, which stabilizes the interaction significantly.[7]
Quantitative and Experimental Data Comparison
Experimental data from biochemical, genetic, and structural studies have quantified the differences in pairing ability and stability between U and cmo⁵U.
Table 1: Codon Pairing Capabilities at the Wobble Position
| Nucleoside at Anticodon Position 34 | Codon 3rd Base | Pairing Ability | Pairing Geometry |
| Unmodified Uridine (U) | A | Yes | Watson-Crick |
| G | Yes (less stable) | Wobble | |
| U | No | - | |
| C | No | - | |
| This compound (cmo⁵U) | A | Yes | Watson-Crick[6] |
| G | Yes (efficient) | Watson-Crick like[1][6] | |
| U | Yes | Non-canonical (1 H-bond)[1][6] | |
| C | Yes (context-dependent) | Non-canonical (1 H-bond)[1][6] |
Table 2: Thermodynamic Stability of RNA Hairpins
UV thermal denaturation experiments on short RNA hairpins reveal that the cmo⁵U modification itself does not increase the intrinsic stability of a standard base pair. In fact, it slightly destabilizes the helical structure compared to an unmodified U-A pair, suggesting its role in enhancing codon recognition is context-dependent and occurs within the ribosomal decoding center.[8]
| RNA Hairpin Construct | Melting Temperature (Tₘ in °C) | Free Energy (ΔG₂₉₈K in kcal/mol) |
| U-A (Canonical Pair) | 85.0 | -12.2 |
| U·G (Wobble Pair) | 83.3 | -11.3 |
| cmo⁵U-A (Modified Pair) | 82.0 | -10.8 |
Data sourced from Hartl et al. (2021).[8]
Table 3: In Vivo Functional Consequences of cmo⁵U Modification in S. enterica
Studies using bacterial mutants unable to synthesize cmo⁵U (cmoB mutants) have been crucial in demonstrating the modification's functional importance, particularly for reading G- and C-ending codons.[1]
| tRNA Species | Codon | Observation in cmoB Mutant (lacking cmo⁵U) | Conclusion on cmo⁵U Role |
| tRNAPro | CCG (G-ending) | Reduced translation efficiency | Critical for efficient decoding of G-ending codon.[1][5] |
| tRNAPro | CCU, CCC (U/C-ending) | Reduced translation efficiency | Stimulates reading of U- and C-ending codons.[1] |
| tRNAVal | GUG (G-ending) | Reduced translation efficiency | Critical for efficient decoding of G-ending codon.[1] |
| tRNAAla | GCG (G-ending) | Reduced translation efficiency | Critical for efficient decoding of G-ending codon.[1] |
Visualizations
Caption: Comparison of codon recognition by unmodified U and cmo⁵U.
Caption: Simplified biosynthetic pathway for cmo⁵U modification.
Experimental Protocols
The following are summaries of key experimental methods used to compare modified and unmodified tRNAs.
This assay measures the binding affinity of a specific aminoacyl-tRNA to a ribosome programmed with a particular mRNA codon.
-
Objective: To quantify the codon-dependent binding of a tRNA to the ribosomal A-site.
-
Methodology:
-
Preparation of Components: Purified 70S ribosomes, a short mRNA oligonucleotide containing the codon of interest, and the specific aminoacyl-tRNA (radiolabeled, e.g., with ³H or ³⁵S) are prepared. Parallel preparations are made for tRNA with and without the cmo⁵U modification.
-
Binding Reaction: Ribosomes are pre-incubated with the mRNA triplet to form a complex. The radiolabeled aminoacyl-tRNA is then added, and the mixture is incubated under conditions that promote binding to the A-site.[9]
-
Separation: The reaction mixture is passed through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complex is large and binds to the filter, while the smaller, unbound aminoacyl-tRNA flows through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of tRNA bound to the ribosome. By varying the concentration of tRNA, binding constants (Kₐ) can be determined.
-
This biophysical technique is used to determine the thermodynamic stability (Tₘ and ΔG) of RNA duplexes.
-
Objective: To compare the effect of a nucleoside modification on the stability of an RNA helix.
-
Methodology:
-
Sample Preparation: Short, synthetic RNA oligonucleotides designed to form a hairpin structure are synthesized.[8] Separate samples are prepared containing either an unmodified U-A pair, a U·G wobble pair, or a cmo⁵U-A pair at a specific position in the helical stem.
-
Measurement: The RNA is dissolved in a buffered solution and placed in a cuvette inside a UV-spectrophotometer equipped with a Peltier temperature controller.
-
Denaturation Curve: The absorbance of the sample at 260 nm (A₂₆₀) is monitored continuously as the temperature is slowly and steadily increased. As the RNA helix "melts" or denatures into a single strand, the stacked bases unstack, causing an increase in absorbance (hyperchromic effect).
-
Data Analysis: A plot of A₂₆₀ versus temperature yields a sigmoidal curve. The melting temperature (Tₘ) is the temperature at the midpoint of this transition, where 50% of the RNA is denatured. Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°), and subsequently free energy (ΔG°), can be derived from the shape of the curve.[8]
-
Caption: Workflow for a ribosomal A-site binding experiment.
Conclusion
The modification of uridine to this compound at the wobble position of tRNA is a powerful evolutionary strategy to enhance the efficiency and scope of the translational machinery. While an unmodified uridine adheres to the classic wobble rules, recognizing only A- and G-ending codons, cmo⁵U expands this capability to include U- and, in certain contexts, C-ending codons. This allows a single tRNA isoacceptor to decode an entire four-codon family box.
Experimental evidence clearly shows that this expanded decoding is not due to an intrinsic increase in thermodynamic stability but rather stems from the modification's ability to enforce a specific anticodon conformation and facilitate a highly stable, Watson-Crick-like geometry with guanine (B1146940) within the ribosome's decoding center.[1][8] The study of such modifications underscores the dynamic and highly regulated nature of protein synthesis, revealing a layer of complexity far beyond simple base-pairing rules.
References
- 1. The wobble hypothesis revisited: this compound is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5‐Oxyacetic Acid Modification Destabilizes Double Helical Stem Structures and Favors Anionic Watson–Crick like cmo5U‐G Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From RNA to Protein - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Critical Role of cmo5U in Decoding G-Ending Codons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. This intricate process is often modulated by post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34) of the anticodon. One such modification, 5-carboxymethoxyuridine (cmo5U), has emerged as a critical player in expanding the decoding capacity of tRNAs, challenging classical wobble pairing rules. This guide provides a comprehensive comparison of the role of cmo5U in reading G-ending codons against alternative decoding mechanisms, supported by experimental data.
cmo5U: Challenging the Wobble Hypothesis
According to Crick's wobble hypothesis, a uridine (B1682114) at the wobble position can pair with adenosine (B11128) or guanosine (B1672433) in the third position of the mRNA codon. However, in vivo studies, particularly in Salmonella enterica, have revealed a surprising dependency on cmo5U for the efficient decoding of G-ending codons[1][2]. The absence of cmo5U, as seen in cmoB mutant strains, leads to a significant reduction in the reading efficiency of these codons, highlighting the modification's essential role.
The current understanding suggests that the carboxymethoxy group of cmo5U facilitates an unusual U-G wobble pairing, possibly by promoting an enol tautomer of the uridine base, which allows for a Watson-Crick-like geometry with guanine[1][3]. This contrasts with the canonical U-G wobble pair, which is considered less stable.
Comparative Analysis of Codon Reading Efficiency
The functional importance of cmo5U becomes evident when comparing the decoding efficiencies of tRNAs with and without this modification. Experimental data from studies on Salmonella enterica provide quantitative insights into this role.
Table 1: In Vivo Codon Reading Efficiency in Salmonella enterica
| tRNA Modification at Position 34 | Target Codon | Relative Reading Efficiency | Experimental Assay | Reference |
| cmo5U (Wild-Type) | Proline (CCG) | High | Growth Rate Analysis | [4][5] |
| ho5U (cmoB mutant) | Proline (CCG) | Reduced | Growth Rate Analysis | [4][5] |
| cmo5U (Wild-Type) | Proline (CCC) | Moderate | +1 Frameshift Suppression | [4][5] |
| ho5U (cmoB mutant) | Proline (CCC) | Significantly Reduced | +1 Frameshift Suppression | [4][5] |
| cmo5U (Wild-Type) | Alanine (GCG) | High | +1 Frameshift Suppression | [6] |
| ho5U (cmoB mutant) | Alanine (GCG) | Significantly Reduced | +1 Frameshift Suppression | [6] |
| cmo5U (Wild-Type) | Valine (GUG) | High | A-site Selection Rate | [1][2] |
| ho5U (cmoB mutant) | Valine (GUG) | Reduced | A-site Selection Rate | [1][2] |
Note: "High" efficiency in wild-type is the baseline for comparison. "Reduced" and "Significantly Reduced" indicate a decrease in efficiency observed in mutant strains.
Experimental Protocols
The validation of cmo5U's role in decoding G-ending codons relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Quantification of tRNA Modifications by HPLC-Coupled Mass Spectrometry (HPLC-MS)
This method is crucial for verifying the absence of cmo5U and the accumulation of its precursor, 5-hydroxyuridine (B57132) (ho5U), in cmoB mutant strains.
Protocol:
-
tRNA Isolation: Isolate total tRNA from bacterial cell cultures (e.g., wild-type and cmoB mutant Salmonella enterica) using established protocols.
-
tRNA Purification: Purify the isolated tRNA using high-performance liquid chromatography (HPLC).
-
Enzymatic Hydrolysis: Digest the purified tRNA to its constituent ribonucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
HPLC-MS/MS Analysis: Separate the ribonucleosides using reversed-phase HPLC and detect and quantify them using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Identify and quantify cmo5U, ho5U, and other modified nucleosides by comparing their retention times and mass-to-charge ratios with those of known standards.[6][7][8]
In Vivo +1 Frameshift Suppression Assay
This assay measures the efficiency of reading a specific codon by quantifying the frequency of ribosomal frameshifting at a slippery sequence. A decrease in the reading efficiency of a particular codon by its cognate tRNA can lead to an increase in frameshifting.
Protocol:
-
Construction of Reporter Plasmids: Clone a reporter gene (e.g., lacZ or luciferase) downstream of a slippery sequence containing the codon of interest (e.g., a stretch of C-residues for the proline CCC codon). The reporter gene should be in the +1 reading frame relative to the main open reading frame.
-
Transformation: Transform wild-type and cmoB mutant bacterial strains with the reporter plasmid.
-
Cell Culture and Induction: Grow the transformed strains under appropriate conditions and induce the expression of the reporter construct.
-
Enzyme Activity Assay: Prepare cell lysates and measure the activity of the reporter enzyme (e.g., β-galactosidase or luciferase activity).
-
Calculation of Frameshift Frequency: The frequency of +1 frameshifting is calculated as the ratio of the reporter enzyme activity from the +1 frame construct to the activity from a control construct where the reporter is in the 0 frame. An increase in this ratio in the mutant strain indicates a decreased efficiency in reading the slippery codon.[4][5][6]
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the assessment of codon-specific translation elongation rates. A slower decoding of a particular codon will result in a higher ribosome occupancy at that codon.
Protocol:
-
Cell Lysis and Ribosome Footprinting: Rapidly lyse bacterial cells to arrest translation. Treat the lysate with RNase to digest mRNA not protected by ribosomes, generating "ribosome footprints."
-
Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose (B13894) gradient centrifugation.
-
Footprint Extraction: Extract the mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the cDNA library by PCR.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. Calculate the ribosome occupancy for each codon by normalizing the number of reads mapping to that codon by the overall expression level of the gene. An increased ribosome occupancy at G-ending codons in the cmoB mutant compared to the wild-type would indicate a reduced decoding efficiency.
Visualizing the Molecular Mechanisms
Biosynthesis of cmo5U
The modification of uridine to cmo5U at position 34 of tRNA is a multi-step enzymatic process.
Caption: Biosynthesis pathway of cmo5U in bacteria.
Experimental Workflow for Validating cmo5U Function
A typical experimental workflow to investigate the role of cmo5U involves comparing a wild-type strain with a mutant strain deficient in cmo5U biosynthesis.
Caption: Experimental workflow for cmo5U function validation.
Conclusion
The modification of uridine to cmo5U at the wobble position of tRNA is a critical determinant for the efficient and accurate reading of G-ending codons in bacteria. Experimental evidence from comparative studies of wild-type and cmo5U-deficient strains unequivocally demonstrates that the absence of this modification impairs translational efficiency. This understanding not only refines our knowledge of the genetic code and translation but also presents potential avenues for the development of novel antimicrobial strategies targeting tRNA modification pathways. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and professionals in the field to further investigate the intricate roles of tRNA modifications in cellular processes and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The modified wobble nucleoside this compound in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
The Decisive Role of cmo5U in Expanding the Genetic Code: A Comparative Guide to Four-Codon Family Box Reading
For Immediate Release
A comprehensive analysis of the tRNA modification 5-carboxymethoxyuridine (cmo5U) reveals its critical role in enabling a single tRNA to read all four codons within a "family box" of the genetic code. This guide provides an in-depth comparison of tRNA performance with and without this modification, supported by experimental data from seminal studies. It is intended for researchers, scientists, and professionals in drug development who are focused on the intricacies of protein translation and the potential for therapeutic intervention.
The central dogma of molecular biology relies on the faithful translation of genetic information from mRNA into protein. This process is mediated by transfer RNA (tRNA) molecules, which act as adaptors between codons and their corresponding amino acids. In many instances, the degeneracy of the genetic code, where multiple codons specify the same amino acid, is handled by multiple tRNA species. However, the modification of nucleosides in the anticodon loop of tRNA, particularly at the wobble position (position 34), can expand the decoding capacity of a single tRNA. This guide focuses on the cmo5U modification and its remarkable ability to allow a single tRNA to recognize all four codons in a four-codon family box, a phenomenon that defies the classical wobble hypothesis.
Comparative Analysis of Codon Reading Efficiency
The presence of cmo5U at the wobble position (U34) of certain tRNAs is crucial for efficient and accurate translation, particularly for codons ending in U and C. In its absence, or when replaced by its precursors 5-hydroxyuridine (B57132) (ho5U) or 5-methoxyuridine (B57755) (mo5U), a significant reduction in translational efficiency is observed. This is evidenced by decreased bacterial growth rates and altered ribosomal frameshifting, indicating a struggle to correctly read specific codons.
Impact on Bacterial Growth Rate
In vivo studies using Salmonella enterica strains engineered to rely solely on a cmo5U-containing tRNA for reading the four proline codons (CCN) demonstrate the importance of this modification for cellular viability. The data clearly show a reduction in growth rate when cmo5U is absent.
| Genetic Background of S. enterica Strain | Wobble Nucleoside at Position 34 of tRNAPro(UGG) | Doubling Time in Minimal Glucose Medium (min) | Growth Rate Reduction (%) |
| Wild-type (only tRNAPro(cmo5UGG)) | cmo5U | 55 | 0 |
| cmoA mutant (only tRNAPro(UGG)) | ho5U + mo5U | 66 | 20 |
| cmoB mutant (only tRNAPro(UGG)) | ho5U | 75 | 36 |
Data synthesized from Näsvall, J., et al. (2004). RNA, 10(10), 1662–1673.[1][2][3]
Influence on Translational Fidelity: Frameshifting Assay
The efficiency of reading a specific codon can be indirectly measured by assessing the frequency of ribosomal frameshifting at that codon. A +1 frameshift at a CCC-U slippery site is dependent on the efficient reading of the CCC codon by tRNAPro. A decrease in frameshifting indicates less efficient decoding of the CCC codon.
| Genetic Background of S. enterica Strain | Wobble Nucleoside at Position 34 of tRNAPro(UGG) | Relative Frameshifting Frequency (%) | | :--- | :--- | :--- | :--- | | Wild-type | cmo5U | 100 | | cmoA mutant | ho5U + mo5U | 70 | | cmoB mutant | ho5U | 40 |
Data synthesized from Näsvall, J., et al. (2004). RNA, 10(10), 1662–1673.[1][2][3]
These quantitative data underscore the functional significance of the cmo5U modification. While tRNAs with the precursor modifications ho5U and mo5U are still functional, their efficiency in reading all four codons, especially the C-ending codon, is significantly compromised.
The Molecular Mechanism: How cmo5U Enables Four-Way Wobble Reading
The cmo5U modification facilitates a more flexible interaction between the tRNA anticodon and the codons in the mRNA. Structural studies have revealed that the carboxymethyl group of cmo5U can form unique hydrogen bonds, allowing for stable pairing with A, G, U, and even C in the third codon position. This "four-way wobble" is a significant extension of the original wobble hypothesis. In contrast, unmodified uridine (B1682114) at the wobble position primarily recognizes A and G.
Figure 1. Comparison of codon recognition by unmodified versus cmo5U-modified tRNA.
Comparison with Other Wobble Modifications
While cmo5U is a powerful modification for expanding decoding in family boxes, other modifications at the wobble position also play crucial roles in translation, albeit with different specificities.
| Wobble Modification | Typical Codon Recognition | Primary Function in Codon Reading |
| cmo5U | NNA, NNG, NNU, NNC (in some family boxes) | Enables a single tRNA to read all four codons in a family box. |
| Inosine (I) | NNU, NNC, NNA | Expands decoding to three codons, but typically not all four in a family box. |
| xm5U derivatives (e.g., mnm5U) | NNA, NNG | Enhance pairing with purine-ending codons in two-fold degenerate codon boxes. |
| Unmodified Uridine (U) | NNA, NNG | Standard wobble pairing according to Crick's hypothesis. |
This comparison highlights the unique capability of cmo5U to facilitate the reading of all four codons in certain family boxes, a feat not commonly achieved by other known wobble modifications.
Experimental Protocols
The findings presented in this guide are based on rigorous experimental methodologies. Below are summaries of the key protocols used to investigate the function of cmo5U.
Construction of Bacterial Strains for In Vivo Analysis
To study the in vivo function of cmo5U, specific strains of Salmonella enterica or E. coli are genetically engineered. This typically involves:
-
Gene Deletion: Deletion of genes encoding other tRNA isoacceptors for a specific amino acid to create a strain solely dependent on the cmo5U-containing tRNA for decoding a family box.
-
Modification Enzyme Knockout: Deletion of the cmoA or cmoB genes, which are essential for the biosynthesis of cmo5U. This results in tRNAs with precursor modifications (ho5U or mo5U).
-
Marker Insertion and Removal: Use of antibiotic resistance markers for selection, which can be subsequently removed to create clean knockouts.
Figure 2. Workflow for constructing bacterial strains to study cmo5U function.
Analysis of tRNA Modifications by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the qualitative and quantitative analysis of tRNA modifications.
-
tRNA Isolation: Total tRNA is extracted from bacterial cells.
-
Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using enzymes like nuclease P1 and phosphodiesterase.
-
LC Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).
-
MS/MS Analysis: The separated nucleosides are identified and quantified by a mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.
In Vivo Frameshifting Assay
This assay measures the frequency of ribosomal frameshifting to assess the decoding efficiency of a particular codon.
-
Reporter Construct: A reporter gene system (e.g., lacZ) is engineered with a specific "slippery sequence" of codons that is prone to frameshifting (e.g., CCC-UGA). The expression of the full-length reporter protein is dependent on a +1 frameshift event.
-
Transformation: The reporter construct is introduced into the wild-type and tRNA modification-deficient bacterial strains.
-
Quantification of Reporter Activity: The activity of the reporter protein (e.g., β-galactosidase) is measured. A lower level of reporter activity in the mutant strains indicates a lower frequency of frameshifting and thus less efficient decoding of the slippery codon.
Biosynthesis of cmo5U
The synthesis of cmo5U is a multi-step enzymatic process. It begins with a uridine at position 34 of the tRNA, which is first hydroxylated to form 5-hydroxyuridine (ho5U). The enzyme CmoB then converts ho5U to 5-methoxyuridine (mo5U) or another intermediate, and finally, CmoA is involved in the formation of the final cmo5U product. The disruption of this pathway at different stages leads to the accumulation of precursor-modified tRNAs.
Figure 3. The biosynthetic pathway of cmo5U modification.
Conclusion
The cmo5U modification at the wobble position of tRNA is a key evolutionary adaptation that enhances the efficiency and flexibility of the translational machinery. Its ability to enable a single tRNA to read all four codons in a family box streamlines the decoding process and ensures robust protein synthesis. The quantitative data from in vivo studies unequivocally demonstrate that the absence of cmo5U impairs bacterial growth and reduces translational fidelity. Understanding the role of cmo5U and other tRNA modifications opens new avenues for research into the fundamental mechanisms of gene expression and may provide novel targets for the development of antimicrobial agents that disrupt bacterial translation.
References
- 1. The modified wobble nucleoside uridine-5-oxyacetic acid in tRNAPro(cmo5UGG) promotes reading of all four proline codons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modified wobble nucleoside this compound in tRNAProcmo5UGG promotes reading of all four proline codons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nature of the purine at position 34 in tRNAs of 4-codon boxes is correlated with nucleotides at positions 32 and 38 to maintain decoding fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Uridine-5-oxyacetic Acid: A Comparative Analysis of In Vivo and In Vitro Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Uridine-5-oxyacetic acid, a modified nucleoside found in the wobble position of transfer RNA (tRNA), plays a crucial role in the fidelity and efficiency of protein synthesis. This guide provides a comprehensive comparison of the functional studies of this molecule in both in vivo and in vitro settings, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
In Vivo Functional Studies: Unraveling Codon Recognition in a Cellular Context
In vivo research on this compound (cmo⁵U) has predominantly focused on its function within tRNA in the bacterium Salmonella enterica. These studies have been instrumental in understanding how this modification expands the decoding capacity of the translational machinery.
The primary approach for in vivo analysis involves genetic manipulation of the biosynthetic pathway of cmo⁵U. Researchers have identified two key genes, cmoA and cmoB, responsible for its synthesis from a 5-hydroxyuridine (B57132) (ho⁵U) precursor.[1] By creating null mutations in these genes, scientists can study the physiological consequences of the absence of cmo⁵U or the accumulation of its precursors.
A key finding from these in vivo studies is that tRNA containing cmo⁵U at the wobble position (position 34) can recognize and decode all four codons in a four-codon family box, including those ending in A, G, U, and C.[1][2] This expanded wobble capability is contrary to the predictions of the original wobble hypothesis. The presence of cmo⁵U is particularly important for the efficient reading of codons ending in U and C.[2]
Quantitative In Vivo Data
The functional importance of cmo⁵U in vivo has been quantified by measuring the growth rates of S. enterica strains with and without the modification, as well as by assessing the frequency of translational frameshifting.
| Strain Genotype | Relevant Modification at tRNA Wobble Position | Relative Growth Rate | Observation | Reference |
| Wild Type | cmo⁵U | 1.00 | Normal growth. | [2] |
| ΔcmoB | ho⁵U (precursor) | ~0.85 | Reduced growth rate, indicating less efficient translation. | [2] |
| ΔcmoA | mo⁵U and ho⁵U (precursors) | ~0.87 | Reduced growth rate, similar to the ΔcmoB mutant. | [2] |
| Frameshifting Assay | Relevant Modification at tRNA Wobble Position | Relative Frameshifting Frequency | Observation | Reference |
| Wild Type | cmo⁵U | 1.0 | Baseline frameshift frequency. | [2] |
| ΔcmoB | ho⁵U | Increased | Increased frameshifting suggests inefficient reading of the proper codons. | [2] |
Experimental Protocols: In Vivo Functional Analysis
1. Construction of Mutant Strains:
-
Gene Knockout: The cmoA and cmoB genes in S. enterica are replaced with an antibiotic resistance cassette using lambda red recombineering.
-
Strain Verification: The correct gene replacement is confirmed by PCR and DNA sequencing. The absence of cmo⁵U and the presence of its precursors in the tRNA of the mutant strains are verified by HPLC analysis of digested tRNA.
2. Growth Rate Analysis:
-
Culture Conditions: Wild-type and mutant strains are grown in minimal or rich liquid media at 37°C.
-
Measurement: The optical density (OD) of the cultures is monitored over time using a spectrophotometer.
-
Calculation: The growth rate is calculated from the exponential phase of the growth curve.
3. Frameshifting Assay:
-
Reporter System: A reporter plasmid containing a gene (e.g., lacZ) with a programmed +1 frameshift site is introduced into the bacterial strains.
-
Principle: Inefficient decoding of a specific codon preceding the frameshift site by the modified tRNA can lead to ribosomal slippage and translation of the out-of-frame reporter gene.
-
Measurement: The activity of the reporter protein (e.g., β-galactosidase) is measured using a colorimetric assay. An increase in reporter activity in the mutant strains indicates a higher frequency of frameshifting.
In Vitro Functional Studies: Isolating the Molecular Mechanism
In vitro studies have been crucial for dissecting the direct molecular interactions involved in cmo⁵U-mediated codon recognition. These experiments typically utilize purified components of the translational machinery, allowing for a controlled analysis of the binding and decoding process.
Early in vitro protein synthesis experiments, often using a system programmed with MS2 bacteriophage RNA, demonstrated that tRNA containing cmo⁵U could read all four alanine (B10760859) codons.[3] These studies provided the initial evidence for the expanded decoding capabilities of this modified nucleoside.
More direct evidence has come from ribosome binding assays. In these experiments, radiolabeled aminoacyl-tRNA containing cmo⁵U is incubated with ribosomes and specific trinucleotide codons. The amount of tRNA bound to the ribosome-codon complex is then quantified, providing a measure of the binding affinity. These assays have confirmed that cmo⁵U-containing tRNA can bind to codons ending in A, G, and U.[1]
Quantitative In Vitro Data
| tRNA Anticodon | Codon | Relative Reading Efficiency (in competition) | Observation | Reference |
| UGC (cmo⁵UGC) | GCC | Lower than IGC | The anticodon with inosine (B1671953) (IGC), which forms a standard Watson-Crick pair, is more efficient. | [3] |
| UGC (cmo⁵UGC) | GUU | Nearly as effective as IGC | Shows a violation of standard wobble rules. | [3] |
| IGC | GCG | Nearly as effective as U*GC | Another instance of non-standard wobble pairing. | [3] |
Experimental Protocols: In Vitro Functional Analysis
1. In Vitro Protein Synthesis Assay (based on historical methods):
-
System Components: A cell-free extract from E. coli containing ribosomes, translation factors, and aminoacyl-tRNA synthetases. The system is programmed with a natural mRNA, such as MS2 RNA.
-
tRNA Preparation: tRNAs with and without the cmo⁵U modification are purified from wild-type and mutant bacterial strains, respectively.
-
Aminoacylation: The purified tRNAs are charged with a radiolabeled amino acid (e.g., [³H]alanine) using the appropriate aminoacyl-tRNA synthetase.
-
Translation Reaction: The reaction mixture, containing the cell-free extract, MS2 RNA, and the specific aminoacylated tRNA, is incubated at 37°C.
-
Analysis: The synthesized proteins are precipitated, and the incorporation of the radiolabeled amino acid is measured by scintillation counting. By comparing the amount of protein synthesized with different tRNAs, the efficiency of codon reading can be determined.
2. Ribosome Binding Assay (Nitrocellulose Filter Binding):
-
Components: Purified 70S ribosomes, synthetic trinucleotide codons, and radiolabeled aminoacyl-tRNA.
-
Binding Reaction: The components are mixed in a buffer containing an appropriate concentration of Mg²⁺ and incubated to allow the formation of the ribosome-codon-tRNA complex.
-
Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.
-
Quantification: The radioactivity retained on the filter is measured by scintillation counting. This provides a direct measure of the amount of tRNA bound to the ribosomes in the presence of a specific codon.
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound (cmo⁵U) in tRNA.
Caption: Experimental workflows for in vivo and in vitro functional studies of cmo⁵U.
Comparison and Conclusion
| Aspect | In Vivo Studies | In Vitro Studies |
| System | Whole organism (Salmonella enterica) | Purified components (ribosomes, tRNA, etc.) |
| Complexity | High (all cellular processes are active) | Low (controlled environment) |
| Key Question | What is the physiological role of cmo⁵U? | What is the direct molecular mechanism of cmo⁵U in codon recognition? |
| Primary Findings | cmo⁵U is essential for efficient translation and reading of all four codons in family boxes. Its absence leads to reduced growth and increased frameshifting. | cmo⁵U-containing tRNA can directly bind to codons ending in A, G, and U, and participate in protein synthesis with these codons. |
| Advantages | Provides insights into the function in a natural, biological context. Allows for the study of complex physiological effects. | Allows for the precise control of experimental variables. Enables direct measurement of molecular interactions. |
| Limitations | Difficult to isolate the direct effects of cmo⁵U from other cellular processes. Results may be specific to the organism studied. | May not fully recapitulate the complexity of the cellular environment. Historical data can be difficult to quantify with modern standards. |
References
Comparative Proteomic Analysis of Wild-Type vs. cmoB Mutant Strains: A Guide for Researchers
To Whom It May Concern,
This guide addresses the topic of comparative proteomics between wild-type and cmoB mutant strains. Our comprehensive search of publicly available scientific literature did not yield any specific studies that have performed a direct quantitative proteomic comparison between a wild-type organism and a mutant deficient in the cmoB gene. The cmoB gene encodes a highly conserved tRNA U34 carboxymethyltransferase, an enzyme crucial for the proper functioning of the translational machinery in bacteria such as Escherichia coli and Salmonella.
While direct comparative proteomic data is not available, this guide will provide a detailed overview of the function of CmoB, the anticipated effects of its mutation on the global proteome based on our understanding of its role in tRNA modification, and a proposed experimental workflow for researchers interested in pursuing this line of investigation.
Understanding the Role of CmoB
The CmoB protein is a key enzyme involved in the post-transcriptional modification of transfer RNA (tRNA). Specifically, it catalyzes the transfer of a carboxymethyl group to the wobble position (position 34) of the anticodon of certain tRNAs. This modification results in the formation of 5-carboxymethoxyuridine (cmo⁵U).
The wobble position of the tRNA anticodon is critical for the accurate and efficient decoding of messenger RNA (mRNA) codons during protein synthesis. The cmo⁵U modification expands the decoding capacity of the tRNA, allowing it to recognize multiple synonymous codons for a particular amino acid. This ensures translational fidelity and efficiency, which are vital for maintaining cellular homeostasis.
Anticipated Consequences of a cmoB Mutation on the Proteome
A mutation in the cmoB gene would lead to the absence of the cmo⁵U modification on its target tRNAs. This deficiency is expected to have significant downstream effects on the cellular proteome:
-
Translational Inefficiency and Errors: Without the cmo⁵U modification, the affected tRNAs may exhibit reduced efficiency and accuracy in recognizing their cognate codons. This could lead to ribosomal stalling, slower elongation rates, and an increase in missense errors during protein synthesis.
-
Altered Protein Abundance: The reduced efficiency of translation for certain codons could lead to a decrease in the overall abundance of proteins that are rich in those specific codons. Conversely, the cell might upregulate other proteins to compensate for the translational stress.
-
Protein Misfolding and Stress Responses: Inaccurate translation can result in the production of misfolded proteins. This can trigger cellular stress responses, such as the heat shock response, leading to the upregulation of chaperones and proteases to manage the accumulation of non-functional proteins.
-
Global Metabolic Shifts: Alterations in the levels of key enzymes and regulatory proteins due to translational defects can lead to widespread changes in cellular metabolism.
Proposed Experimental Workflow for Comparative Proteomics
For researchers planning to investigate the proteomic differences between wild-type and cmoB mutant strains, the following experimental workflow is recommended.
Caption: A proposed workflow for the comparative proteomic analysis of wild-type and cmoB mutant strains.
Experimental Protocols
While a specific protocol from a cmoB mutant study cannot be cited, a general methodology for quantitative proteomics in bacteria using a technique like iTRAQ (isobaric tags for relative and absolute quantitation) is provided below.
1. Strain Culture and Cell Lysis:
-
Grow wild-type and cmoB mutant strains of E. coli or Salmonella in a defined medium to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a method such as sonication or a French press in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
2. Protein Digestion and iTRAQ Labeling:
-
Quantify the protein concentration in the lysates using a standard method like the BCA assay.
-
Take equal amounts of protein from each sample and reduce, alkylate, and digest with trypsin overnight.
-
Label the resulting peptide mixtures from the wild-type and mutant strains with different iTRAQ reagents according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined, labeled peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase (HPRP) chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
4. Data Analysis:
-
Search the raw MS/MS data against a relevant protein database (e.g., E. coli K-12 proteome from UniProt) using a search algorithm like Mascot or Sequest.
-
Identify and quantify the relative abundance of proteins based on the reporter ion intensities from the iTRAQ labels.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the wild-type and cmoB mutant strains.
-
Conduct bioinformatics analysis, including Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG), to understand the biological implications of the observed proteomic changes.
Signaling Pathway Diagram
The absence of the cmo⁵U tRNA modification due to a cmoB mutation is expected to disrupt the fidelity of translation, leading to a cellular stress response. The following diagram illustrates a generalized signaling pathway for the unfolded protein response that might be activated.
Caption: A diagram illustrating the potential signaling cascade initiated by a cmoB mutation.
While a direct comparative proteomic study of a cmoB mutant is not yet available, the information and proposed methodologies in this guide provide a strong foundation for researchers to explore this important area of molecular biology. Such studies would undoubtedly contribute to a deeper understanding of the role of tRNA modifications in maintaining cellular function.
A Cross-Species Examination of Uridine-5-oxyacetic Acid and Related Wobble Uridine Biosynthesis Pathways
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biosynthetic pathways of the modified tRNA nucleoside Uridine-5-oxyacetic acid (cmo5U) and its functional analogs across Bacteria, Eukaryotes, and Archaea. This guide details the distinct enzymatic strategies, presents relevant experimental data and protocols, and visualizes the pathways to facilitate further research and therapeutic development.
Introduction
This compound (cmo5U) is a post-transcriptional modification found at the wobble position (U34) of the anticodon in specific transfer RNAs (tRNAs). This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. The biosynthesis of cmo5U and its functional analogs varies significantly across the domains of life, reflecting divergent evolutionary strategies to achieve translational fidelity and efficiency. This guide provides a detailed comparative analysis of these pathways in Bacteria, Eukaryotes, and Archaea.
Comparative Analysis of Biosynthesis Pathways
The biosynthesis of modified uridines at the wobble position exhibits remarkable diversity across the three domains of life. While Bacteria utilize a dedicated pathway for cmo5U synthesis, Eukaryotes employ the multi-subunit Elongator complex to generate related modifications. The pathway in Archaea appears to be a hybrid, utilizing a homolog of a key eukaryotic enzyme.
Bacterial Pathway: The CmoA/CmoB System
In Gram-negative bacteria such as Escherichia coli and Salmonella enterica, the synthesis of cmo5U is a multi-step enzymatic process involving the key enzymes CmoA and CmoB.[1] The pathway initiates from a uridine (B1682114) residue at position 34 of the tRNA molecule.
The proposed biosynthetic pathway is as follows:
-
Hydroxylation: The initial step is the hydroxylation of Uridine (U) to form 5-hydroxyuridine (B57132) (ho5U). The enzyme responsible for this step has not been definitively identified.
-
Carboxymethylation: The CmoB enzyme then converts ho5U to 5-carboxymethoxyuridine (cmo5U).[2]
-
Methylation (optional): In some tRNAs, cmo5U can be further methylated by the enzyme CmoM to form this compound methyl ester (mcmo5U).[2]
The CmoA protein is thought to be involved in the synthesis of a precursor required by CmoB.[1]
Eukaryotic Pathway: The Elongator Complex
Eukaryotes do not synthesize cmo5U but produce functionally analogous modifications, 5-carbamoylmethyluridine (B1230082) (ncm5U) and 5-methoxycarbonylmethyluridine (B127866) (mcm5U), at the wobble position of certain tRNAs.[3] This process is catalyzed by the highly conserved, six-subunit Elongator complex (Elp1-Elp6).[4][5]
The eukaryotic pathway involves:
-
Initial Modification: The Elongator complex, with Elp3 as the catalytic subunit, modifies U34.[4]
-
Further Processing: Downstream enzymes further modify the initial product to generate the final ncm5U and mcm5U modifications.
The activity of the Elongator complex is subject to regulation, which can be influenced by cellular stress and nutrient availability, highlighting a link between translational regulation and environmental cues.[6]
Archaeal Pathway: An Elongator Homolog
The biosynthesis of modified wobble uridines in Archaea is less well-characterized. While direct evidence for cmo5U is scarce, archaea possess a homolog of the eukaryotic Elongator subunit Elp3.[7][8] This suggests that at least some archaea may utilize an Elongator-like mechanism for U34 modification. Studies have shown that archaeal Elp3 can catalyze the modification of tRNA wobble uridines.[7][8] However, the full complement of enzymes and the final modified uridine structures across different archaeal species remain an active area of research.
Quantitative Data Summary
| Feature | Bacteria | Eukaryota | Archaea |
| Key Enzymes | CmoA, CmoB, CmoM | Elongator Complex (Elp1-6) | Elp3 homolog |
| Initial Substrate | Uridine (U34 in tRNA) | Uridine (U34 in tRNA) | Uridine (U34 in tRNA) |
| Key Intermediates | 5-hydroxyuridine (ho5U) | Elongator-modified U34 | Elp3-modified U34 |
| Final Product(s) | cmo5U, mcmo5U | ncm5U, mcm5U | Modified U34 (species-specific) |
Experimental Protocols
The study of this compound and other modified nucleosides relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Purification of tRNA from E. coli
This protocol describes the isolation of total tRNA from E. coli for subsequent analysis.
Materials:
-
E. coli cell pellet
-
Lysis buffer (e.g., Tris-HCl, EDTA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
RNase-free water
Procedure:
-
Resuspend the E. coli cell pellet in lysis buffer.
-
Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins and DNA.
-
Precipitate the total RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 70% ethanol to remove salts.
-
Resuspend the purified total RNA in RNase-free water.
-
To enrich for tRNA, perform a high-salt precipitation (e.g., with NaCl) to selectively precipitate larger RNAs (rRNA, mRNA), leaving tRNA in the supernatant.
-
Precipitate the tRNA from the supernatant with isopropanol.
-
Wash the tRNA pellet with 70% ethanol and resuspend in RNase-free water.
-
Assess the purity and concentration of the tRNA using UV spectrophotometry (A260/A280 ratio) and gel electrophoresis.[9]
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
This protocol details the complete enzymatic hydrolysis of tRNA into its constituent nucleosides for analysis by mass spectrometry.[10]
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Reaction buffer (e.g., Ammonium (B1175870) acetate)
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the purified tRNA with the reaction buffer.
-
Add Nuclease P1 to the reaction mixture to digest the tRNA into 5'-mononucleotides.
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase to dephosphorylate the mononucleotides into nucleosides.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of nucleosides is now ready for LC-MS/MS analysis.
Protocol 3: Analysis of Modified Nucleosides by LC-MS/MS
This protocol provides a general workflow for the identification and quantification of modified nucleosides using liquid chromatography-tandem mass spectrometry.[11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Chromatographic Separation:
-
Inject the digested nucleoside sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of aqueous mobile phase (e.g., water with formic acid or ammonium acetate) and organic mobile phase (e.g., acetonitrile (B52724) or methanol) to separate the nucleosides based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan to identify the molecular ions ([M+H]+) of the nucleosides.
-
Use tandem mass spectrometry (MS/MS) to fragment the molecular ions and generate characteristic product ions for each nucleoside. This is crucial for distinguishing isomers and confirming the identity of modified nucleosides.
-
-
Data Analysis:
-
Identify modified nucleosides by comparing their retention times and mass spectra (parent and fragment ions) to known standards or databases of RNA modifications.
-
Quantify the relative abundance of each modified nucleoside by integrating the peak area from the chromatogram.
-
Visualizations of Pathways and Workflows
Biosynthesis Pathways
Caption: Comparative overview of wobble uridine biosynthesis pathways in Bacteria, Eukaryota, and Archaea.
Experimental Workflow
Caption: General experimental workflow for the analysis of modified tRNA nucleosides.
Conclusion
The biosynthesis of this compound and its functional analogs at the wobble position of tRNA represents a fascinating example of convergent evolution, where different domains of life have evolved distinct molecular machineries to address the same fundamental challenge in translation. While the bacterial CmoA/CmoB system provides a direct pathway to cmo5U, the eukaryotic Elongator complex generates a broader range of modifications with similar functions. The archaeal pathway, featuring an Elongator homolog, suggests a potential evolutionary link between the eukaryotic and archaeal systems. Further research, particularly quantitative studies and the elucidation of the complete archaeal pathway, will undoubtedly provide deeper insights into the intricate regulation of protein synthesis and the evolution of tRNA modification. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elongator and the role of its subcomplexes in human diseases | EMBO Molecular Medicine [link.springer.com]
- 5. Elongator: An Ancestral Complex Driving Transcription and Migration through Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tRNA Modification Complex Elongator Regulates the Cdc42-Dependent Mitogen-Activated Protein Kinase Pathway That Controls Filamentous Growth in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archaeal Elp3 catalyzes tRNA wobble uridine modification at C5 via a radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Analysis of Mutants Lacking Wobble Uridine Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic consequences arising from the absence of different wobble uridine (B1682114) (U34) modifications on transfer RNA (tRNA). The focus is on key mutants in the budding yeast Saccharomyces cerevisiae, a model organism for studying these evolutionarily conserved pathways. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and therapeutic development.
Introduction to Wobble Uridine Modifications
Post-transcriptional modifications of tRNA are crucial for its structure, stability, and function in decoding mRNA during protein synthesis.[1] Modifications at the wobble position (U34) of the tRNA anticodon are particularly critical for accurate and efficient translation.[2] In eukaryotes, many tRNAs that read codons ending in A or G are modified at U34. Two major modification pathways are the Elongator-dependent formation of a 5-methoxycarbonylmethyl (mcm⁵) or 5-carbamoylmethyl (ncm⁵) group, and a separate pathway for 2-thiolation (s²).[2][3] These modifications work together to form mature nucleosides like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), which is found in tRNAs for Lys, Gln, and Glu.[4][5]
The absence of these modifications due to mutations in the responsible enzymatic pathways leads to a wide range of cellular defects, known as pleiotropic phenotypes.[6][7] These defects are primarily attributed to translational inefficiencies, such as reduced decoding of specific codons and an increased rate of ribosomal frameshifting.[6][8] Understanding these phenotypes is critical, as defects in tRNA modification pathways have been linked to various human diseases.[9]
Biosynthesis of Wobble Uridine (U34) Modifications
The formation of the mcm⁵s²U modification on tRNAs such as tRNA-Lys(UUU) involves two distinct but interconnected pathways in yeast.
-
The Elongator Pathway (mcm⁵ side-chain formation): The Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6), is responsible for adding the cm⁵ group, which is then methylated to mcm⁵.[2] The catalytic subunit of this complex is Elp3.[9] Mutants in any of the ELP genes result in the loss of this modification.
-
The Thiolation Pathway (s² formation): The 2-thiolation of U34 is a multi-step process involving the Urm1, Uba4, Ncs2, and Ncs6 proteins.[4] This pathway ensures the addition of a sulfur group at the second position of the uridine.
These pathways converge to create the fully modified mcm⁵s²U nucleoside. While formation of the mcm⁵ group can occur independently, the subsequent s² modification is often dependent on the presence of the mcm⁵ group in yeast and is strictly required in humans and mice.[2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic Wobble Uridine Modifications Promote a Functionally Redundant Decoding System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Anticodon Wobble Uridine Modifications Affects tRNALys Function and Protein Levels in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Anticodon Wobble Uridine Modifications Affects tRNALys Function and Protein Levels in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. genecards.org [genecards.org]
Safety Operating Guide
Navigating the Disposal of Uridine-5-Oxyacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal guidelines for every chemical are not always readily available, a clear understanding of general principles and access to relevant safety data can facilitate responsible waste management. This guide provides essential information on the proper disposal procedures for uridine-5-oxyacetic acid, drawing from available data for similar compounds and established laboratory safety protocols.
Immediate Safety and Handling
Personal Protective Equipment (PPE) and General Handling:
When handling this compound, it is prudent to adhere to the standard safety protocols for handling laboratory chemicals. This includes the use of appropriate personal protective equipment to minimize exposure.
| Protective Equipment | Recommendation |
| Eye Protection | Wear safety glasses with side-shields or goggles. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body | Wear a laboratory coat. |
| Respiratory | In case of insufficient ventilation, wear a suitable respirator. |
General hygiene practices are also crucial. Always wash hands thoroughly after handling chemicals and before leaving the laboratory. Avoid eating, drinking, or smoking in areas where chemicals are handled.
In Case of Accidental Exposure:
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Procedures
Due to the lack of specific disposal instructions for this compound, a conservative approach based on the disposal of similar, non-hazardous uridine (B1682114) compounds is recommended. For certain uridine derivatives, such as Uridine 5'-Diphosphogluconic Acid, Sodium Salt, and Uridine 5'-Monophosphate, disposal via the sanitary sewer is permitted, likely due to their biodegradability and low toxicity.[1] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office or chemical safety officer before proceeding with any disposal method.
Recommended Disposal Workflow:
The following diagram outlines a logical workflow for making decisions regarding the disposal of laboratory chemicals like this compound.
Step-by-Step Guidance:
-
Consult Institutional Policy: Before any disposal action, the first and most crucial step is to consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Contact EHS: Inform your Environmental Health and Safety (EHS) department or chemical safety officer about the intent to dispose of this compound. They will provide the most accurate and compliant disposal route for your location.
-
Small Quantities: For very small, research-scale quantities, if deemed non-hazardous by your EHS office and local regulations permit, disposal via the sanitary sewer with copious amounts of water may be an option.
-
Large Quantities or Uncertainty: For larger quantities or if there is any uncertainty about the chemical's properties, it should be treated as chemical waste. Collect the material in a properly labeled, sealed container.
-
Waste Collection: Arrange for the collection of the chemical waste by your institution's hazardous waste management service. Do not mix with other waste streams unless explicitly permitted.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these guidelines and maintaining open communication with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound and contribute to a secure laboratory environment.
References
Personal protective equipment for handling Uridine-5-oxyacetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uridine-5-oxyacetic acid. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, standard laboratory personal protective equipment should be worn to minimize exposure and ensure personal safety. Although Uridine and its derivatives are generally not classified as hazardous substances, good laboratory practice dictates the use of appropriate protective gear.[1][2][3][4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects eyes from potential splashes or airborne particles.[4][5][6] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the chemical.[2][6][7] |
| Body Protection | Laboratory Coat | Standard length, long-sleeved | Protects skin and personal clothing from spills.[2][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area | Recommended to be used in a well-ventilated area to avoid inhalation of any dust.[1][2][7] |
II. Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Weighing and Transfer:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Post-Handling:
Storage Plan:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4] |
| Incompatibilities | Avoid contact with strong oxidizing agents.[4] |
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][3]
Disposal Procedure:
-
Solid Waste:
-
Collect unused solid this compound and place it in a clearly labeled, sealed container for chemical waste.
-
Contaminated consumables such as gloves, weighing boats, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, labeled container for non-hazardous chemical waste.
-
Do not pour solutions down the drain unless permitted by local regulations.[1]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
Handle the rinsed containers as non-hazardous waste, or as required by institutional protocols.
-
IV. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[4][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[2][7] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1][2][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical advice.[1][4][7] |
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Prevent the spill from entering drains.[1]
-
Contact your institution's environmental health and safety department for assistance.
-
V. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
